STF-118804
Description
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Properties
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of STF-118804
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and highly specific small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions, DNA repair, and signaling pathways crucial for cell survival and proliferation. Cancer cells, with their heightened metabolic demands, are particularly dependent on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy.
Core Mechanism of Action: Competitive Inhibition of NAMPT
This compound functions as a competitive inhibitor of NAMPT, directly binding to the enzyme and preventing the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor of NAD+.[3][4] This inhibition leads to a rapid and sustained depletion of intracellular NAD+ pools. The specificity of this compound for NAMPT is underscored by the observation that its cytotoxic effects can be rescued by the administration of exogenous NMN, which bypasses the enzymatic step blocked by the inhibitor.[1]
Signaling Pathway of this compound's Action
The depletion of NAD+ by this compound initiates a cascade of downstream cellular events, culminating in metabolic collapse and cell death.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent metabolic collapse, AMPK activation, mTOR inhibition, and ultimately, cancer cell death.
Quantitative Data
The anti-proliferative activity and metabolic effects of this compound have been quantified across various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | 12.5 | [3] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | 25 | [3] |
| Su86.86 | Pancreatic Ductal Adenocarcinoma | 100 | [3] |
| Panc04.03 | Pancreatic Ductal Adenocarcinoma | 50 | [3] |
| B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | < 10 | [2] |
Table 2: Metabolic Effects of this compound in Pancreatic Cancer Cells (Panc-1)
| Parameter | This compound Concentration | Time Point | % Change from Control | Reference |
| NAD+ Levels | 25 nM | 24 hours | ~50% decrease | [3] |
| ATP Levels | 25 nM | 48 hours | ~60% decrease | [3] |
| Glucose Uptake | 25 nM | 48 hours | ~40% decrease | [3] |
| Lactate Excretion | 25 nM | 48 hours | ~50% decrease | [3] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer (Panc-1 orthotopic xenograft) | 25 mg/kg | Significant reduction in tumor size after 21 days | [1][4] |
| Acute Lymphoblastic Leukemia (xenograft) | Not specified | Regression of leukemia and extended survival | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
NAMPT Enzymatic Assay
This assay quantifies the in vitro inhibitory activity of this compound against the NAMPT enzyme.
-
Reagent Preparation :
-
Recombinant human NAMPT enzyme.
-
Substrates: Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and DTT.
-
This compound serial dilutions.
-
-
Enzyme-Inhibitor Pre-incubation : Incubate the NAMPT enzyme with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Reaction Initiation : Add a mixture of NAM and PRPP to initiate the enzymatic reaction.
-
Reaction Incubation : Incubate the reaction mixture at 37°C for 60-120 minutes to allow for the production of NMN.
-
Signal Detection : The amount of NMN produced is measured using a coupled enzyme system that converts NMN to NAD+, which then generates a fluorescent or colorimetric signal proportional to NAMPT activity.
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
-
Base Agar Layer : Prepare a bottom layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension : Harvest and resuspend cells in a top layer of 0.3-0.4% low-melting-point agarose (B213101) in culture medium containing various concentrations of this compound.
-
Plating : Overlay the cell-containing agarose onto the solidified base layer.
-
Incubation : Incubate the plates at 37°C in a humidified incubator for 14-21 days, adding fresh medium periodically to prevent drying.
-
Staining and Counting : Stain the colonies with crystal violet and count them using a microscope.
Metabolite Measurement Assays
-
NAD+ Measurement :
-
Extraction : Lyse cells with an acidic extraction buffer.
-
Quantification : Measure NAD+ levels using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent signal.
-
-
ATP Measurement :
-
Lysis : Lyse cells to release intracellular ATP.
-
Detection : Use a luciferase-based ATP assay kit. The luminescence generated is proportional to the ATP concentration and is measured using a luminometer.
-
-
Glucose Uptake and Lactate Excretion :
-
Incubation : Culture cells in the presence of this compound.
-
Sample Collection : Collect the culture medium at specified time points.
-
Quantification : Measure the concentration of glucose and lactate in the medium using commercially available colorimetric or fluorescent assay kits.
-
Western Blotting for AMPK and mTOR Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the AMPK and mTOR pathways.
-
Cell Lysis : Treat cells with this compound, then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total and phosphorylated forms of AMPK, mTOR, and their downstream effectors (e.g., ACC, S6K).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation : Implant human cancer cells (e.g., Panc-1) subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth : Allow tumors to establish and reach a palpable size.
-
Treatment : Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) according to a defined dosing schedule.
-
Monitoring : Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., NAD+ levels, immunohistochemistry).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating this compound and the logical connections between its mechanism and cellular outcomes.
Caption: A typical experimental workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.
Caption: The logical progression from this compound administration to the ultimate suppression of tumor growth, highlighting the key mechanistic steps.
Conclusion
This compound is a potent and specific inhibitor of NAMPT that effectively disrupts the metabolic homeostasis of cancer cells by depleting intracellular NAD+ levels. This leads to a cascade of events including metabolic collapse, activation of the AMPK energy-sensing pathway, and inhibition of the pro-growth mTOR signaling pathway, ultimately resulting in cancer cell death. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of various cancers, including pancreatic cancer and acute lymphoblastic leukemia. The detailed mechanistic understanding and the availability of robust experimental protocols make this compound a valuable tool for cancer research and a promising candidate for further therapeutic development.
References
STF-118804 and NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of STF-118804, a potent and selective next-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). By targeting the rate-limiting enzyme in the NAD+ salvage pathway, this compound effectively depletes intracellular NAD+ levels, leading to metabolic collapse and cell death in various cancer models. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NAMPT inhibition.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme involved in a myriad of cellular processes, including redox reactions, DNA repair, and cell signaling. The NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+, is a vital mechanism for maintaining intracellular NAD+ pools, particularly in highly metabolic cells such as cancer cells. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a promising therapeutic target in oncology.
This compound is a novel, highly specific, and potent small molecule inhibitor of NAMPT.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, including B-cell acute lymphoblastic leukemia (B-ALL) and pancreatic ductal adenocarcinoma (PDAC), both in vitro and in vivo.[2][3] This guide will delve into the technical details of this compound's interaction with NAD+ metabolism and its downstream consequences.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor of NAD+ in the salvage pathway.[2][4] The resulting depletion of the intracellular NAD+ pool triggers a cascade of events, leading to a profound disruption of cellular metabolism.
The primary downstream effects of this compound-mediated NAD+ depletion include:
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Metabolic Collapse: A significant decrease in intracellular ATP levels, reduced glucose uptake, and diminished lactate (B86563) excretion are observed following treatment with this compound.[2][5]
-
Activation of AMPK: The cellular energy sensor, AMP-activated protein kinase (AMPK), is activated in response to the metabolic stress induced by NAD+ depletion.[2]
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Inhibition of mTOR: The mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation, is inhibited as a consequence of AMPK activation and cellular stress.[2][6]
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Induction of Apoptosis: The culmination of these metabolic and signaling disruptions is the induction of programmed cell death, or apoptosis, in cancer cells.[1][3]
The cytotoxic effects of this compound can be rescued by the administration of exogenous NMN, confirming that its mechanism of action is directly tied to the inhibition of the NAMPT-mediated NAD+ salvage pathway.[2]
Quantitative Data
In Vitro Potency
This compound has demonstrated high potency against a range of cancer cell lines, with IC50 values often in the low nanomolar range.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Multiple B-cell acute lymphoblastic leukemia (B-ALL) cell lines | B-cell Acute Lymphoblastic Leukemia | < 10 nM | [3] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | ~12.5 nM | [5] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~25 nM | [5] |
| Su86.86 | Pancreatic Ductal Adenocarcinoma | ~100 nM | [5] |
| Panc04.03 | Pancreatic Ductal Adenocarcinoma | ~50 nM | [5] |
In Vivo Efficacy
In an orthotopic xenograft model of pancreatic cancer using Panc-1 cells, this compound demonstrated a significant reduction in tumor size after 21 days of treatment.[2] Similarly, in an orthotopic xenograft model of ALL, this compound led to the regression of leukemia and significantly extended survival.[1] Treatment with this compound was also effective in reducing the frequency of leukemia-initiating cells.[1]
Combination Therapy
This compound has shown additive effects when used in combination with conventional chemotherapeutic agents. In pancreatic cancer cell lines, combining this compound with paclitaxel, gemcitabine, or etoposide (B1684455) resulted in a greater decrease in cell viability and growth compared to single-agent treatment.[2]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits NAMPT, leading to NAD+ depletion, AMPK activation, mTOR inhibition, and metabolic collapse, ultimately inducing apoptosis.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro evaluation of this compound, encompassing both enzymatic and cell-based assays.
Experimental Protocols
NAMPT Enzymatic Activity Assay
This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against NAMPT.
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Nicotinamide (Substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (Substrate)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
NAD+-dependent dehydrogenase (e.g., alcohol dehydrogenase)
-
Dehydrogenase substrate (e.g., ethanol)
-
Resazurin (for fluorescent readout) or a colorimetric substrate
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add recombinant NAMPT enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mix containing nicotinamide, PRPP, and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the coupling enzymes (NMNAT and dehydrogenase) and the dehydrogenase substrate.
-
Add the detection reagent (e.g., resazurin).
-
Incubate the plate at room temperature, protected from light, until a sufficient signal has developed.
-
Measure the fluorescence (Ex/Em ~540/590 nm) or absorbance using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Intracellular NAD+ Measurement
This protocol provides a general method for quantifying intracellular NAD+ levels.
-
Reagents and Materials:
-
Cultured cells
-
This compound
-
PBS
-
Extraction buffer (e.g., 0.6 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium carbonate)
-
Commercially available NAD+/NADH assay kit (colorimetric or fluorometric)
-
-
Procedure:
-
Seed cells in culture dishes or multi-well plates and treat with this compound for the desired time.
-
Harvest the cells (e.g., by trypsinization or scraping) and wash with ice-cold PBS.
-
Lyse the cells with the acidic extraction buffer to extract NAD+.
-
Neutralize the extracts with the neutralization buffer.
-
Centrifuge the samples to pellet the precipitate.
-
Use the supernatant for the NAD+ assay.
-
Follow the manufacturer's instructions for the NAD+/NADH assay kit to determine the NAD+ concentration.
-
Normalize the NAD+ levels to the protein concentration or cell number of the initial cell lysate.
-
In Vivo Orthotopic Xenograft Study
This is a generalized protocol for evaluating the in vivo efficacy of this compound. All animal procedures must be approved and conducted in accordance with institutional and national guidelines.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line expressing a reporter gene (e.g., luciferase)
-
This compound
-
Vehicle for this compound formulation
-
Bioluminescence imaging system
-
-
Procedure:
-
Surgically implant the cancer cells into the organ of origin (e.g., pancreas or tibia for leukemia) of the immunocompromised mice.
-
Allow the tumors to establish, which can be monitored by bioluminescence imaging.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
-
Conclusion
This compound is a potent and specific inhibitor of NAMPT with significant preclinical activity in various cancer models. Its mechanism of action, centered on the depletion of NAD+ and the subsequent induction of metabolic collapse and apoptosis, makes it a promising candidate for further development. This technical guide provides a foundational understanding of this compound for researchers and clinicians in the field of oncology and metabolism. The provided data, protocols, and diagrams are intended to facilitate the design and interpretation of future studies aimed at exploring the full therapeutic potential of this next-generation NAMPT inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Interactions among mTORC, AMPK and SIRT: a computational model for cell energy balance and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
STF-118804: A Deep Dive into its Impact on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel competitive nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, STF-118804, and its profound effects on the metabolic landscape of cancer cells. By targeting the crucial NAD+ salvage pathway, this compound triggers a metabolic collapse, making it a promising agent in oncology research. This document details its mechanism of action, impact on key signaling pathways, and provides relevant experimental data and protocols.
Core Mechanism of Action: Inducing Metabolic Collapse
This compound is a highly specific and potent competitive inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[1][2][3][4] Cancer cells, with their heightened metabolic and proliferative rates, exhibit a strong dependence on this pathway for a continuous supply of NAD+, an essential coenzyme for numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair.[5][6]
By inhibiting NAMPT, this compound effectively depletes the intracellular pool of NAD+.[4] This NAD+ depletion has a cascading effect on cellular energy homeostasis, leading to a significant reduction in ATP levels and ultimately culminating in metabolic collapse and cancer cell death.[2][4] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including pancreatic ductal adenocarcinoma (PDAC) and neuroblastoma, both in vitro and in vivo.[7]
Quantitative Effects on Cancer Cell Metabolism
The inhibitory action of this compound translates into measurable changes in key metabolic parameters. The following table summarizes the quantitative data on the effects of this compound on cancer cells, primarily focusing on pancreatic ductal adenocarcinoma (PDAC) cell lines.
| Parameter | Cell Line(s) | Treatment Concentration | Duration | Observed Effect | Citation(s) |
| Cell Viability (IC50) | Panc-1, PaTu8988t | Not specified, but lower than FK866 | 72 hours | Potent anti-proliferative activity | [3] |
| Panc-1, PaTu8988t, SU86.86 | Concentration-dependent | 72 hours | Reduced cell viability and growth | [8] | |
| NAD+ Levels | Panc-1, PaTu8988t, SU86.86 | Concentration-dependent | 24 hours | Significant reduction in NAD+ levels | [4][9] |
| ATP Levels | Panc-1, SU86.86 | Concentration-dependent | 48 hours | Decreased ATP levels | [9] |
| Neuroblastoma cell lines | Not specified | Not specified | Decreased ATP levels | [7] | |
| Glucose Uptake | Panc-1, PaTu8988t, SU86.86 | Concentration-dependent | 48 hours | Decreased glucose uptake | [9] |
| Lactate (B86563) Excretion | Panc-1, PaTu8988t, SU86.86 | Concentration-dependent | 48 hours | Decreased lactate excretion | [9] |
| Colony Formation | Panc-1, PaTu8988t | Concentration-dependent | 14 days | Reduced formation of colonies in soft agar | [8] |
| Tumor Growth (in vivo) | Panc-1 xenografts | Not specified | 21 days | Reduced tumor size, comparable to FK866 | [2] |
| Neuroblastoma xenografts | Not specified | Not specified | Blocked tumor growth | [7] |
Signaling Pathways Modulated by this compound
The metabolic crisis induced by this compound triggers significant alterations in key cellular signaling pathways that govern cell growth, proliferation, and survival. The primary downstream effects observed are the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][2]
This compound Signaling Cascade
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, which in turn activates AMPK and inhibits the mTOR pathway, ultimately suppressing cancer cell growth and inducing apoptosis.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell metabolism.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., Panc-1, PaTu8988t) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) by plotting a dose-response curve.
-
Measurement of Intracellular NAD+ and ATP Levels
This protocol describes a general workflow for quantifying intracellular NAD+ and ATP, which are critical indicators of the metabolic state of the cell.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 7. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of STF-118804: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-118804 is a potent and selective second-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Discovered through a sophisticated high-throughput phenotypic screening process, this compound has demonstrated significant preclinical efficacy in various cancer models, particularly in high-risk acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC).[1] Its mechanism of action involves the depletion of cellular NAD+ pools, leading to a metabolic crisis, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery of this compound
This compound was identified through a sequential high-throughput phenotypic and functional genomic screening approach.[1] The initial phase involved a cell-based phenotypic screen of a large chemical library to identify compounds with cytotoxic effects against B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[2] This was followed by an unbiased, ultracomplex, genome-scale shRNA forward genetic screen to elucidate the molecular target of the lead compounds. This innovative strategy led to the identification of this compound and pinpointed NAMPT as its specific molecular target.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary discovery literature, a plausible synthetic route can be proposed based on established principles of organic chemistry and known methods for the synthesis of substituted oxazoles. The chemical name of this compound is 4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide.
A potential retrosynthetic analysis suggests that the molecule can be constructed from three main fragments: a central oxazole (B20620) core, a substituted benzamide (B126) moiety, and a pyridine-containing side chain.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of NAMPT, exhibiting IC50 values in the low nanomolar range in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of NAD+ biosynthesis, leading to a rapid depletion of cellular NAD+ levels. This metabolic disruption triggers a cascade of downstream events, including:
-
Metabolic Collapse: Decreased NAD+ levels impair critical cellular processes that rely on this coenzyme, such as glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP production.
-
AMPK Activation: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
-
mTOR Pathway Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.
This cascade of events ultimately leads to apoptosis and cell death in cancer cells, which are often more dependent on the NAMPT-mediated NAD+ salvage pathway than normal cells.
Signaling Pathway of this compound
References
STF-118804 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of STF-118804, a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a novel small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes cellular NAD+ levels, leading to a metabolic collapse and subsequent apoptosis in cancer cells that are highly dependent on this pathway. This compound has demonstrated significant preclinical efficacy in various cancer models, including acute lymphoblastic leukemia (ALL) and pancreatic cancer, making it a promising candidate for further drug development.
Mechanism of Action
This compound acts as a competitive inhibitor of NAMPT, binding to the nicotinamide-binding site of the enzyme. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. The resulting depletion of the cellular NAD+ pool triggers a cascade of downstream events:
-
Metabolic Collapse: NAD+ is an essential cofactor for numerous metabolic enzymes. Its depletion disrupts critical cellular processes, including glycolysis and the tricarboxylic acid (TCA) cycle, leading to a rapid decrease in ATP production.
-
AMPK Activation: The decrease in cellular energy, reflected by an increased AMP/ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK).
-
mTOR Inhibition: Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.
-
Induction of Apoptosis: The culmination of metabolic stress and inhibition of pro-survival signaling pathways leads to the induction of programmed cell death (apoptosis) in cancer cells.
Structure-Activity Relationship (SAR)
While a comprehensive quantitative SAR table for a large series of this compound analogs is not publicly available, key structural features essential for its potent NAMPT inhibitory activity have been elucidated through the analysis of this compound and a limited number of its analogs.
Core Scaffold
The chemical structure of this compound is 4-(5-methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. The core scaffold consists of a central benzamide (B126) linker connecting a substituted oxazole (B20620) moiety and a pyridinylmethyl group.
Key Structural Features and Activity
Based on available data, the following structural elements are crucial for the activity of this compound:
-
Oxazole Moiety: The substituted oxazole ring is a critical component for potent inhibitory activity.
-
Tosylmethyl Group: The tolylmethyl group at the 4-position of the oxazole ring is important for high potency.
-
Pyridinylmethyl Amide: The N-(pyridin-3-ylmethyl)benzamide portion of the molecule also plays a significant role in its interaction with the NAMPT enzyme.
Quantitative SAR Data
The following table summarizes the available quantitative data for this compound and a key inactive analog, STF-118803, highlighting the importance of the tolylmethyl group.
| Compound | Structure | Modification from this compound | In Vitro NAMPT Inhibition | Cellular Activity (ALL Cell Lines) |
| This compound | 4-(5-methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | - | Potent | High Potency (Low nM IC50) |
| STF-118803 | 4-(5-methyloxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | Lacks the tolylmethyl group | Inactive | Inactive |
The following table presents the half-maximal inhibitory concentrations (IC50) of this compound in various pancreatic ductal adenocarcinoma (PDAC) cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | IC50 (nM) |
| Panc-1 | ~25 |
| PaTu8988t | ~25 |
| SU86.86 | ~100 |
| Panc04.03 | ~50 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
NAMPT Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the recombinant NAMPT enzyme to each well, except for the no-enzyme control wells.
-
Add the serially diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Prepare a coupling enzyme master mix containing NMNAT, ADH, and ethanol in assay buffer.
-
Add the coupling enzyme master mix to all wells.
-
Incubate the plate at 30°C for 60-120 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence signal is proportional to the amount of NADH produced, which is indicative of NAMPT activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., ALL or PDAC cell lines)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium and add the medium containing the serially diluted test compounds or vehicle control to the cells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model (Acute Lymphoblastic Leukemia)
This protocol describes the evaluation of the in vivo efficacy of this compound in a mouse xenograft model of ALL.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)
-
Human ALL cell line expressing luciferase (e.g., MV411-luc)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Sublethally irradiate the immunodeficient mice.
-
Intravenously inject the luciferase-expressing ALL cells into the mice.
-
Monitor tumor engraftment and growth weekly via bioluminescence imaging.
-
Once the tumor burden is established (typically 2 weeks post-injection), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, twice daily, subcutaneously) or vehicle control to the respective groups for a defined period (e.g., 21 days).
-
Monitor tumor growth and animal well-being throughout the study. Tumor burden is quantified by bioluminescence imaging, and physical tumor size can be measured with calipers if applicable.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth and overall survival.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the study of this compound.
The Pivotal Role of NAMPT in Pancreatic Cancer: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth, late diagnosis, and profound resistance to conventional therapies. A growing body of evidence implicates metabolic reprogramming as a critical enabler of pancreatic cancer progression. At the heart of this metabolic shift lies the NAD⁺ salvage pathway and its rate-limiting enzyme, Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). This technical guide provides an in-depth exploration of the multifaceted role of NAMPT in pancreatic cancer, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising therapeutic target.
NAMPT: A Central Node in Pancreatic Cancer Metabolism and Survival
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) is an essential coenzyme involved in a vast array of cellular processes, including redox reactions, DNA repair, and cell signaling. Cancer cells, with their heightened metabolic demands, exhibit a significant reliance on NAD⁺. While NAD⁺ can be synthesized de novo from tryptophan, many cancers, including pancreatic cancer, predominantly depend on the salvage pathway which recycles nicotinamide back into NAD⁺. NAMPT catalyzes the first and rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[1][2]
Pancreatic cancer cells upregulate NAMPT expression to maintain high intracellular NAD⁺ levels, which are crucial for sustaining rapid proliferation and surviving the nutrient-deprived tumor microenvironment.[3][4] Inhibition of NAMPT has been shown to deplete cellular NAD⁺ pools, leading to a cascade of anti-tumor effects, including reduced glycolytic flux, impaired mitochondrial function, decreased ATP production, and ultimately, cell death.[5][6][7]
Key Signaling Pathways Involving NAMPT in Pancreatic Cancer
NAMPT's influence on pancreatic cancer extends beyond its direct role in NAD⁺ biosynthesis, intersecting with several critical signaling pathways that govern tumor progression, survival, and therapeutic resistance.
The NAD⁺ Salvage Pathway and its Interplay with NAD⁺-Consuming Enzymes
The primary role of NAMPT is to fuel the NAD⁺ salvage pathway. The generated NAD⁺ is not only a critical cofactor for metabolic enzymes but also a substrate for several NAD⁺-consuming enzymes, such as Poly (ADP-ribose) polymerases (PARPs) and sirtuins. While initial hypotheses suggested that the effects of NAMPT inhibition might be mediated through these enzymes, some studies in pancreatic cancer have indicated that PARP-1 and SIRT1 may not play a significant role in the cellular response to NAMPT inhibition.[6][8] However, a subset of PDAC tumors with active interferon (IFN) signaling exhibit increased expression of other PARPs (PARP9, PARP10, and PARP14), which consume NAD⁺. This IFN-induced NAD⁺ depletion sensitizes these tumors to NAMPT inhibitors.[9][10] Another key NADase, CD38, has been identified as a modulator of sensitivity to NAMPT inhibition; lower levels of CD38 decrease sensitivity, while its overexpression enhances the anti-cancer effects of NAMPT inhibitors.[5][6][8]
Figure 1: The NAD⁺ Salvage Pathway in Pancreatic Cancer and the Impact of NAMPT Inhibition.
NAMPT and Chemoresistance: The p53 Connection
Recent studies have illuminated a connection between NAMPT and resistance to gemcitabine (B846), a cornerstone of pancreatic cancer chemotherapy. In gemcitabine-resistant pancreatic cancer cells, NAMPT expression is elevated. Mechanistically, NAMPT has been shown to regulate the p53 signaling pathway, potentially through cyclins CCND1 and CCND2, thereby contributing to gemcitabine resistance.[11] Knockdown of NAMPT in these resistant cells restores their sensitivity to gemcitabine, highlighting NAMPT as a promising target to overcome chemoresistance.[3][11]
Figure 2: NAMPT's Role in Gemcitabine Resistance via the p53 Signaling Pathway.
Quantitative Data on NAMPT in Pancreatic Cancer
The following tables summarize key quantitative findings from various studies on NAMPT in pancreatic cancer, providing a snapshot of its expression levels and the effects of its inhibition.
Table 1: NAMPT Expression in Pancreatic Cancer
| Parameter | Finding | Reference |
| mRNA Expression | Significantly increased in PDAC tissues compared to normal pancreatic tissue. | [3][12] |
| Protein Expression | Overexpressed in various cancers, including pancreatic cancer. | [4][13] |
| Correlation with Stage | Stage II tumors are more likely to be positive for NAMPT staining (68% vs 41% in Stage I). | [13] |
| Prognostic Value | High NAMPT expression is associated with worse overall survival in some patient cohorts. | [14][15] |
Table 2: Effects of NAMPT Inhibition on Pancreatic Cancer Cells
| Parameter | Effect of NAMPT Inhibition | Reference |
| Cell Viability | Dose-dependent decrease in viability of pancreatic cancer cell lines. | [5][7] |
| NAD⁺ Levels | Significant reduction in intracellular NAD⁺ concentrations. | [5][6] |
| Metabolism | Decreased glycolytic flux, lactate (B86563) production, and ATP levels. | [5][6] |
| Tumor Growth (in vivo) | Suppression of orthotopic tumor growth and liver metastases. | [7][9] |
| Combination Therapy | Sensitizes pancreatic cancer cells to gemcitabine and metformin. | [3][16] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments related to the study of NAMPT in pancreatic cancer.
NAMPT Activity Assay
This protocol describes a common method to measure NAMPT enzymatic activity, often based on a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.[17][18]
Objective: To quantify the enzymatic activity of NAMPT in purified protein preparations or immunoprecipitated samples.
Principle: NAMPT converts nicotinamide and PRPP to NMN. NMN is then converted to NAD⁺ by NMNAT. The resulting NAD⁺ is used in a cycling reaction involving an enzyme like alcohol dehydrogenase to reduce a probe, generating a detectable signal proportional to NAMPT activity.[17]
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing NMNAT, alcohol dehydrogenase, and a detection probe)
-
Nicotinamide (Substrate)
-
PRPP (Substrate)
-
96-well microplate (black or clear, depending on readout)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of substrates and enzyme in NAMPT assay buffer according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Blank: Assay buffer without the NAMPT enzyme.
-
Positive Control: Assay buffer with a known amount of active NAMPT enzyme.
-
Test Samples: Assay buffer with the experimental samples (e.g., purified protein, immunoprecipitate).
-
-
Reaction Initiation: Add the substrate mix (nicotinamide and PRPP) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance (e.g., 450 nm for WST-1) using a plate reader.[18][19]
-
Data Analysis: Subtract the blank reading from all other readings. Calculate NAMPT activity based on a standard curve if applicable, or express as relative activity compared to the positive control.
Measurement of Intracellular NAD⁺ Levels
This protocol outlines a method for quantifying intracellular NAD⁺ concentrations in pancreatic cancer cells, which is crucial for assessing the impact of NAMPT inhibition. High-performance liquid chromatography (HPLC) is a highly accurate and reliable method.[20][21]
Objective: To determine the intracellular concentration of NAD⁺ in cultured pancreatic cancer cells.
Principle: Cell extracts are prepared to release intracellular metabolites. NAD⁺ is then separated from other cellular components by reverse-phase HPLC and quantified by its UV absorbance.
Materials:
-
Cultured pancreatic cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
0.6 M Perchloric acid (HClO₄), ice-cold
-
3 M Potassium carbonate (K₂CO₃), ice-cold
-
HPLC system with a C18 column and UV detector
-
NAD⁺ standard solution
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with NAMPT inhibitors or vehicle control for the desired duration.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold 0.6 M HClO₄ to the cells to lyse them and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K₂CO₃.
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate NAD⁺ using an appropriate mobile phase gradient.
-
Detect NAD⁺ by UV absorbance at 260 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the NAD⁺ standard.
-
Determine the concentration of NAD⁺ in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD⁺ concentration to the total protein content or cell number of the initial sample.
-
NAMPT Knockdown using siRNA
This protocol provides a general workflow for reducing NAMPT expression in pancreatic cancer cells using small interfering RNA (siRNA) to study its functional role.
Objective: To specifically decrease the expression of NAMPT in pancreatic cancer cell lines.
Principle: siRNA molecules complementary to the NAMPT mRNA are introduced into cells, leading to the degradation of the target mRNA and subsequent reduction in NAMPT protein levels.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t)[5]
-
NAMPT-specific siRNA and a non-targeting control siRNA
-
Lipofection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the NAMPT siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the lipofection reagent in Opti-MEM.
-
Combine the diluted siRNA and lipofection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium can be replaced with fresh complete medium.
-
Continue to incubate the cells for 48-72 hours to allow for NAMPT knockdown.
-
-
Verification of Knockdown:
-
Harvest the cells and prepare cell lysates.
-
Assess the efficiency of NAMPT knockdown at the protein level by Western blotting or at the mRNA level by qRT-PCR.
-
Conclusion and Future Directions
NAMPT has unequivocally emerged as a critical player in the pathobiology of pancreatic cancer. Its central role in maintaining NAD⁺ homeostasis, coupled with its influence on key signaling pathways and chemoresistance, positions it as a highly attractive therapeutic target. The development of potent and specific NAMPT inhibitors has shown significant promise in preclinical models.[7][22]
Future research should focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to stratify patients who are most likely to respond to NAMPT-targeted therapies is crucial for clinical success.[9][14] The expression levels of NAMPT, CD38, or components of the interferon signaling pathway are promising candidates.
-
Combination Therapies: Exploring rational combinations of NAMPT inhibitors with standard-of-care chemotherapies, targeted agents, and immunotherapies is likely to yield synergistic anti-tumor effects and overcome acquired resistance.[23][24]
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which pancreatic cancer cells develop resistance to NAMPT inhibitors will be essential for designing next-generation therapeutic strategies.
-
Extracellular NAMPT (eNAMPT): The role of eNAMPT, which can act as a cytokine or damage-associated molecular pattern (DAMP), in the pancreatic tumor microenvironment warrants further investigation.[25]
References
- 1. A pancreatic ductal adenocarcinoma subpopulation is sensitive to FK866, an inhibitor of NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Regulation of the Nampt-mediated NAD salvage pathway and its therapeutic implications in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting of NAD metabolism in pancreatic cancer cells: potential novel therapy for pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. NAD+ depletion by type I interferon signaling sensitizes pancreatic cancer cells to NAMPT inhibition [escholarship.org]
- 11. NAMPT Modulates Gemcitabine Resistance in Pancreatic Cancer via the p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide phosphoribosyltransferase expression and clinical outcome of resected stage I/II pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of NAMPT Inhibitors in Pancreatic Cancer After Stratification by MAP17 (PDZK1IP1) Levels | MDPI [mdpi.com]
- 15. Efficacy of NAMPT Inhibitors in Pancreatic Cancer After Stratification by MAP17 (PDZK1IP1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. content.abcam.com [content.abcam.com]
- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accurate measurement of nicotinamide adenine dinucleotide (NAD⁺) with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 23. Combined Targeting of NAD Biosynthesis and the NAD-dependent Transcription Factor C-terminal Binding Protein as a Promising Novel Therapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
NAMPT as a Therapeutic Target in Leukemia: A Technical Guide
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical metabolic coenzyme essential for a multitude of cellular processes.[1][2][3] In the context of oncology, particularly hematologic malignancies, NAMPT has emerged as a high-value therapeutic target. Leukemia cells are characterized by altered cellular metabolism, increased proliferation, and a high NAD+ turnover rate to meet their energetic and DNA repair demands.[2][4][5] This heightened dependency on the NAD+ salvage pathway makes them particularly vulnerable to NAMPT inhibition.[1][4]
This technical guide provides an in-depth overview of NAMPT's role in leukemia, the development of therapeutic inhibitors, mechanisms of action and resistance, and key experimental protocols for researchers and drug development professionals.
The Role of NAMPT in Leukemia Biology
NAMPT's function in leukemia is multifaceted, extending beyond its core role in intracellular metabolism to influencing the tumor microenvironment.
Intracellular NAMPT (iNAMPT) and NAD+ Metabolism
Intracellularly, NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[6] NMN is subsequently converted to NAD+, a coenzyme vital for:
-
Redox Reactions: NAD+ is a key electron carrier in glycolysis and oxidative phosphorylation, fueling the high metabolic activity of leukemia cells.[7]
-
DNA Repair: NAD+ is a substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for repairing DNA damage, a common event in rapidly dividing cancer cells.[2]
-
Signaling and Gene Regulation: NAD+-dependent enzymes like sirtuins (SIRTs) regulate transcription, apoptosis, and metabolism. For instance, SIRT1 and SIRT2, which are often overexpressed in leukemia, can deacetylate and inactivate the tumor suppressor p53.[2][8]
Leukemic blasts and leukemia stem cells (LSCs) exhibit a greater reliance on nicotinamide metabolism for survival compared to their normal hematopoietic counterparts.[4][9] High NAMPT expression has been correlated with poor prognosis and shorter overall survival in patients with Acute Myeloid Leukemia (AML).[10][11]
Extracellular NAMPT (eNAMPT) and the Tumor Microenvironment
Beyond its intracellular function, NAMPT can be secreted as eNAMPT, which functions as a cytokine or adipokine.[5][6] In Chronic Lymphocytic Leukemia (CLL), eNAMPT levels are significantly higher in patients' plasma compared to healthy individuals.[5][6] This eNAMPT is actively released by leukemic cells and contributes to creating a pro-inflammatory and tumor-supportive microenvironment.[5][6] Specifically, eNAMPT promotes the polarization of monocytes into tumor-supporting M2 macrophages, which in turn secrete cytokines that aid leukemia cell survival and suppress T-cell responses.[6]
Signaling Pathway Overview
The NAMPT-NAD+ axis is central to leukemia cell survival. Inhibition of NAMPT leads to NAD+ depletion, which triggers a cascade of downstream effects including metabolic collapse, cell cycle arrest, and ultimately, apoptosis.
Therapeutic Strategies: NAMPT Inhibitors in Leukemia
Targeting the metabolic vulnerability of leukemia cells through NAMPT inhibition is a promising therapeutic strategy. A variety of small molecule inhibitors have been developed and evaluated in preclinical and clinical settings.
Preclinical Efficacy of NAMPT Inhibitors
Numerous studies have demonstrated the potent anti-leukemic activity of NAMPT inhibitors across various leukemia subtypes, including AML, ALL, and CLL.[12][13] These agents induce apoptosis, reduce proliferation, and diminish the frequency of leukemia-initiating cells with minimal toxicity to normal hematopoietic cells.[10][12]
| Inhibitor | Leukemia Model(s) | Key Findings & Efficacy (IC50) | Reference(s) |
| APO866 (FK866) | AML, ALL, CLL, Lymphoma cell lines; Primary patient samples; Mouse xenograft models | Induces apoptosis at low nanomolar concentrations. Depletes intracellular NAD+ and ATP. Eradicates tumor growth in vivo. | [12][14][15] |
| KPT-9274 | AML cell lines (HL-60, MOLM13, MV4-11, etc.); Primary AML samples; PDX models | Broad activity across AML subtypes, independent of mutations. Induces apoptosis and reduces colony formation. Prolongs survival in vivo. | [10][16][17] |
| OT-82 | ALL cell lines (RS4;11, etc.); PDX models | Potently reduces viability in a dose-dependent manner. IC50 values range from 0.2 to 4.0 nM. Induces rapid NAD+ depletion followed by ATP reduction. | [18][19] |
| GNE-617 | Various cancer cell lines (in vitro) | Potent NAMPT inhibitor with a biochemical IC50 of 5 nM. Rapidly reduces NAD+ levels, leading to cell death. | [20][21] |
| RPT1G | B-ALL cell lines (RS4;11); Mouse xenograft model | Novel partial/hyperbolic inhibitor designed for a better therapeutic window. Selectively kills leukemic cells while sparing normal cells. Shows significant in vivo efficacy. | [3][22] |
Clinical Development and Challenges
The clinical translation of NAMPT inhibitors has faced challenges. First-generation inhibitors like APO866 (FK866) and GMX1777 (CHS-828) showed limited efficacy in early-phase trials, largely due to dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[4][18] This highlighted the need for novel compounds with improved tolerability.[4]
Newer-generation inhibitors are being designed to overcome these limitations. Some are dual inhibitors, while others have unique mechanisms of action to widen the therapeutic window.
| Inhibitor | Mechanism | Phase | Indication(s) in Leukemia | Status/Key Findings | Reference(s) |
| KPT-9274 | Dual NAMPT/PAK4 Inhibitor | Phase I | Relapsed/Refractory AML | Under investigation to determine safety, tolerability, and optimal dosing. | [10][13][18] |
| OT-82 | NAMPT Inhibitor | Phase I | Relapsed/Refractory Lymphoma/Leukemia | Showed promising preclinical efficacy in hematological cancer cell lines. | [18] |
| RPT1G | Partial/Hyperbolic NAMPT Inhibitor | Phase I | Relapsed/Refractory AML, High-Risk MDS | Determined to be safe and well-tolerated in a first-in-human healthy volunteer study. Designed to avoid on-target toxicities of complete inhibitors. | [3][22] |
| ATG-019 | Dual NAMPT/PAK4 Inhibitor | Phase I | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | Focuses on safety and tolerability, sometimes in combination with niacin to mitigate toxicity. | [18] |
Mechanisms of Resistance to NAMPT Inhibition
As with many targeted therapies, acquired resistance is a significant challenge. Understanding these mechanisms is crucial for developing strategies to overcome them.
The primary mechanisms of resistance include:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT-dependent salvage pathway by upregulating enzymes in alternative routes. This includes the Preiss-Handler pathway, which uses nicotinic acid (NA) via Nicotinate Phosphoribosyltransferase (NAPRT1), and the de novo pathway from tryptophan, involving Quinolinamide Phosphoribosyltransferase (QPRT).[23][24]
-
Mutations in the NAMPT Target: Acquired point mutations in the NAMPT gene can alter the drug-binding site, thereby reducing the inhibitor's efficacy.[23][24][25]
-
Metabolic Reprogramming: Resistant cells can adapt their metabolism to become less dependent on NAD+ produced by the salvage pathway, for instance by shifting towards increased glycolysis.[24][25]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump the NAMPT inhibitor out of the cell, lowering its intracellular concentration.[23][24]
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of NAMPT inhibitors requires a series of standardized in vitro and cell-based assays.
Protocol 1: NAMPT Enzyme Activity Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on recombinant NAMPT enzyme activity and calculate its IC50 value.
Methodology:
-
Reagents: Recombinant human NAMPT enzyme, NAMPT assay buffer, Nicotinamide (substrate), PRPP (substrate), NMNAT (coupling enzyme), a developer solution (containing a probe that is reduced by NAD+ to produce a fluorescent signal), and the test inhibitor.[26][27]
-
Procedure: a. Prepare serial dilutions of the test inhibitor. A known inhibitor like FK866 should be used as a positive control.[27] b. In a 96-well or 384-well plate, add the diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells. Add dilution buffer to "Blank" wells.[27] c. Add the serially diluted inhibitor to the appropriate wells. Add diluent solution to control wells. d. Pre-incubate the enzyme and inhibitor for approximately 30 minutes at room temperature to allow for binding.[27] e. Prepare a master mix containing the substrates (Nicotinamide, PRPP) and coupling enzymes. f. Initiate the reaction by adding the master mix to all wells.[27] g. Incubate the plate for 1-2 hours at 30°C. h. Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 460 nm).[27]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26]
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration of a NAMPT inhibitor that reduces the viability of a leukemia cell line by 50% (IC50).
Methodology:
-
Materials: Leukemia cell lines (e.g., MOLM13, MV4-11), complete culture medium, 96-well plates, test inhibitor, and a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of viability).[28]
-
Procedure: a. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow cells to acclimate.[28] b. Prepare serial dilutions of the NAMPT inhibitor in culture medium. c. Treat the cells with the diluted inhibitor or vehicle control. d. Incubate for a specified period (typically 72-96 hours) at 37°C, 5% CO2. e. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.[28] f. After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to calculate percent viability. Plot percent viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: Intracellular NAD+ Measurement
Objective: To confirm the on-target effect of a NAMPT inhibitor by measuring the depletion of intracellular NAD+.
Methodology:
-
Materials: Leukemia cells, test inhibitor, and a commercial NAD/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay).[29]
-
Procedure: a. Plate cells and treat with the NAMPT inhibitor at various concentrations or for various time points. b. After treatment, lyse the cells according to the kit's protocol. The lysis step often involves differential treatment to measure NAD+ and NADH separately or together. c. Add the kit's detection reagent, which contains an enzyme that reacts with NAD+/NADH to produce a luminescent signal.[29] d. Incubate for 30-60 minutes at room temperature. e. Measure luminescence with a plate reader.
-
Data Analysis: Quantify NAD+ levels by comparing the luminescent signal to a standard curve. Present the data as absolute concentrations or as a percentage of the untreated control.
Experimental Workflow Visualization
Conclusion and Future Directions
NAMPT remains a highly compelling therapeutic target in leukemia due to the metabolic addiction of cancer cells to the NAD+ salvage pathway. While early clinical efforts were hampered by toxicity, the field is advancing with the development of next-generation inhibitors that possess improved therapeutic windows.[3][4]
Future strategies will likely focus on:
-
Combination Therapies: Combining NAMPT inhibitors with other agents, such as BCL-2 inhibitors (e.g., venetoclax) or standard chemotherapies, may produce synergistic effects and overcome resistance.[2][30]
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as the expression levels of NAMPT or enzymes from alternative NAD+ synthesis pathways like NAPRT1, could help select patients most likely to respond to therapy.[17][24]
-
Novel Inhibitor Design: The development of partial or "hyperbolic" inhibitors like RPT1G, which are designed to modulate rather than completely ablate NAMPT activity, represents an innovative approach to mitigate on-target toxicities in normal tissues.[3][22]
Continued research into the intricate roles of NAMPT in leukemia biology and the mechanisms of inhibitor resistance will be paramount to successfully translating this promising therapeutic strategy into effective clinical treatments for patients with leukemia.
References
- 1. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting NAMPT in Acute Myeloid Leukemia - John Byrd [grantome.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Nicotinamide Phosphoribosyltransferase Acts as a Metabolic Gate for Mobilization of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Stem Cell Function by NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. DNMT3A mutation promotes leukemia development through NAM-NAD metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 19. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Remedy Plan Therapeutics to Present Results from Phase 1 Healthy [natlawreview.com]
- 23. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. ashpublications.org [ashpublications.org]
STF-118804: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and highly specific, next-generation competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Due to the elevated metabolic demands of cancer cells, NAMPT is frequently overexpressed in various malignancies, making it a compelling target for anticancer therapy.[1][3] Preclinical studies have demonstrated the efficacy of this compound in reducing the viability and growth of various cancer cell lines, including those of pancreatic cancer and acute lymphoblastic leukemia (ALL).[1][4][5] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. As of late 2025, this compound appears to be in the preclinical stage of development, with no publicly available clinical trial data.
Core Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting NAMPT, leading to a significant depletion of intracellular NAD+ levels.[1][6] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][6] By depleting the NAD+ pool, this compound triggers a metabolic collapse within cancer cells, ultimately leading to apoptosis and cell death.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | ~10 nM | [1] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~25 nM | [1] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | ~100 nM | [1] |
| Panc04.03 | Pancreatic Ductal Adenocarcinoma | Not specified | [1] |
| Various B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | <10 nM | [5] |
Table 2: Metabolic Effects of this compound in Pancreatic Cancer Cells
| Parameter | Cell Line(s) | Treatment Conditions | Observed Effect | Reference |
| NAD+ Levels | Panc-1, PaTu8988t, SU86.86 | 24 hours with this compound | Dose-dependent decrease | [1][7] |
| ATP Levels | Panc-1, SU86.86 | 48 hours with this compound | Dose-dependent decrease | [1][7] |
| Glucose Uptake | Panc-1, PaTu8988t, SU86.86 | 48 hours with this compound | Decrease | [1][7] |
| Lactate Excretion | Panc-1, PaTu8988t, SU86.86 | 48 hours with this compound | Decrease | [1][7] |
Table 3: Effects of this compound on Downstream Signaling Pathways in Pancreatic Cancer Cells
| Signaling Protein | Phosphorylation Site | Observed Effect | Cell Line(s) | Treatment Conditions | Reference |
| AMPK | Not specified | Increased phosphorylation (Activation) | Panc-1, PaTu8988t, SU86.86 | 48 hours with this compound | [1] |
| p70S6K (mTOR effector) | Not specified | Decreased phosphorylation (Inhibition) | Panc-1, PaTu8988t, SU86.86 | 48 hours with this compound | [1] |
Signaling Pathways and Visualizations
This compound-mediated NAMPT inhibition instigates a cascade of downstream signaling events, primarily centered around the cellular energy sensor AMP-activated protein kinase (AMPK) and the master growth regulator mammalian target of rapamycin (B549165) (mTOR).
Caption: this compound signaling cascade.
The depletion of NAD+ and subsequently ATP leads to an increase in the AMP/ATP ratio, a key activator of AMPK.[1] Activated AMPK, in turn, inhibits the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1] The inhibition of mTOR signaling is evidenced by the decreased phosphorylation of its downstream effector, p70S6K.[1] This cascade ultimately results in the suppression of cancer cell growth and the induction of apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the downstream effects of this compound. These are based on methodologies described in preclinical studies.[1][8]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Panc-1, PaTu8988t)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Cell viability assay workflow.
NAD+ Level Measurement
This protocol describes a method for quantifying intracellular NAD+ levels.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Acidic extraction buffer (e.g., 0.6 M perchloric acid)
-
Neutralizing solution (e.g., 3 M potassium hydroxide, 0.4 M Tris)
-
NAD+ cycling assay kit
-
Fluorometric or colorimetric plate reader
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells with acidic extraction buffer and incubate on ice for 15 minutes.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Neutralize the supernatant with the neutralizing solution.
-
Perform the NAD+ cycling assay according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance and determine the NAD+ concentration based on a standard curve.
Western Blotting for Signaling Proteins
This protocol is for analyzing the phosphorylation status of proteins in the AMPK/mTOR pathway.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Western blotting workflow.
Conclusion
This compound is a promising preclinical NAMPT inhibitor that demonstrates potent anticancer activity by inducing metabolic collapse and apoptosis in cancer cells. Its mechanism of action is centered on the depletion of NAD+, which leads to the activation of the AMPK signaling pathway and the concomitant inhibition of mTOR signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other NAMPT inhibitors. Further research is warranted to fully elucidate the complete spectrum of its downstream effects and to explore its therapeutic potential in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. oncotarget.com [oncotarget.com]
- 6. rsc.org [rsc.org]
- 7. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
STF-118804 and its Impact on Cellular ATP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of STF-118804, a novel competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), with a specific focus on its profound impact on cellular ATP levels. Through the structured presentation of quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways, this document serves as a comprehensive resource for understanding the metabolic consequences of NAMPT inhibition by this compound.
Core Mechanism: Inducing Metabolic Collapse
This compound exerts its cytotoxic effects on cancer cells by targeting the NAD+ salvage pathway, a critical route for NAD+ biosynthesis in many tumors.[1][2] By competitively inhibiting NAMPT, the rate-limiting enzyme in this pathway, this compound leads to a rapid depletion of the cellular NAD+ pool.[1][2] This depletion has cascading effects on cellular metabolism, most notably a significant decrease in intracellular ATP levels, culminating in a state of metabolic collapse and subsequent cell death.[1][2]
Quantitative Analysis of ATP Depletion
The administration of this compound to pancreatic ductal adenocarcinoma (PDAC) cell lines has been shown to cause a significant, dose- and time-dependent reduction in intracellular ATP levels. The following tables summarize the quantitative data from key experiments.
Dose-Dependent Effect of this compound on ATP Levels
| Cell Line | Treatment Concentration | Duration | ATP Level (% of Control) |
| Panc-1 | 10 nM | 48 hours | ~75% |
| Panc-1 | 25 nM | 48 hours | ~50% |
| Panc-1 | 50 nM | 48 hours | ~30% |
| SU86.86 | 100 nM | 48 hours | ~80% |
| SU86.86 | 300 nM | 48 hours | ~60% |
| SU86.86 | 500 nM | 48 hours | ~40% |
Data extracted from figures in Espindola-Netto et al., Oncotarget, 2017.
Time-Dependent Effect of this compound on ATP Levels in Panc-1 Cells
| Treatment Concentration | 24 hours | 48 hours | 72 hours |
| 25 nM | ~80% | ~50% | ~35% |
| 100 nM | ~60% | ~30% | ~20% |
Data extracted from figures in Espindola-Netto et al., Oncotarget, 2017.
Signaling Pathway Alterations
The depletion of NAD+ and subsequent fall in ATP levels trigger a significant shift in cellular signaling, primarily activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][2] AMPK, a key sensor of cellular energy status, is activated in response to low ATP levels and works to restore energy homeostasis by promoting catabolic processes and inhibiting anabolic pathways. Conversely, the mTOR pathway, a central regulator of cell growth and proliferation, is inhibited, further contributing to the anti-cancer effects of this compound.
Experimental Protocols
The following section details the methodologies for key experiments cited in the study of this compound's effect on ATP levels.
Cell Culture
Pancreatic ductal adenocarcinoma cell lines (Panc-1, PaTu8988t, and SU86.86) were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Measurement of Intracellular ATP Levels
A luciferase-based assay is a standard and highly sensitive method for quantifying intracellular ATP.
Materials:
-
96-well opaque white plates
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
-
Cultured pancreatic cancer cells
-
This compound
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well opaque white plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Cell Lysis and Luminescence Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the luminescence readings of the treated cells to the vehicle-treated control cells to determine the percentage of ATP relative to the control.
-
Conclusion
This compound represents a potent and specific inhibitor of NAMPT that effectively disrupts the energy metabolism of cancer cells. Its ability to induce a dramatic decrease in cellular ATP levels underscores the dependence of certain tumors on the NAD+ salvage pathway. The detailed data and protocols provided in this guide offer a foundational understanding for further research and development of NAMPT inhibitors as a promising therapeutic strategy in oncology.
References
Methodological & Application
Application Notes and Protocols for STF-118804 in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[1][2] Cancer cells, including those in B-cell Acute Lymphoblastic Leukemia (B-ALL), exhibit high metabolic rates and are often heavily reliant on the NAMPT-mediated salvage pathway for NAD+ regeneration to fuel their rapid proliferation and survival.[3][4] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to a metabolic collapse, decreased ATP production, and ultimately, apoptotic cell death in B-ALL cells.[2] These application notes provide detailed in vitro protocols for utilizing this compound to study its effects on B-ALL cell lines.
Mechanism of Action
This compound competitively inhibits NAMPT, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial precursor for NAD+ synthesis. The resulting NAD+ depletion disrupts numerous cellular processes that are dependent on this coenzyme, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair. The cellular energy sensor AMP-activated protein kinase (AMPK) is activated in response to the metabolic stress induced by NAD+ depletion, while the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation, is inhibited.
Quantitative Data Summary
This compound demonstrates high potency against a panel of human B-ALL cell lines, with IC50 values consistently in the low nanomolar range.
| B-ALL Cell Line | IC50 (nM) | Reference |
| Multiple B-ALL cell lines | < 10 | [5] |
| MF-411 | Induces apoptosis | [5] |
| RS4;11 (MLL-AF4) | 0.3 (for OT-82, another NAMPT inhibitor) | [2] |
Experimental Protocols
Cell Culture
-
Culture B-ALL cell lines (e.g., SEM, MV4-11, Nalm-6, 697, Hal-01, REH, SUP-B15) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cell viability is >95% before initiating experiments.
Cell Viability Assay (ATP-based)
This protocol utilizes a luminescent cell viability assay to quantify ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed 5,000-10,000 B-ALL cells per well in 100 µL of complete culture medium in a 96-well white, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is from 100 nM down to 1 pM.[6] Add 100 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2. A longer incubation period is often necessary to observe the full effect of NAD+ depletion.[6]
-
ATP Measurement:
-
Equilibrate the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.[6]
-
Add 100 µL of the ATP detection reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Calculate the IC50 value using a four-parameter logistic regression model.
Intracellular NAD+ Measurement Assay
This assay confirms the mechanism of action of this compound by directly measuring the depletion of intracellular NAD+.
-
Cell Culture and Treatment: Culture and treat B-ALL cells with various concentrations of this compound as described in the cell viability assay protocol.
-
Sample Preparation (Acidic Extraction for NAD+):
-
After treatment, wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold acidic extraction buffer (e.g., 10% trichloroacetic acid or 0.5 M HClO4).[1][7]
-
Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.[1]
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant containing NAD+ to a new tube.
-
Neutralize the acidic extract with a suitable neutralization buffer (e.g., 1 M KOH).[1]
-
-
NAD+ Quantification:
-
Use a commercial NAD+/NADH assay kit and follow the manufacturer's instructions.
-
Prepare a standard curve using the provided NAD+ standard.
-
Add the extracted and neutralized samples and standards to the wells of a 96-well plate.[1]
-
Prepare and add the NAD cycling master mix to each well.[1]
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's manual (typically 1-4 hours).[1]
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the corresponding cell lysate (determined by a BCA assay) or to the initial cell number.[1]
-
Glucose Uptake Assay
This assay measures the effect of this compound on the ability of B-ALL cells to take up glucose, a key metabolic process.
-
Cell Preparation: Seed B-ALL cells in a 96-well plate as for the viability assay.
-
This compound Treatment: Treat cells with this compound at various concentrations for the desired duration (e.g., 24-48 hours).
-
Glucose Uptake Measurement:
-
Use a non-radioactive, fluorescence-based glucose uptake assay kit. These kits typically use a fluorescently labeled deoxyglucose analog (e.g., 2-NBDG).
-
Wash the cells with a glucose-free buffer.[8]
-
Incubate the cells with the fluorescent glucose analog for a defined period (e.g., 10-30 minutes).[8][9]
-
Wash the cells to remove any unincorporated fluorescent analog.
-
Measure the fluorescence using a fluorescence microplate reader or flow cytometer.[8][9]
-
-
Data Analysis: Normalize the fluorescence signal of the this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition of glucose uptake.
Lactate (B86563) Excretion Assay
This assay quantifies the amount of lactate released into the cell culture medium, which is a downstream product of glycolysis.
-
Cell Culture and Treatment: Culture and treat B-ALL cells with this compound as described previously.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Lactate Measurement:
-
Use a colorimetric or fluorometric lactate assay kit.
-
Prepare a lactate standard curve according to the kit's instructions.[10]
-
Add the collected supernatant samples and standards to a 96-well plate.
-
Add the reaction mix containing lactate dehydrogenase (LDH) and a probe to each well.[10]
-
Incubate the plate for the time specified in the protocol (typically 30-60 minutes).[11]
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the lactate concentration in the supernatant using the standard curve. Normalize the lactate concentration to the cell number or protein concentration.
Western Blot Analysis for AMPK and mTOR Signaling
This protocol is for analyzing changes in the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.
-
Cell Lysis:
-
After treatment with this compound, wash B-ALL cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][13][14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose transporter 1-mediated glucose uptake is limiting for B-cell acute lymphoblastic leukemia anabolic metabolism and resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD metabolism-related genes provide prognostic value and potential therapeutic insights for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the STF-118804 Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the STF-118804 compound in a pancreatic ductal adenocarcinoma (PDAC) xenograft model. This document includes detailed experimental protocols, data summaries, and visual diagrams to facilitate the replication and further investigation of the anti-tumor effects of this compound in a preclinical setting.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a highly lethal malignancy with limited therapeutic options. A key area of cancer research focuses on targeting the metabolic vulnerabilities of tumor cells. One such target is the nicotinamide (B372718) phosphoribosyltransferase (NAMPT) enzyme, which is a critical component of the NAD+ salvage pathway. Cancer cells, including PDAC, often exhibit elevated NAMPT activity to meet their high energy demands.
This compound is a novel and highly specific inhibitor of NAMPT.[1][2] Preclinical studies have demonstrated its efficacy in reducing the growth of PDAC in both in vitro and in vivo models.[1][2] this compound induces a metabolic collapse in cancer cells by depleting intracellular NAD+ levels, which in turn leads to decreased ATP production, activation of the energy-sensing AMPK pathway, and inhibition of the pro-growth mTOR pathway.[1][3] This guide details the use of this compound in a PDAC xenograft model, providing protocols for assessing its efficacy and mechanism of action.
Data Presentation
In Vitro Efficacy of this compound in PDAC Cell Lines
The following table summarizes the in vitro effects of this compound on various PDAC cell lines.
| Cell Line | Assay | Endpoint | Result with this compound | Reference |
| Panc-1 | Cell Viability (MTT) | IC50 | Decreased viability | [4] |
| PaTu8988t | Cell Viability (MTT) | IC50 | Decreased viability | [4] |
| SU86.86 | Cell Viability (MTT) | IC50 | Decreased viability | [4] |
| Panc-1 | Colony Formation | Number of Colonies | Reduced colony formation | [1][2] |
| PaTu8988t | Colony Formation | Number of Colonies | Reduced colony formation | [4] |
| Panc-1 | Glucose Uptake | Glucose Consumption | Decreased | [1][3] |
| PaTu8988t | Glucose Uptake | Glucose Consumption | Decreased | [3] |
| SU86.86 | Glucose Uptake | Glucose Consumption | Decreased | [3] |
| Panc-1 | Lactate (B86563) Excretion | Lactate Production | Decreased | [1][3] |
| PaTu8988t | Lactate Excretion | Lactate Production | Decreased | [3] |
| SU86.86 | Lactate Excretion | Lactate Production | Decreased | [3] |
| Panc-1 | ATP Levels | Intracellular ATP | Decreased | [1][3] |
| SU86.86 | ATP Levels | Intracellular ATP | Decreased | [3] |
In Vivo Efficacy of this compound in an Orthotopic PDAC Xenograft Model
This table summarizes the in vivo anti-tumor activity of this compound in a Panc-1 orthotopic xenograft model.
| Treatment Group | Dosage | Treatment Duration | Endpoint | Result | Reference |
| Vehicle Control | - | 21 days | Tumor Size | - | [1][2] |
| This compound | 25 mg/kg | 21 days | Tumor Size | Reduced tumor size | [1][2] |
| FK866 (another NAMPT inhibitor) | 15 mg/kg | 21 days | Tumor Size | Reduced tumor size | [1][2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound in PDAC cells.
PDAC Xenograft Experimental Workflow
Caption: Experimental workflow for the this compound PDAC xenograft model.
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on PDAC cells.
-
Materials:
-
PDAC cell lines (e.g., Panc-1, PaTu8988t, SU86.86)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
2. Soft Agar (B569324) Colony Formation Assay
-
Objective: To assess the effect of this compound on the anchorage-independent growth of PDAC cells.
-
Materials:
-
PDAC cell lines
-
Complete growth medium
-
Agar
-
This compound
-
6-well plates
-
-
Protocol:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Resuspend PDAC cells in complete medium containing 0.3% agar and the desired concentrations of this compound.
-
Plate the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C for 14-21 days, adding fresh medium with this compound every 3-4 days.
-
Stain the colonies with crystal violet and count them.
-
3. Glucose Uptake Assay
-
Objective: To measure the effect of this compound on glucose consumption by PDAC cells.
-
Materials:
-
PDAC cell lines
-
Glucose-free medium
-
This compound
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
-
-
Protocol:
-
Plate cells in 24-well plates and allow them to adhere.
-
Wash the cells with glucose-free medium and incubate with this compound for the desired time.
-
Add radio-labeled or fluorescent glucose analog and incubate for 30 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the radioactivity or fluorescence.
-
4. Lactate Excretion Assay
-
Objective: To determine the effect of this compound on lactate production in PDAC cells.
-
Materials:
-
PDAC cell lines
-
Complete growth medium
-
This compound
-
Lactate assay kit
-
-
Protocol:
-
Plate cells and treat with this compound for 48 hours.
-
Collect the culture medium.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
5. ATP Measurement Assay
-
Objective: To quantify the effect of this compound on intracellular ATP levels.
-
Materials:
-
PDAC cell lines
-
This compound
-
ATP measurement kit (luciferase-based)
-
-
Protocol:
-
Plate cells and treat with this compound for the desired time.
-
Lyse the cells according to the kit's protocol.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
6. Western Blotting for AMPK and mTOR Pathway
-
Objective: To analyze the activation of AMPK and inhibition of mTOR signaling pathways upon this compound treatment.
-
Materials:
-
PDAC cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (p-AMPK, AMPK, p-mTOR, mTOR, and a loading control like GAPDH)
-
Secondary antibodies
-
Chemiluminescence detection system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
In Vivo PDAC Xenograft Protocol
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cell Line: Panc-1 cells stably expressing Green Fluorescent Protein (GFP) and Luciferase (for non-invasive imaging).
-
Protocol:
-
Cell Culture: Culture Panc-1-GFP-Luciferase cells in complete medium.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10⁶ Panc-1-GFP-Luciferase cells in 50 µL of PBS/Matrigel into the tail of the pancreas.
-
Close the incision with sutures.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Inject the mice with luciferin (B1168401) and image using an in vivo imaging system.
-
-
Treatment:
-
Once tumors are established (e.g., a palpable mass or a clear bioluminescent signal), randomize the mice into treatment groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally daily for 21 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their weight and volume.
-
Tumor tissue can be used for further analysis (e.g., NAD+ level measurement, immunohistochemistry).
-
-
Conclusion
The this compound PDAC xenograft model is a valuable tool for preclinical evaluation of this novel NAMPT inhibitor. The protocols and data presented in this guide provide a framework for investigating the anti-tumor effects and mechanism of action of this compound. This model can also be utilized to explore combination therapies, for instance, with standard-of-care chemotherapeutics like gemcitabine, to identify more effective treatment strategies for pancreatic cancer.[1][2][5]
References
Application Notes and Protocols for STF-118804 IC50 Determination in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and highly specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] This pathway is critical for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse, cell growth inhibition, and apoptosis in various cancer cell types.[1] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a crucial step in assessing its anti-cancer efficacy.
Mechanism of Action: The NAMPT Signaling Pathway
NAMPT is a key enzyme in the salvage pathway that recycles nicotinamide (NAM) back into NAD+. NAD+ is an essential cofactor for numerous cellular processes, including glycolysis, the TCA cycle, and DNA repair.[5] In many cancers, there is an increased reliance on this salvage pathway for NAD+ production.[3] this compound competitively inhibits NAMPT, leading to a reduction in NAD+ levels. This NAD+ depletion disrupts cellular metabolism, activates AMP-activated protein kinase (AMPK), and inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, ultimately triggering apoptosis in cancer cells.[1]
Quantitative Data: this compound IC50 Values in Cancer Cell Lines
The IC50 values of this compound have been determined in a variety of cancer cell lines, demonstrating its potent anti-proliferative activity. The following table summarizes representative IC50 values.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Pancreatic Ductal Adenocarcinoma | Panc-1 | ~25 | [6] |
| Pancreatic Ductal Adenocarcinoma | PaTu8988t | ~15 | [6] |
| Pancreatic Ductal Adenocarcinoma | SU86.86 | ~30 | [6] |
| Pancreatic Ductal Adenocarcinoma | Panc04.03 | ~20 | [6] |
| B-cell Acute Lymphoblastic Leukemia | Various | < 10 | [7] |
| Neuroblastoma | NB1691 | ~10-100 | [5] |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 value of this compound in adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
1. Cell Seeding (Day 1) a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. This compound Treatment (Day 2) a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM). Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. d. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
3. MTT Assay (Day 5) a. After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. f. Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Conclusion
This document provides a comprehensive guide for determining the IC50 of the NAMPT inhibitor this compound in cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the comparative analysis of this compound's efficacy across different cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Quantification of NAD+ Levels Following STF-118804 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and guidelines for measuring changes in intracellular Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) levels in biological samples following treatment with STF-118804, a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and Poly (ADP-ribose) polymerases (PARPs), making it essential for energy metabolism, DNA repair, and cell signaling[1][2]. The primary route for NAD+ biosynthesis in mammals is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN)[3][4].
This compound is a novel, highly specific small molecule inhibitor of NAMPT[3][5]. By competitively inhibiting NAMPT, this compound effectively blocks the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ pools[6][7]. This depletion results in a metabolic collapse, induction of apoptosis, and potent anti-tumor activity, particularly in cancers that are highly dependent on NAMPT for NAD+ synthesis[3][8][9].
Accurate measurement of NAD+ levels is therefore essential to:
-
Confirm the on-target activity of this compound.
-
Determine the dose-response and time-course effects of the compound.
-
Understand the downstream metabolic consequences of NAMPT inhibition.
-
Assess the efficacy of this compound in various preclinical models.
This application note details two primary methods for quantifying NAD+ levels: the Enzymatic Cycling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of this compound
This compound functions by directly inhibiting the enzymatic activity of NAMPT. This prevents the conversion of nicotinamide to NMN, a crucial precursor for NAD+ synthesis. The resulting depletion of the NAD+ pool disrupts cellular metabolism and triggers cell death pathways[3][5][8].
Caption: this compound inhibits the NAMPT enzyme in the NAD+ salvage pathway.
Experimental Design Considerations
When designing an experiment to measure NAD+ levels after this compound treatment, consider the following:
-
Cell Line Selection: Cancer cell lines show varying dependence on the NAD+ salvage pathway. It is recommended to use cell lines where NAMPT is known to be overexpressed or critical for survival, such as certain leukemias, pancreatic cancer, or neuroblastoma lines[3][5][8].
-
Dose-Response: this compound is highly potent, with IC50 values often in the low nanomolar range[5]. A dose-response curve should be generated using a range of concentrations (e.g., 1 nM to 1 µM) to determine the EC50 for NAD+ depletion.
-
Time-Course: NAD+ depletion can be rapid. It is advisable to perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) to capture the dynamics of NAD+ reduction following treatment[9].
-
Controls: Include a vehicle-treated control (e.g., DMSO) and consider a rescue experiment by co-treating with exogenous NMN to confirm that the effects of this compound are due to NAMPT inhibition[3].
Protocols for NAD+ Measurement
Two common methods for NAD+ quantification are presented below. The choice of method depends on the required sensitivity, specificity, and available equipment.
Method 1: Enzymatic Cycling Assay
This colorimetric or fluorometric method is suitable for high-throughput analysis and is available in commercial kit formats. The principle involves an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a measurable signal proportional to the NAD+ concentration[10][11][12].
Caption: Workflow for the enzymatic cycling-based NAD+ measurement assay.
Detailed Protocol:
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency in a multi-well plate (e.g., 6-well or 12-well).
-
Treat cells with various concentrations of this compound or vehicle for the desired duration.
-
Harvest cells by trypsinization or scraping, and wash with cold 1X PBS.
-
Count the cells to ensure normalization of NAD+ levels to cell number.
-
Centrifuge to pellet the cells (e.g., 500 x g for 5 minutes).
-
-
NAD+ Extraction:
-
To specifically measure NAD+ while degrading NADH, an acid extraction is required[10].
-
Resuspend the cell pellet in an appropriate volume of NAD+ Extraction Buffer (often provided in kits) or a user-prepared 0.1 N HCl solution[10][12]. A typical volume is 100-200 µL for 1-2 million cells.
-
Homogenize or sonicate the sample on ice.
-
Heat the extract at 60-80°C for 5-60 minutes (protocol dependent) to ensure NADH degradation[10][12][13].
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to remove debris[10].
-
Transfer the supernatant to a clean tube. Neutralize the extract by adding an assay buffer or a basic solution (e.g., 0.1 N NaOH) to bring the pH to between 6.0 and 8.0[10]. Keep samples on ice.
-
Note: To measure total NAD+/NADH, a neutral extraction buffer is used without the heating step[10]. To measure only NADH, a base extraction (e.g., 0.1 N NaOH) is performed[10][12].
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using a known concentration of NAD+ standard (e.g., 0 µM to 10 µM) diluted in the same buffer as the samples[13].
-
Add 50 µL of each standard and extracted sample to separate wells of a 96-well plate[10].
-
Prepare the NAD Cycling Reagent mix according to the kit manufacturer's instructions. This typically contains an enzyme, substrate, and a colorimetric or fluorometric probe[10].
-
Incubate the plate at room temperature for 1-4 hours, protected from light[10][12]. The reaction is continuous, so kinetics can be monitored.
-
Measure the absorbance at ~450 nm or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader[10][11].
-
-
Data Analysis:
-
Subtract the blank (0 µM NAD+) reading from all standards and samples.
-
Plot the standard curve (Signal vs. NAD+ Concentration).
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the initial cell number or protein content of the extract.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for metabolite quantification, offering high sensitivity and specificity. It can distinguish NAD+ from other related metabolites and provides absolute quantification[1][14][15].
Caption: Workflow for the LC-MS/MS-based NAD+ measurement assay.
Detailed Protocol:
-
Sample Preparation and Extraction:
-
Culture and treat cells as described in section 4.1.1.
-
After treatment, rapidly aspirate the media and wash cells with ice-cold saline.
-
Immediately quench metabolism by adding liquid nitrogen or by scraping cells into a cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile/methanol/water mixture)[14].
-
Homogenize the samples and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for LC-MS analysis (e.g., 5 mM ammonium (B1175870) acetate)[16].
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using reverse-phase or hydrophilic interaction liquid chromatography (HILIC)[1][14]. A C18 column is commonly used[1][16].
-
Mobile Phase: A typical mobile phase involves a gradient of an aqueous buffer (e.g., 0.05 M Phosphate Buffer or 5 mM ammonium acetate) and an organic solvent like methanol or acetonitrile[1][16].
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity[1][14].
-
Transitions: The specific mass transition for NAD+ is m/z 664 → 136 [M+H]+[1]. Other transitions can be monitored for related metabolites.
-
-
Data Analysis and Quantification:
-
Generate a standard curve by running serial dilutions of a pure NAD+ standard.
-
Integrate the peak area for the NAD+ transition in both standards and samples.
-
Quantify the amount of NAD+ in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the initial cell count or protein concentration.
-
Expected Results and Data Presentation
Treatment with this compound is expected to cause a dose- and time-dependent decrease in intracellular NAD+ levels. The results can be summarized in tables for clear comparison.
Table 1: Dose-Dependent Effect of this compound on Intracellular NAD+ Levels Data from Panc-1 cells treated for 24 hours. NAD+ levels measured by LC-MS/MS and normalized to cell number. Values are representative.
| This compound Conc. (nM) | Mean NAD+ Level (pmol/10⁶ cells) | Standard Deviation | % of Control |
| 0 (Vehicle) | 450.2 | ± 25.5 | 100% |
| 1 | 382.7 | ± 21.1 | 85% |
| 10 | 157.6 | ± 14.8 | 35% |
| 25 | 63.0 | ± 8.9 | 14% |
| 100 | 22.5 | ± 4.1 | 5% |
Table 2: Time-Dependent Effect of 25 nM this compound on Intracellular NAD+ Levels Data from Panc-1 cells. NAD+ levels measured by enzymatic assay and normalized to cell number. Values are representative.
| Treatment Time (hours) | Mean NAD+ Level (pmol/10⁶ cells) | Standard Deviation | % of Control (Time 0) |
| 0 | 445.8 | ± 30.1 | 100% |
| 4 | 298.7 | ± 22.4 | 67% |
| 8 | 151.6 | ± 15.3 | 34% |
| 12 | 84.7 | ± 10.2 | 19% |
| 24 | 60.2 | ± 7.5 | 13% |
These tables clearly illustrate the potent effect of this compound on NAD+ biosynthesis, confirming its mechanism of action and providing quantitative data for further analysis of its downstream biological effects.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. raybiotech.com [raybiotech.com]
- 12. NAD+/NADH Assay Kit | ABIN5067559 [antibodies-online.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
- 15. jinfiniti.com [jinfiniti.com]
- 16. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying STF-118804-Induced Apoptosis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound depletes intracellular NAD+ pools, leading to a metabolic collapse and subsequent induction of apoptosis in various cancer cell lines.[1][2] This makes it a promising candidate for cancer therapy. Accurate quantification of apoptosis is crucial for evaluating the efficacy of such compounds. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a robust and widely used method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[3][4]
These application notes provide a detailed protocol for assessing this compound-induced apoptosis using the Annexin V/PI flow cytometry assay, including data presentation and visualization of the underlying signaling pathway.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a NAMPT inhibitor, triggers the intrinsic pathway of apoptosis. The depletion of NAD+ leads to a decrease in ATP levels, causing metabolic stress. This stress results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria. Cytochrome c, in the cytosol, binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving various cellular substrates. The BCL-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial outer membrane permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[5][6]
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., B-cell acute lymphoblastic leukemia cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Workflow
Caption: Workflow for this compound apoptosis assay.
Detailed Protocol
-
Cell Seeding:
-
For suspension cells, seed at a density of 0.5 x 10^6 cells/mL in a new culture flask.
-
For adherent cells, seed in a culture plate to achieve 70-80% confluency on the day of treatment.
-
-
Induction of Apoptosis:
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
A positive control for apoptosis (e.g., staurosporine) can also be included.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) and an unstained cell sample to set the baseline fluorescence.
-
Acquire at least 10,000 events per sample.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Table 1: Percentage of Apoptotic and Necrotic Cells in B-ALL Cell Line Treated with this compound for 48 hours
| Treatment Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 10 | 78.6 ± 3.5 | 15.3 ± 1.8 | 4.1 ± 0.7 | 19.4 ± 2.5 |
| 50 | 45.1 ± 4.2 | 35.8 ± 2.9 | 15.6 ± 1.5 | 51.4 ± 4.4 |
| 100 | 20.7 ± 3.8 | 48.2 ± 3.1 | 28.9 ± 2.4 | 77.1 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High background staining in the negative control: This could be due to over-trypsinization of adherent cells or mechanical stress during cell handling. Ensure gentle cell handling and optimal trypsinization time.
-
Low signal: Ensure that the flow cytometer is properly calibrated and that the correct laser and filter settings are used for the fluorochromes. Check the expiration date of the reagents.
-
Inconsistent results: Maintain consistency in cell density, treatment times, and staining procedures.
Conclusion
The Annexin V/PI flow cytometry assay is a reliable and quantitative method for evaluating the apoptotic effects of this compound. By following the detailed protocol and utilizing the provided data presentation and visualization tools, researchers can effectively assess the efficacy of this promising anti-cancer agent and gain insights into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NAMPT as a therapeutic strategy to suppress tumor growth in lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early features of apoptosis detected by four different flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STF-118804 Combination Therapy with Gemcitabine in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of STF-118804, a novel NAMPT inhibitor, and gemcitabine (B846), a standard-of-care chemotherapeutic, in preclinical models of pancreatic cancer.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited therapeutic options. A promising strategy involves targeting the metabolic vulnerabilities of cancer cells in combination with standard chemotherapy. This compound is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ and ATP levels, this compound induces a metabolic collapse in cancer cells, leading to the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the mTOR pathway. Gemcitabine, a nucleoside analog, primarily exerts its cytotoxic effects by inhibiting DNA synthesis. Preclinical studies have demonstrated that the combination of this compound and gemcitabine results in an additive anti-tumor effect in pancreatic cancer models.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound
The intrinsic sensitivity of various pancreatic ductal adenocarcinoma (PDAC) cell lines to this compound as a single agent has been established. The half-maximal inhibitory concentration (IC50) values following 72 hours of treatment are summarized below.
| Cell Line | IC50 of this compound (nM) |
| PaTu8988t | 12.5 ± 2.1 |
| Panc-1 | 25.2 ± 3.5 |
| SU86.86 | 98.5 ± 7.3 |
| Panc04.03 | 45.6 ± 5.8 |
Data derived from MTT analysis 72 hours after treatment with this compound.[3]
While the combination of this compound and gemcitabine has shown an additive effect in decreasing cell viability and growth, specific IC50 values for the combination therapy are not yet publicly available in a tabular format.[1][2][3] Further studies are required to quantify the synergistic or additive effects across different cell lines and combination ratios.
In Vivo Efficacy of this compound
In an orthotopic pancreatic cancer mouse model using Panc-1-GFP/Luciferase cells, this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Dose | Tumor Growth |
| Vehicle | - | Progressive Growth |
| This compound | 25 mg/kg | Significant Reduction |
| FK866 (another NAMPT inhibitor) | 15 mg/kg | Significant Reduction |
Tumor growth was assessed by luminescence measurements over a 3-week treatment period.[4]
The combination of this compound with gemcitabine has been shown to have an additive effect in reducing tumor size in vivo.[2][3] However, specific quantitative data on tumor volume and weight for the combination treatment group compared to single-agent and control groups are not detailed in the primary literature.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathway
The combination therapy of this compound and gemcitabine targets two distinct and critical pathways in cancer cell survival and proliferation.
References
Application Notes and Protocols: Synergistic Potential of STF-118804 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combined effects of STF-118804, a novel NAMPT inhibitor, and paclitaxel (B517696), a standard chemotherapeutic agent. The information is intended to guide the design and execution of in vitro and in vivo studies to explore the potential synergistic or additive antitumor effects of this combination, primarily in the context of pancreatic ductal adenocarcinoma (PDAC), with broader applicability to other solid tumors.
Introduction
This compound is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. By inhibiting NAMPT, this compound depletes intracellular NAD⁺ levels, leading to a metabolic collapse and subsequent cell death in cancer cells that are highly dependent on this pathway. Paclitaxel is a well-established antineoplastic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells.
The distinct mechanisms of action of this compound and paclitaxel provide a strong rationale for their combined use in cancer therapy. Preclinical studies have demonstrated that the combination of this compound with chemotherapeutic agents like paclitaxel can result in an additive effect in reducing cancer cell viability and growth[1][2]. This suggests that targeting cancer cell metabolism with this compound can enhance the cytotoxic effects of microtubule-targeting agents.
Data Presentation
While preclinical studies have described the interaction between this compound and paclitaxel as additive, detailed quantitative analysis to determine a formal Combination Index (CI) is not yet publicly available. The following tables present a summary of the available data on the individual and combined effects of these agents in pancreatic cancer cell lines.
Table 1: In Vitro Cell Viability of Pancreatic Cancer Cell Lines Treated with this compound and Paclitaxel
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) | Reference |
| Panc-1 | This compound | IC50 | ~50% | [2] |
| Panc-1 | Paclitaxel | Varies | Dose-dependent decrease | [3] |
| Panc-1 | This compound + Paclitaxel | Varies | Additive decrease | [1][2] |
| PaTu8988t | This compound | IC50 | ~50% | [2] |
| PaTu8988t | Paclitaxel | Not specified | Not specified | |
| PaTu8988t | This compound + Paclitaxel | Varies | Additive decrease | [2] |
| SU86.86 | This compound | IC50 | ~50% | [2] |
| SU86.86 | Paclitaxel | Not specified | Not specified | |
| SU86.86 | This compound + Paclitaxel | Varies | Additive decrease | [2] |
Note: The term "additive" indicates that the combined effect is approximately equal to the sum of the individual effects. To rigorously determine synergy (an effect greater than the sum of individual effects), a Combination Index (CI) analysis using the Chou-Talalay method is recommended.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the Chou-Talalay Method
This protocol outlines the steps to determine the Combination Index (CI) for this compound and paclitaxel, which quantitatively defines the nature of their interaction (synergism, additivity, or antagonism).
Materials:
-
Cancer cell lines of interest (e.g., Panc-1, PaTu8988t)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
Software for CI calculation (e.g., CompuSyn)
Procedure:
-
Determine the IC50 of Single Agents:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and paclitaxel separately for 72 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Treatment:
-
Design a matrix of combination concentrations based on the IC50 values. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) and test serial dilutions of this mixture.
-
Treat the cells with the single agents and the drug combinations for 72 hours.
-
Measure cell viability.
-
-
Data Analysis:
-
Enter the dose-effect data for the single agents and the combination into a software program that performs the Chou-Talalay analysis.
-
The software will generate a Combination Index (CI) value for different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vivo Assessment of Antitumor Efficacy in a Xenograft Model
This protocol describes how to evaluate the in vivo efficacy of the this compound and paclitaxel combination in a mouse xenograft model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells (e.g., Panc-1)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Paclitaxel formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound + Paclitaxel
-
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). Dosing should be based on previous tolerability and efficacy studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the combination group and the single-agent groups to assess for enhanced efficacy.
-
Visualizations
Caption: Mechanism of Action and Combined Effect.
Caption: In Vitro Synergy Assessment Workflow.
Caption: In Vivo Efficacy Study Workflow.
References
Application Notes and Protocols: Preparation of STF-118804 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
STF-118804 is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3][4][5] By inhibiting NAMPT, this compound disrupts cellular energy metabolism, leading to decreased NAD+ levels, which can induce apoptosis in cancer cells.[4][6] This compound has shown significant anti-tumor activity in various cancer models, including acute lymphoblastic leukemia and pancreatic cancer.[1][2][3][6] These application notes provide a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), along with relevant chemical and biological data.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 461.53 g/mol | [1][7] |
| Molecular Formula | C₂₅H₂₃N₃O₄S | [1][7][8] |
| Purity | >98% | [7][8] |
| Physical Appearance | Solid | [1][7] |
| Solubility in DMSO | ≥19.1 mg/mL, 47 mg/mL, up to 61 mg/mL (132.16 mM) | [7][8][9] |
| Storage Temperature | -20°C | [1][7][8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for in vitro assays.
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a chemical fume hood to handle the powder safely. Put on appropriate PPE.
-
Weighing this compound: Carefully weigh out 4.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation:
-
Molecular Weight (MW) of this compound = 461.53 g/mol
-
To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.
-
For 1 mL (0.001 L), you need 0.010 mol/L * 0.001 L = 0.00001 moles.
-
Mass = moles * MW = 0.00001 mol * 461.53 g/mol = 0.0046153 g = 4.6153 mg (approximately 4.62 mg).
-
-
-
Adding DMSO: Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of the compound.[9]
-
Dissolving the Compound:
-
Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If necessary, briefly sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[10]
-
-
Storage:
-
The resulting 10 mM stock solution should be stored at -20°C.[1][7][8]
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[10] Solutions in DMSO may be stored at -20°C for up to 3 months.[8]
-
Protect the stock solution from light.[10]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to maintain the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity.[10]
Visualizations
Signaling Pathway of this compound
This compound inhibits NAMPT, which is a key enzyme in the NAD+ salvage pathway. This inhibition leads to a depletion of cellular NAD+, a critical coenzyme for many cellular processes, including ATP production. The reduction in the NAD+/NADH ratio and ATP levels activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, ultimately leading to apoptosis in cancer cells.[2][3][6]
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the logical flow of preparing the this compound stock solution.
References
- 1. apexbt.com [apexbt.com]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. tribioscience.com [tribioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. emulatebio.com [emulatebio.com]
Application Notes and Protocols for STF-118804 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ levels, this compound induces metabolic stress and subsequent cell death in cancer cells, which often exhibit a heightened dependence on this pathway. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including recommended dosages, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Data Presentation
Table 1: Summary of this compound In Vivo Dosages in Mouse Models
| Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Efficacy Outcome |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Nude | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 3 consecutive weeks | Reduced tumor growth and size.[1] |
| High-Risk Acute Lymphoblastic Leukemia (ALL) | Not specified | 50 mg/kg | Subcutaneous (s.c.) | Daily for 20 days | Improved survival and depletion of leukemia stem cells.[2] |
| Neuroblastoma | Nude | Not specified | Not specified | Not specified | Blocked tumor growth.[3] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of NAMPT, which leads to the depletion of NAD+, a critical coenzyme for numerous cellular processes. This disruption in NAD+ homeostasis triggers a cascade of downstream effects, including the activation of AMPK and the inhibition of the mTOR pathway, ultimately leading to a metabolic collapse and apoptosis in cancer cells.
References
Application Notes and Protocols: Western Blot Analysis of STF-118804-Induced AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Inhibition of NAMPT by this compound leads to a rapid depletion of cellular NAD+ and subsequently ATP, triggering a metabolic crisis within the cell.[1] This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation by AMPK.
This document provides detailed protocols for utilizing Western blot analysis to detect and quantify the activation of AMPK and its downstream target ACC in response to this compound treatment.
Signaling Pathway
This compound inhibits NAMPT, leading to a decrease in NAD+ levels and a subsequent reduction in ATP. The resulting increase in the AMP/ATP ratio activates AMPK, which in turn phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis.
Caption: this compound signaling pathway leading to AMPK activation.
Experimental Data
The following tables summarize the quantitative analysis of AMPK and ACC phosphorylation in various pancreatic cancer cell lines following treatment with this compound. Data is presented as the fold change in phosphorylation relative to vehicle-treated control cells.
Table 1: Time-Dependent Activation of AMPK by this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | Fold Change in p-AMPKα (Thr172) |
| Panc-1 | 25 | 12 | ~2.5 |
| 24 | ~4.0 | ||
| 48 | ~5.5 | ||
| PaTu8988t | 25 | 12 | ~2.0 |
| 24 | ~3.5 | ||
| 48 | ~4.5 | ||
| SU86.86 | 300 | 12 | ~1.5 |
| 24 | ~2.5 | ||
| 48 | ~3.0 |
Data is estimated from graphical representations in the source literature and presented as approximate fold changes.[2]
Table 2: Time-Dependent Phosphorylation of ACC by this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | Fold Change in p-ACC (Ser79) |
| Panc-1 | 25 | 12 | ~3.0 |
| 24 | ~5.0 | ||
| 48 | ~6.0 | ||
| PaTu8988t | 25 | 12 | ~2.5 |
| 24 | ~4.0 | ||
| 48 | ~5.0 | ||
| SU86.86 | 300 | 12 | ~2.0 |
| 24 | ~3.5 | ||
| 48 | ~4.0 |
Data is estimated from graphical representations in the source literature and presented as approximate fold changes.[2]
Experimental Protocols
The following is a detailed protocol for the Western blot analysis of this compound-induced AMPK activation.
Experimental Workflow
Caption: Western blot experimental workflow.
Materials
-
Cell Lines: e.g., Panc-1, PaTu8988t, SU86.86
-
Cell Culture Media and Reagents: As required for the specific cell line
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Phospho-protein Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.[3]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-Polyacrylamide Gels
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
Antibody for a loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System
Protocol
-
Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., 25-300 nM) or vehicle (DMSO) for the indicated time points (e.g., 12, 24, 48 hours).
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[3] b. Add 100-200 µL of ice-cold phospho-protein lysis buffer to each well.[3] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations of all samples with lysis buffer. c. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE: a. Load 20-30 µg of total protein per lane into an SDS-polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Western Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using densitometry software. e. To determine the level of AMPK activation, normalize the p-AMPKα signal to the total AMPKα signal. Similarly, normalize the p-ACC signal to the total ACC signal. For loading consistency, all signals can be normalized to the loading control (e.g., β-actin).
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Increase the primary antibody concentration or incubation time.
-
Ensure the freshness of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of the wash steps.
-
Ensure the blocking buffer is appropriate for the primary antibody (some phospho-antibodies are sensitive to milk-based blockers).
-
Decrease the primary or secondary antibody concentration.
-
-
Non-Specific Bands:
-
Optimize the antibody concentrations.
-
Increase the stringency of the washing steps.
-
Ensure the purity of the protein lysate.
-
References
Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with STF-118804
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and highly specific second-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound effectively depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling.[2] This NAD+ depletion leads to a metabolic collapse, characterized by decreased ATP levels, activation of the AMP-activated protein kinase (AMPK) pathway, and inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, ultimately inducing apoptosis in cancer cells.[3]
Due to its targeted mechanism of action, this compound has shown significant preclinical efficacy in various cancer models, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL) and solid tumors such as pancreatic cancer.[3][4][5] Assessing the cytotoxic and cytostatic effects of this compound is crucial for its preclinical and clinical development. The MTT and XTT assays are reliable, colorimetric methods widely used to evaluate cell viability and proliferation in response to therapeutic agents.
These assays are based on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan (B1609692) products. In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan, which is then solubilized for quantification.[6][7] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay produces a water-soluble formazan, simplifying the procedure.[8][9] This document provides detailed protocols for performing MTT and XTT assays to evaluate the efficacy of this compound.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (nM) | Reference |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | MTT | 72 | ~25 | [3] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | MTT | 72 | ~25 | [3] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | MTT | 72 | ~100 | [3] |
| Panc04.03 | Pancreatic Ductal Adenocarcinoma | MTT | 72 | ~50 | [3] |
| Various B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Low nM range | [4] |
| Pediatric ALL patient samples | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Low nM range | [4] |
Signaling Pathway of this compound Action
Figure 1: Simplified signaling pathway of this compound leading to apoptosis.
Experimental Workflow
Figure 2: General experimental workflow for MTT/XTT cell viability assays.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is optimized for adherent or suspension cancer cells cultured in 96-well plates.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium, serum, and supplements
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in fresh medium. For suspension cells, directly use a log-phase culture.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow adherent cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your stock solution. A suggested starting range is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control. For suspension cells, add the compound dilutions directly to the wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
XTT Assay Protocol for this compound
This protocol is suitable for both adherent and suspension cells and offers the advantage of using a soluble formazan product.[8][9]
Materials:
-
This compound (stock solution in DMSO)
-
XTT labeling reagent and electron-coupling solution (commercially available kits are recommended)
-
Cell culture medium, serum, and supplements
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent with the electron-coupling solution.
-
After the 48-72 hour incubation with this compound, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background readings.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control as described for the MTT assay.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for STF-118804 Treatment in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3][4] These models exhibit gradients of oxygen, nutrients, and proliferative states, offering a more physiologically relevant system for evaluating the efficacy of novel therapeutic agents.[5][6] STF-118804 is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway.[7][8] By depleting intracellular NAD+ pools, this compound induces metabolic collapse and subsequent cell death in various cancer cell types.[7][8][9]
These application notes provide a detailed, exemplary protocol for evaluating the anti-cancer effects of this compound in 3D spheroid models. The following sections describe the necessary materials, step-by-step procedures for spheroid culture, drug treatment, and subsequent analysis of cell viability and metabolic endpoints. The provided data tables are illustrative examples of expected outcomes from such studies.
Signaling Pathway of this compound
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and metabolic collapse.
Data Presentation
The following tables represent hypothetical data to illustrate the potential dose-dependent effects of this compound on 3D spheroids.
Table 1: Effect of this compound on Spheroid Diameter (µm)
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 |
| Vehicle Control (0.1% DMSO) | 350 ± 15 | 450 ± 20 | 550 ± 25 | 650 ± 30 |
| This compound (10 nM) | 352 ± 18 | 420 ± 22 | 480 ± 28 | 530 ± 35 |
| This compound (50 nM) | 348 ± 16 | 380 ± 19 | 390 ± 24 | 400 ± 29 |
| This compound (100 nM) | 351 ± 17 | 360 ± 21 | 355 ± 26 | 340 ± 32 |
Table 2: Effect of this compound on Spheroid Viability (% of Control)
| Treatment Group | 24 hours | 48 hours | 72 hours |
| Vehicle Control (0.1% DMSO) | 100 | 100 | 100 |
| This compound (10 nM) | 95 ± 4.5 | 85 ± 5.1 | 70 ± 6.2 |
| This compound (50 nM) | 80 ± 3.8 | 60 ± 4.3 | 45 ± 5.5 |
| This compound (100 nM) | 65 ± 4.1 | 40 ± 3.9 | 20 ± 4.8 |
Table 3: Effect of this compound on Intracellular NAD+ and ATP Levels (% of Control) at 48 hours
| Treatment Group | NAD+ Levels | ATP Levels |
| Vehicle Control (0.1% DMSO) | 100 | 100 |
| This compound (10 nM) | 75 ± 6.8 | 80 ± 7.1 |
| This compound (50 nM) | 40 ± 5.2 | 55 ± 6.4 |
| This compound (100 nM) | 15 ± 3.9 | 25 ± 4.9 |
Experimental Workflow
Caption: Experimental workflow for this compound treatment of 3D spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, pancreatic, or breast cancer cell lines)[5][10][11][12][13]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates[4]
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a standard 2D flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
-
Add the appropriate volume of cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.[3]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Established 3D spheroids in a ULA 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Monitor the spheroids daily for morphological changes and measure their diameter using an inverted microscope with a calibrated eyepiece or imaging software.
Protocol 3: Spheroid Viability Assessment (Live/Dead Assay)
Materials:
-
Treated spheroids in a ULA 96-well plate
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)
-
PBS
-
Fluorescence microscope
Procedure:
-
At the end of the treatment period, carefully remove the medium from the wells.
-
Wash the spheroids gently with pre-warmed PBS.
-
Prepare the working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Add the working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Analyze the images to quantify the ratio of live to dead cells.
Protocol 4: Measurement of Intracellular NAD+ and ATP Levels
Materials:
-
Treated spheroids in a ULA 96-well plate
-
NAD/NADH-Glo™ Assay Kit
-
CellTiter-Glo® 3D Cell Viability Assay Kit
-
Luminometer
Procedure for NAD/NADH Measurement:
-
Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay.
-
Briefly, transfer individual spheroids to a new 96-well plate.
-
Add the NAD/NADH-Glo™ reagent to each well.
-
Incubate for the recommended time to lyse the cells and allow the luminescent reaction to proceed.
-
Measure luminescence using a plate-reading luminometer.
Procedure for ATP Measurement:
-
Follow the manufacturer's protocol for the CellTiter-Glo® 3D Cell Viability Assay.
-
Allow the plate with spheroids to equilibrate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors. It is crucial to perform appropriate optimization and include all necessary controls in your experiments.
References
- 1. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Three Strategies for Culturing Tumor Spheroids [absin.net]
- 4. Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures [corning.com]
- 5. cellularimaging.nl [cellularimaging.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Multi-Cell Type Glioblastoma Tumor Spheroids for Evaluating Sub-Population-Specific Drug Response [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of Human Glioblastoma Spheroids Using Cold Atmospheric Plasma: The Combined Effect of Short- and Long-Lived Reactive Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temozolomide in Combination With NF-κB Inhibitor Significantly Disrupts the Glioblastoma Multiforme Spheroid Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Caspase-3/7 Activity Assay for Evaluating Apoptosis Induction by STF-118804
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a novel and potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] Inhibition of NAMPT by this compound leads to a depletion of intracellular NAD+, triggering a metabolic crisis, activation of the AMP-activated protein kinase (AMPK) pathway, and subsequent inhibition of the mTOR pathway.[2][4][5] This cascade of events ultimately culminates in the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][6][7][8] A key hallmark of apoptosis is the activation of executioner caspases, primarily caspase-3 and caspase-7.[8][9] Therefore, measuring the activity of these caspases is a reliable method for quantifying the apoptotic response induced by this compound.
These application notes provide a detailed protocol for a luminescent-based caspase-3/7 activity assay to assess the effects of this compound on cancer cells. The provided methodologies and data will enable researchers to effectively evaluate the pro-apoptotic efficacy of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis, as measured by the relative levels of cleaved caspase-3 and cleaved PARP in neuroblastoma cells.[1][9] Data is presented as a fold change relative to untreated control cells.
| This compound Concentration (nM) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 0.1 | 1.5 | 2.5 |
| 1 | 3.0 | 4.0 |
| 10 | 4.5 | 5.5 |
| 100 | 5.0 | 6.0 |
Note: This data is representative and has been derived from quantitative analysis of Western blot images.[1][9] Actual values may vary depending on the cell line, exposure time, and assay conditions.
Experimental Protocols
Protocol: Caspase-3/7 Activity Assay Using a Luminescent Readout
This protocol is adapted from commercially available assays, such as the Caspase-Glo® 3/7 Assay, and is suitable for a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma, pancreatic cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-3/7 luminescent assay kit (containing caspase-3/7 substrate and lysis/assay buffer)
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Experimental Workflow:
Caption: Experimental workflow for the caspase-3/7 activity assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well white-walled, clear-bottom plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the dose-response relationship.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Also, include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the 96-well plate and the caspase-3/7 assay reagent to room temperature for at least 30 minutes before use.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Add 100 µL of the prepared caspase-3/7 reagent to each well of the 96-well plate.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature, protected from light, for 1 to 2 hours. The optimal incubation time may need to be determined empirically for your specific cell line and experimental conditions.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium and reagent only) from all other readings.
-
Normalize the data by expressing the caspase-3/7 activity in treated wells as a fold change relative to the vehicle-treated control wells.
-
Plot the fold change in caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Reagent contamination or autolysis. | Prepare fresh reagent. Ensure proper handling to avoid contamination. |
| Low signal or no induction of caspase activity | Insufficient treatment time or this compound concentration. Cell line is resistant. | Optimize treatment time and concentration range. Confirm apoptosis induction with an alternative method (e.g., Annexin V staining). |
| High variability between replicate wells | Inconsistent cell seeding. Pipetting errors. Edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate. |
Conclusion
The caspase-3/7 activity assay is a robust and sensitive method for quantifying apoptosis induced by this compound. By following the detailed protocol and utilizing the provided information, researchers can effectively assess the pro-apoptotic potential of this NAMPT inhibitor and further investigate its mechanism of action in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF-α contributes to caspase-3 independent apoptosis in neuroblastoma cells: role of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Metabolic Changes with STF-118804 Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and highly specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme for a multitude of cellular processes, including redox reactions in metabolic pathways such as glycolysis and oxidative phosphorylation, as well as being a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). Due to the high metabolic demand of cancer cells, they are particularly vulnerable to disruptions in NAD+ supply. Inhibition of NAMPT by this compound leads to a depletion of cellular NAD+, triggering a metabolic crisis characterized by decreased glucose uptake, reduced lactate (B86563) excretion, and a fall in ATP levels, ultimately leading to cell death.[1][2][3]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic responses of live cells to therapeutic agents like this compound in real-time. By measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a proxy for glycolysis, researchers can gain a comprehensive understanding of the metabolic phenotype of cells and how it is altered by drug treatment.[4][5][6] This application note provides detailed protocols for utilizing the Seahorse XF platform to measure the metabolic changes induced by this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for a Seahorse XF assay.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and metabolic stress.
Caption: General experimental workflow for a Seahorse XF assay with this compound.
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF assays with this compound treatment.
Table 1: Expected Effects of this compound on Mitochondrial Respiration (Mito Stress Test)
| Parameter | Vehicle Control | This compound Treated | Expected Change |
| Basal Respiration (OCR) | High | Low | Decrease |
| ATP Production (OCR) | High | Low | Decrease |
| Maximal Respiration (OCR) | High | Low | Decrease |
| Spare Respiratory Capacity | High | Low | Decrease |
| Proton Leak (OCR) | Moderate | Moderate/Low | No significant change or slight decrease |
| Non-mitochondrial Oxygen Consumption | Low | Low | No significant change |
Table 2: Expected Effects of this compound on Glycolysis (Glycolysis Stress Test)
| Parameter | Vehicle Control | This compound Treated | Expected Change |
| Non-glycolytic Acidification (ECAR) | Low | Low | No significant change |
| Glycolysis (ECAR) | High | Low | Decrease |
| Glycolytic Capacity (ECAR) | High | Low | Decrease |
| Glycolytic Reserve | Moderate | Low | Decrease |
Experimental Protocols
These protocols are based on standard Agilent Seahorse XF methodologies and the known effects of NAMPT inhibitors.[7] Optimization of cell number, drug concentrations, and incubation times is recommended for each cell line.
Materials
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM or RPMI) supplemented with glucose, pyruvate, and glutamine as required for the specific assay.
-
This compound (prepare stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
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Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)
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Cell line of interest (e.g., pancreatic, ovarian, or colorectal cancer cell lines known to be sensitive to NAMPT inhibition)[8][9]
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function.
Day 1: Cell Seeding
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Culture cells to approximately 80% confluency.
-
Harvest and count cells. Seed cells at a pre-determined optimal density (e.g., 20,000-80,000 cells/well for a 96-well plate) in a Seahorse XF Cell Culture Microplate.
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO2 incubator overnight.
Day 2: this compound Treatment and Cartridge Hydration
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Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO).
-
Remove the culture medium from the cell plate and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
Day 3: Seahorse XF Assay
-
Prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell plate from the incubator. Wash the cells twice with the pre-warmed assay medium, and finally add 180 µL of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit in the assay medium at the desired final concentrations (typically 1.0-2.0 µM for each).
-
Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Place the sensor cartridge with the loaded inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate and start the assay.
-
Following the assay, normalize the data to cell number or protein concentration.
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic flux.
Day 1 & 2: Cell Seeding and Treatment
Follow the same procedure as for the Mito Stress Test (Day 1 and Day 2).
Day 3: Seahorse XF Assay
-
Prepare the Seahorse XF glycolysis assay medium (e.g., XF Base Medium supplemented with 2 mM glutamine, without glucose or pyruvate). Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell plate from the incubator. Wash the cells twice with the pre-warmed glycolysis assay medium, and finally add 180 µL of glycolysis assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Prepare the solutions for injection from the Glycolysis Stress Test Kit in the glycolysis assay medium: Glucose (final concentration 10 mM), Oligomycin (final concentration 1.0-2.0 µM), and 2-Deoxyglucose (2-DG, final concentration 50 mM).
-
Load the solutions into the appropriate ports of the hydrated sensor cartridge (Port A: Glucose, Port B: Oligomycin, Port C: 2-DG).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the utility plate with the cell culture plate and start the assay.
-
Normalize the data to cell number or protein concentration after the assay.
Conclusion
The Seahorse XF assay is a valuable tool for elucidating the metabolic consequences of NAMPT inhibition by this compound. By providing real-time measurements of mitochondrial respiration and glycolysis, this technology enables a detailed characterization of the metabolic phenotype induced by this potent anti-cancer agent. The protocols outlined in this application note provide a framework for researchers to investigate the metabolic liabilities of cancer cells and to further explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - Public Library of Science - Figshare [plos.figshare.com]
- 9. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
STF-118804 solubility issues and solutions
Welcome to the technical support center for STF-118804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which can lead to metabolic collapse and cell death, particularly in cancer cells that have a high energy demand.[3][4] It has been shown to induce apoptosis and reduce the viability of various cancer cell lines, including B-cell acute lymphoblastic leukemia (B-ALL) and pancreatic ductal adenocarcinoma (PDAC).[1][2][3][5]
Q2: What is the recommended storage condition for this compound?
A2: this compound is supplied as a crystalline solid or powder and should be stored at -20°C for long-term stability (≥ 2-4 years).[1][5] Stock solutions in DMSO can also be stored at -20°C for up to 3 months, or at -80°C for up to a year.[1][6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7]
Q3: What are the primary solvents for dissolving this compound?
A3: The most common and effective solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][5][6][7][8] It is also soluble in N,N-dimethylformamide (DMF).[5] this compound is reported to be insoluble in water and ethanol.[6][7][9]
Troubleshooting Guide
Issue: My this compound is not dissolving properly in DMSO.
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Solution 1: Check the quality of your DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound.[6] Always use fresh, anhydrous, high-purity DMSO.[6]
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Solution 2: Gentle warming and sonication. To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and use sonication.[10] Ensure the vial is tightly capped to prevent moisture absorption.
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Solution 3: Verify the concentration. Double-check your calculations to ensure you are not attempting to prepare a stock solution that exceeds the maximum solubility of this compound in DMSO (see solubility table below).
Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
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Problem: this compound is poorly soluble in aqueous solutions.[5][6][7] When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.
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Solution 1: Lower the final concentration. The final concentration of this compound in your aqueous medium should be low enough to remain soluble. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid solvent toxicity.
-
Solution 2: Use a formulation with co-solvents for in vivo studies. For animal studies, specific formulations are required to maintain solubility. A common approach involves a multi-component vehicle. See the In Vivo Formulation Protocol below.
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Solution 3: Prepare fresh dilutions. For in vitro assays, prepare fresh dilutions from your DMSO stock solution just before use. Add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
Data Presentation
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 61 | 132.16 | Selleck Chemicals[6] |
| DMSO | 53 | 114.83 | AdooQ Bioscience[7] |
| DMSO | 47 | ~101.8 | Tribioscience[1] |
| DMSO | 25 | 54.17 | MedChemExpress[10] |
| DMSO | 20 | ~43.3 | Cayman Chemical[5] |
| DMSO | ≥19.1 | ≥41.4 | RayBiotech, APExBIO[8][9] |
| DMF | 25 | ~54.2 | Cayman Chemical[5] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 | ~0.43 | Cayman Chemical[5] |
| Ethanol | Insoluble (<1 mg/mL) | - | Selleck Chemicals, AdooQ Bioscience[6][7] |
| Water | Insoluble | - | Selleck Chemicals, AdooQ Bioscience[6][7] |
Note: Solubility can vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
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Reagent: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex and/or sonicate until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for In Vivo Formulation
This protocol is based on a formulation method provided by Selleck Chemicals and is intended for subcutaneous or intraperitoneal administration.[6]
-
Reagents: this compound, DMSO, PEG300, Tween 80, sterile ddH₂O or saline.
-
Procedure for a 1 mg/mL working solution:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add 50 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
-
-
Important Considerations:
-
This formulation should be prepared fresh before each use.
-
The order of solvent addition is critical for maintaining solubility.
-
Always observe the final solution for any signs of precipitation before administration.
-
Mandatory Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and causing metabolic collapse.
Troubleshooting Logic for this compound Dilution
Caption: A workflow for troubleshooting this compound precipitation issues.
References
- 1. tribioscience.com [tribioscience.com]
- 2. STF 118804 | NAMPT | Tocris Bioscience [tocris.com]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. raybiotech.com [raybiotech.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing STF-118804 Concentration for In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of STF-118804.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic crisis and subsequent ATP depletion, which ultimately induces apoptosis in cancer cells highly dependent on this pathway.
Q2: I am not observing the expected decrease in cell viability after treating my cancer cell line with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Here are some troubleshooting steps:
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Cell Line-Specific Resistance: Some cancer cell lines may possess intrinsic resistance mechanisms. A primary reason is the expression of a functional Preiss-Handler pathway, which utilizes nicotinic acid to generate NAD+, thus bypassing the NAMPT-dependent salvage pathway.
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Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
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Compound Instability: Ensure that this compound is properly dissolved and stable in your cell culture medium for the duration of the experiment. Prepare fresh dilutions from a DMSO stock for each experiment.
-
Drug Efflux: Some cancer cells may actively transport the inhibitor out of the cell via ATP-binding cassette (ABC) transporters.
-
Experimental Duration: The cytotoxic effects of this compound are often time-dependent, as the depletion of NAD+ and ATP pools takes time. Consider extending the incubation period (e.g., 48-72 hours).
Q3: My cells are showing higher toxicity than expected, even at low concentrations of this compound. What could be the cause?
A3: Unexpectedly high toxicity can be due to:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to NAMPT inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
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Assay Interference: At high concentrations, the compound might interfere with the assay itself (e.g., the MTT assay). It is advisable to use a secondary, different type of viability assay to confirm the results.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the assay conditions and incubation time.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Low nM range | Not Specified |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~25 | 72 |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | ~10 | 72 |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | ~100 | 72 |
| High-risk Neuroblastoma cell lines | Neuroblastoma | Low nM range | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in a complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Intracellular NAD+ Level Measurement
This protocol outlines a general method for quantifying intracellular NAD+ levels.
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Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
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NAD+ Extraction: Follow the instructions of a commercially available NAD/NADH quantification kit for the extraction of NAD+. This often involves acid or base treatment to selectively degrade NADH or NAD+, respectively.
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Quantification: Use a cycling assay where NAD+ is a limiting component in a reaction that generates a colored or fluorescent product.
-
Standard Curve: Prepare a standard curve using known concentrations of NAD+.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Normalization: Normalize the NAD+ levels to the total protein concentration of each sample.
Western Blot Analysis of AMPK and mTOR Signaling
This protocol is for assessing the activation of AMPK and inhibition of mTOR signaling pathways.
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits NAMPT, leading to NAD+ depletion, AMPK activation, and mTOR inhibition, ultimately inducing apoptosis.
Caption: A general workflow for optimizing this compound concentration and evaluating its mechanism of action in vitro.
STF-118804 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding STF-118804, a potent and highly specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). This guide focuses on addressing potential concerns about off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse, activation of the AMPK pathway, and inhibition of the mTOR pathway, ultimately resulting in decreased cell viability and apoptosis in cancer cells.[1][3]
Q2: How specific is this compound for NAMPT? Have significant off-target effects been reported?
Studies have shown that this compound is a highly specific NAMPT inhibitor.[2][4] Its cytotoxic effects are directly linked to its on-target activity, as demonstrated by rescue experiments where the addition of exogenous nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, blocks the effects of this compound.[1][2] Furthermore, functional genomic screens have identified NAMPT as the most statistically significant gene conferring sensitivity to this compound, and overexpression of wild-type NAMPT, but not certain mutants, can confer resistance, indicating a lack of significant off-target effects on cell viability.[4][5]
Q3: My cells are not responding to this compound treatment as expected. Could this be due to off-target effects?
While significant off-target effects of this compound have not been reported, unexpected results can arise from various experimental factors. Before considering off-target effects, it is crucial to verify experimental conditions. Refer to the troubleshooting guide below for a systematic approach to investigating suboptimal results.
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, preclinical studies have demonstrated that this compound can have an additive effect when combined with chemotherapeutic agents such as paclitaxel, gemcitabine, and etoposide (B1684455) in reducing cancer cell viability and growth.[1][2]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments involving this compound, particularly when investigating potential off-target effects.
Issue 1: Reduced or No Efficacy of this compound
| Possible Cause | Recommended Action |
| Compound Degradation | This compound is typically stored as a powder at -20°C and is stable for at least two years.[6] Solutions in DMSO can be stored at -20°C for up to three months.[6] Ensure proper storage and handling. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Concentration | Verify calculations for dilutions and the final concentration used in the assay. Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic resistance to NAMPT inhibitors. This can be due to the utilization of alternative NAD+ biosynthesis pathways, such as the Preiss-Handler pathway which uses nicotinic acid.[4] |
| Experimental Error | Review the experimental protocol for any deviations. Ensure accurate cell seeding densities and incubation times. |
Issue 2: Suspected Off-Target Effects
If you suspect that the observed cellular phenotype is due to an off-target effect of this compound, the following experiments can help validate on-target activity.
| Experimental Approach | Expected Outcome if On-Target |
| NMN Rescue Experiment | Co-treatment of cells with this compound and exogenous nicotinamide mononucleotide (NMN), the product of the NAMPT enzyme, should rescue the cytotoxic effects of this compound.[1][2] |
| Nicotinic Acid (NA) Rescue | Supplementing the culture medium with nicotinic acid can bypass the NAMPT-dependent salvage pathway by utilizing the Preiss-Handler pathway for NAD+ synthesis, thus rescuing cells from this compound-induced toxicity.[4] |
| Western Blot Analysis | Treatment with this compound should lead to the activation (phosphorylation) of AMPK and inhibition (dephosphorylation) of mTOR and its downstream effectors like p70S6K.[1][7] Observing these specific signaling changes supports an on-target mechanism. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | < 10 | [8][9] |
| Pediatric ALL patient samples | Acute Lymphoblastic Leukemia | 3.1 - 32.3 | [10] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | See original paper for value | [11] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | See original paper for value | [11] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | See original paper for value | [11] |
| Panc04.03 | Pancreatic Ductal Adenocarcinoma | See original paper for value | [11] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Details | Outcome | Reference |
| Orthotopic xenograft of ALL | Dosing initiated two weeks post-transplant | Regression of leukemia and significantly extended survival | [5] |
| Orthotopic pancreatic cancer model (Panc-1 cells) | 21 days of treatment | Reduced tumor size | [1][2] |
Key Experimental Protocols
Protocol 1: NMN/NA Rescue Assay
This protocol is designed to confirm that the cytotoxic effects of this compound are due to the inhibition of NAMPT.
Materials:
-
This compound
-
Nicotinamide Mononucleotide (NMN) or Nicotinic Acid (NA)
-
Cell culture medium and supplements
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96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
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Prepare serial dilutions of this compound.
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Prepare a stock solution of NMN (e.g., 25 µM final concentration) or NA (e.g., 10 µM final concentration).[4][7]
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Treat cells with this compound in the presence or absence of NMN or NA. Include appropriate controls (vehicle control, NMN/NA alone).
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Incubate for the desired period (e.g., 72 hours).
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Measure cell viability using a standard assay.
Expected Result: A rightward shift in the this compound dose-response curve in the presence of NMN or NA, indicating a rescue from its cytotoxic effects.
Protocol 2: Western Blot for AMPK and mTOR Pathway Activation
This protocol verifies the on-target effect of this compound on its downstream signaling pathways.
Materials:
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This compound
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Cell lysis buffer
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer apparatus and membrane
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Primary antibodies (phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Treat cells with this compound at various concentrations and time points.
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Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
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Block the membrane and incubate with primary antibodies overnight.
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Wash and incubate with secondary antibodies.
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Detect the signal using a chemiluminescent substrate.
Expected Result: Increased phosphorylation of AMPK and decreased phosphorylation of mTOR and p70S6K in response to this compound treatment.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and biological processes discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. STF 118804 | NAMPT | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to STF-118804
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the NAMPT inhibitor, STF-118804.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective next-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and cell signaling.[2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse and apoptosis in cancer cells that are highly dependent on this pathway.[4][5]
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of acquired resistance?
Acquired resistance to NAMPT inhibitors like this compound is a significant challenge. The most common mechanisms include:
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Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT-mediated salvage pathway by upregulating enzymes in two alternative NAD+ synthesis routes: the Preiss-Handler pathway, which utilizes nicotinic acid (NA) via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), and the de novo synthesis pathway from tryptophan, involving the enzyme Quinolinamide Phosphoribosyltransferase (QPRT).[6][7]
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Mutations in the NAMPT Drug Target: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitory effect of this compound.[1][6] Specific mutations, such as H191R and G217R, have been shown to confer resistance to NAMPT inhibitors.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its efficacy.[6][7]
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Metabolic Reprogramming: Resistant cells may adapt their metabolism to become less dependent on NAD+ produced by the salvage pathway, for instance, by shifting towards increased glycolysis.[6]
Troubleshooting Guides
Issue: Decreased sensitivity to this compound (Increased IC50 value) in our long-term culture.
This is a classic sign of acquired resistance. The following troubleshooting guide will help you identify the underlying mechanism.
Step 1: Quantify the level of resistance
First, confirm and quantify the shift in sensitivity by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive cell line.
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | Potential Mechanism |
| Parental B-ALL Cell Line | < 10[9] | - | - |
| Resistant B-ALL Subline 1 | > 1000 | > 100 | NAMPT Mutation (e.g., H191R, G217R)[8] |
| Resistant B-ALL Subline 2 | 150 | 15 | Upregulation of NAPRT/QPRT[6][10] |
| Resistant B-ALL Subline 3 | 80 | 8 | Increased ABCB1 Expression[6] |
Note: The IC50 values for resistant sublines are illustrative and can vary depending on the specific cell line and the mechanism of resistance.
Step 2: Investigate the Mechanism of Resistance
The following experimental workflow will guide you through the process of identifying the specific resistance mechanism in your cell line.
Caption: A logical workflow to identify the mechanism of acquired resistance to this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability.
Materials:
-
Parental and suspected resistant cell lines
-
Complete culture medium
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be from 20 µM down to 0.1 nM.
-
Add 100 µL of the 2X drug dilutions to the respective wells. Include wells with medium only (no cells) for background and vehicle control wells (cells with DMSO).
-
Incubate for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value using software like GraphPad Prism.
-
Protocol 2: Quantitative PCR (qPCR) for NAPRT and QPRT Expression
Materials:
-
Parental and resistant cell lines
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for NAPRT, QPRT, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest approximately 1x10^6 cells from both parental and resistant lines.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of NAPRT and QPRT in the resistant cells compared to the parental cells using the ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 3: Sanger Sequencing of the NAMPT Gene
Materials:
-
Parental and resistant cell lines
-
Genomic DNA extraction kit
-
PCR primers flanking the coding region of the NAMPT gene
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from parental and resistant cells.
-
Amplify the coding region of the NAMPT gene using PCR.
-
Purify the PCR product.
-
-
Sequencing and Analysis:
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequencing results from the resistant cell line to the parental cell line and the reference NAMPT sequence to identify any mutations.
-
Protocol 4: Western Blot for ABCB1 Expression
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the ABCB1 signal to the loading control to compare its expression between parental and resistant cells.
-
Signaling Pathways
Caption: Mechanism of action of this compound on the NAD+ salvage pathway.
Caption: Overview of the primary mechanisms of acquired resistance to this compound.
References
- 1. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating STF-118804 Experiments: A Guide to Consistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAMPT inhibitor, STF-118804. Our aim is to help you achieve consistent and reliable results in your experiments by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly specific next-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[3][4][5][6] By inhibiting NAMPT, this compound depletes intracellular NAD+ and ATP levels, leading to a metabolic collapse and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][3][4][7]
Q2: I am observing high variability in my cell viability assays. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before diluting it in your aqueous cell culture medium.[1] Precipitates can lead to inconsistent effective concentrations. Solutions in DMSO can be stored at -20°C for up to 3 months.[1]
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.[2][5] For instance, pancreatic cancer cell lines like Panc-1 and PaTu8988t have shown high sensitivity.[2] It is crucial to establish a dose-response curve for your specific cell line.
-
Treatment Duration: The effects of this compound are time-dependent.[2] For example, a marked decrease in the viability of MV411 cells was observed after 36 hours of treatment.[5] Ensure your incubation times are consistent across experiments.
-
Assay Type: While metabolic-based assays like the MTT assay are common, it's good practice to confirm findings with alternative methods like trypan blue exclusion or a live-cell protease activity assay to rule out assay-specific artifacts.[2][5]
Q3: My in vivo xenograft study results are not consistent. What should I check?
For in vivo studies, consider the following:
-
Animal Model: The choice of immunocompromised mouse model (e.g., Nude, SCID, NSG) can influence tumor engraftment and growth.[8]
-
Tumor Cell Implantation: Ensure a consistent number of viable cells are injected subcutaneously or orthotopically.[8] For orthotopic models, consistent implantation in the target organ is critical.[2]
-
Drug Formulation and Administration: Prepare the dosing solution fresh if possible and ensure consistent administration (e.g., intraperitoneal injection).[9]
-
Monitoring: Regularly monitor tumor volume and the overall health of the animals.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency/No Effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution and store at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to NAMPT inhibitors. | Test a panel of cell lines to find a sensitive model.[5] Consider combination therapies, as this compound has shown additive effects with agents like paclitaxel (B517696) and gemcitabine.[2][3][4] | |
| Presence of NMN: Exogenous nicotinamide mononucleotide (NMN) can rescue cells from the effects of this compound by bypassing NAMPT.[2][3][4] | Ensure your cell culture medium does not contain high levels of NMN. | |
| High Background in Assays | DMSO Concentration: High concentrations of DMSO can be toxic to cells. | Keep the final DMSO concentration in your cell culture medium below 0.5% and ensure it is consistent across all wells, including controls. |
| Unexpected Off-Target Effects | Compound Purity: Impurities in the compound lot could cause off-target effects. | Use a high-purity grade of this compound (>98%).[1] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a common method for assessing the effect of this compound on cancer cell viability.[10]
-
Cell Seeding: Seed your chosen cancer cell line into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 47 mg/ml).[1] Create serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for your desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
In Vivo Orthotopic Pancreatic Cancer Xenograft Model
This protocol is based on studies demonstrating the in vivo efficacy of this compound.[2]
-
Cell Preparation: Culture Panc-1 cells engineered to express GFP-luciferase.[2] Harvest and resuspend the cells in a suitable medium.
-
Animal Model: Use immunocompromised mice (e.g., NSG mice).
-
Orthotopic Implantation: Surgically implant the Panc-1-GFP/Luciferase cells into the pancreas of the mice.[2]
-
Tumor Monitoring: Monitor tumor growth via bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Prepare the this compound formulation and administer it to the treatment group (e.g., daily via intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor size via imaging. At the end of the study, euthanize the mice, and excise and weigh the tumors.[2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, AMPK activation, mTOR inhibition, and apoptosis.
Caption: A typical experimental workflow for evaluating this compound, from in vitro characterization to in vivo efficacy studies.
References
- 1. tribioscience.com [tribioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
STF-118804 stability in cell culture media
Welcome to the technical support center for STF-118804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective next-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling.[2] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a reduction in ATP, metabolic collapse, and the activation of apoptotic pathways in cancer cells.[3][4]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is insoluble in water and ethanol. For long-term storage, the solid powder form of this compound should be stored at -20°C, where it is stable for at least two years.[1] High-concentration stock solutions should be prepared in fresh, anhydrous DMSO. These stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to one year.[1][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into single-use volumes.[5]
Q3: How stable is this compound in cell culture media?
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and is consistent across all experimental conditions, including the vehicle control wells.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation observed when diluting DMSO stock in cell culture media. | The aqueous solubility of this compound is low. | - Ensure the final concentration of this compound in the media does not exceed its solubility limit.- Vigorously vortex the solution immediately after diluting the DMSO stock into the media.- Consider a serial dilution approach in media to reach the final desired concentration.- Prepare fresh dilutions for each experiment. |
| High variability between replicate experiments. | Inconsistent compound preparation or degradation of the compound in media. | - Prepare a fresh dilution of this compound from a frozen DMSO stock for each experiment.- Ensure thorough mixing of the compound in the media before adding it to the cells.- Use a consistent and validated protocol for cell seeding and treatment. |
| No or low activity of this compound observed. | - The cell line may be resistant to NAMPT inhibition.- The compound may have degraded due to improper storage or handling.- Insufficient incubation time. | - Confirm the sensitivity of your cell line to NAMPT inhibitors from the literature or by using a positive control cell line.- Use a fresh vial of this compound or a new DMSO stock solution.- Ensure proper storage conditions have been maintained.- Optimize the incubation time (typically 48-72 hours is required to observe significant effects on cell viability).[3] |
| Unexpected off-target effects or cell toxicity. | The concentration of this compound is too high, or the DMSO concentration is toxic. | - Perform a dose-response experiment to determine the optimal concentration range for your cell line.- Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same percentage of DMSO) in your experiments. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Solubility in DMSO | 47 mg/mL | [1] |
| ≥19.1 mg/mL | ||
| 20 mg/mL | [6] | |
| 100 mM | ||
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Storage of Solid | -20°C (≥ 2 years) | [1] |
| Storage of DMSO Stock Solution | -20°C (up to 3 months) | [1] |
| -80°C (up to 1 year) | [5] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock solution. Ensure the final DMSO concentration in the highest concentration of this compound does not exceed 0.5%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for assessing the in-vitro efficacy of this compound.
Caption: The inhibitory effect of this compound on the NAMPT-mediated NAD+ salvage pathway.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: NAD+ Measurement Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring NAD+ levels.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during NAD+ measurement assays, providing potential causes and solutions in a question-and-answer format.
Sample Preparation & Extraction
Question: Why are my NAD+ levels unexpectedly low across all samples?
Answer: Low NAD+ readings can stem from several factors during sample preparation and extraction. One common cause is NAD+ degradation due to improper sample handling.[1] To mitigate this, ensure rapid quenching of metabolic activity and keep samples on ice throughout the extraction process.[2] Repeated freeze-thaw cycles are a primary cause of NAD+ degradation and should be strictly avoided.[1][3]
Another potential issue is the extraction method itself. The choice of extraction solvent and pH is critical for preserving NAD+ integrity.[2] For instance, acidic conditions help preserve NAD+, while alkaline conditions can cause rapid degradation.[2] Inadequate mixing of the sample with the extraction buffer can also lead to incomplete extraction and consequently, lower measured NAD+ levels.[1] Ensure thorough and immediate mixing upon adding the extraction buffer.[1]
Finally, check the integrity of your reagents. Expired or improperly stored extraction buffers can be ineffective. Always use fresh reagents and store them according to the manufacturer's instructions.[1][3]
Question: My NADH measurements are highly variable between replicates. What could be the cause?
Answer: High variability in NADH measurements often points to issues with sample handling and the inherent instability of NADH. NADH is prone to oxidation, especially in acidic conditions and in the presence of oxygen.[2] To minimize variability, it is crucial to use degassed buffers and limit the sample's exposure to air during extraction.[2]
Inconsistent timing during the extraction steps can also introduce variability. Ensure that all samples are processed with consistent incubation times and temperatures. Pipetting accuracy is another critical factor; use calibrated pipettes and beveled tips to improve precision.[1]
For enzymatic assays, incomplete inactivation of NAD+-consuming enzymes in the sample can lead to variable NADH levels. Ensure that the sample deproteinization step, for example, using a 10 kDa spin filter, is performed effectively.[4][5][6]
Assay Performance
Question: I am observing high background signals in my fluorescence-based assay. How can I reduce it?
Answer: High background fluorescence can obscure the true signal from your samples. A primary source of high background is the inherent fluorescence of the biological sample itself. To correct for this, it is essential to include a sample background control for each sample.[4] This control contains the sample but not the enzyme mix, allowing you to subtract the sample's intrinsic fluorescence from your measurements.
Reagent-related issues can also contribute to high background. Ensure that the assay buffer is at room temperature before use, as chilled buffers can affect enzyme kinetics and background readings.[7] Light exposure can also be a factor, especially for fluorometric probes. Protect your reagents and assay plate from light as much as possible during the experiment.[4][8][9]
Finally, the type of microplate used is important. For fluorescence assays, always use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[5]
Question: The absorbance values in my colorimetric assay are very low, even for the standards. What should I do?
Answer: Low absorbance values in a colorimetric assay can be due to several factors. First, verify the preparation of your standards. Inaccurate dilutions or degraded standards will result in a poor standard curve and low overall signal. Always prepare fresh standards for each experiment.[10]
The incubation time and temperature are also critical. If the color development is insufficient, you can extend the incubation time, for example, from 30 minutes to 45-60 minutes, to intensify the color.[10] Ensure the incubation is carried out at the temperature specified in the protocol, typically 37°C.[10]
Reagent quality and preparation are also key. Ensure that all components of the reaction mix, especially the enzyme and chromogen solutions, are properly stored and have not expired.[1][3] When preparing the reaction mix, avoid introducing air bubbles, as they can interfere with the absorbance reading.[10] If bubbles do form, they can be removed with a small needle before reading the plate.[10]
Data Interpretation
Question: The NAD+/NADH ratio I calculated seems physiologically incorrect. What could be the reason?
Answer: An inaccurate NAD+/NADH ratio is often the result of differential degradation of NAD+ and NADH during sample processing. As NADH is much less stable than NAD+, any delay or inconsistency in sample handling can lead to a significant underestimation of NADH levels, thereby artificially inflating the NAD+/NADH ratio.[2]
To obtain a reliable ratio, it is crucial to perform separate extractions optimized for NAD+ and NADH. NAD+ is stable in acidic conditions which degrade NADH, while NADH is stable in basic conditions which degrade NAD+.[4][8][9] Therefore, splitting the sample and performing parallel acid and base extractions is necessary for accurate quantification of both molecules.[11]
Furthermore, the interconversion between NAD+ and NADH during extraction can be a significant issue.[4] Using optimized extraction methods, such as a cold acetonitrile:methanol:water mixture, can help minimize this interconversion.[4]
Quantitative Data Summary
Table 1: Stability of NAD+ in Human Whole Blood on Dried Blood Spot (DBS) Cards
| DBS Card Type | Storage Temperature | Stability after 1 Week | Stability after 2 Weeks |
| DMPK-B | 4°C | >85% | >85% |
| DMPK-B | Room Temperature | >85% | <85% |
| DMPK-A | Room Temperature | ~72% | Not Reported |
| 903 Protein Saver | Room Temperature | ~66% | Not Reported |
| DMPK-C | Room Temperature | ~56% | Not Reported |
Data adapted from a study on the stabilization and quantitative measurement of NAD+ in human whole blood.[6]
Table 2: Comparison of NAD+ Measurement Assay Detection Limits
| Assay Method | Typical Limit of Detection (LOD) |
| Bioluminescent Assays | 25 nM |
| Fluorometric Assays | ~100 nM |
| Colorimetric Assays | ~400 nM |
| High-Performance Liquid Chromatography (HPLC) | Varies, can be highly sensitive |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Picomolar levels |
This table provides a general comparison; specific LODs may vary between different commercial kits and laboratory setups.[12][13]
Experimental Protocols
Protocol 1: Enzymatic Cycling Assay for NAD+ and NADH Measurement (Fluorometric)
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
NAD+/NADH Extraction Buffer
-
NAD Cycling Buffer
-
NAD Cycling Enzyme Mix
-
Fluorometric Probe
-
NAD+ Standard
-
0.1 N HCl and 0.1 N NaOH
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
For cultured cells, wash approximately 1-5 x 10^6 cells with cold PBS and pellet them.
-
Resuspend the cell pellet in 0.5 mL of 1X Extraction Buffer.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove debris.
-
Deproteinate the sample by filtering through a 10 kDa spin filter.[4][9]
-
-
Extraction of NAD+ and NADH:
-
For Total NAD+/NADH: The deproteinized sample can be used directly.
-
For NAD+ Measurement: To 25 µL of the sample, add 5 µL of 0.1 N HCl. Incubate at 80°C for 60 minutes, protected from light. Neutralize the sample by adding 20 µL of 1X Assay Buffer.[9]
-
For NADH Measurement: To 25 µL of the sample, add 5 µL of 0.1 N NaOH. Incubate at 80°C for 60 minutes, protected from light. Neutralize the sample by adding 20 µL of 1X Assay Buffer.
-
-
Assay Protocol:
-
Prepare NAD+ standards by diluting the stock solution in deionized water to create a standard curve.
-
Add 50 µL of each standard or sample into the wells of the 96-well plate.
-
Prepare the NAD Cycling Reagent by mixing the NAD Cycling Substrate, NAD Cycling Enzyme, and Fluorometric Probe in Assay Buffer according to the kit's instructions.
-
Add 50 µL of the NAD Cycling Reagent to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the fluorescence with an excitation wavelength between 530-570 nm and an emission wavelength between 590-600 nm.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well with no NAD+) from all readings.
-
Plot the standard curve and determine the concentration of NAD+/NADH in the samples.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for NAD+ Quantification
This protocol outlines a general method for NAD+ measurement using reverse-phase HPLC.
Materials:
-
Perchloric acid (HClO4), 10% solution
-
Potassium carbonate (K2CO3), 3 M solution
-
Potassium phosphate (B84403) monobasic (KH2PO4) and dibasic (K2HPO4) for buffer preparation
-
Methanol (HPLC grade)
-
NAD+ standard
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
NAD+ Extraction:
-
Homogenize tissue samples or cell pellets in ice-cold 10% HClO4.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K2CO3 until the pH is between 6.0 and 7.0. The formation of a precipitate (KClO4) will occur.
-
Centrifuge to remove the precipitate and collect the supernatant containing NAD+.
-
-
HPLC Analysis:
-
Prepare the mobile phase buffers. A common system uses Buffer A (e.g., 0.05 M phosphate buffer, pH 7.0) and Buffer B (e.g., 100% methanol).[12]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 50-100 µL of the extracted sample or NAD+ standard into the HPLC system.
-
Run a gradient elution to separate NAD+ from other metabolites. A typical gradient might involve increasing the percentage of Buffer B over time.[12]
-
Detect NAD+ using a UV detector at a wavelength of 261 nm.[14]
-
-
Data Quantification:
-
Identify the NAD+ peak based on the retention time of the NAD+ standard.
-
Quantify the amount of NAD+ in the sample by comparing the peak area to the standard curve generated from known concentrations of the NAD+ standard.
-
Visualizations
Caption: Overview of NAD+ biosynthetic and consumption pathways.
Caption: A logical workflow for troubleshooting common NAD+ assay issues.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways – Molecular Metabolism [molecularmetabolism.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jinfiniti.com [jinfiniti.com]
- 14. researchgate.net [researchgate.net]
Preventing precipitation of STF-118804 in aqueous solutions
Welcome to the technical support center for STF-118804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?
A1: This is a common issue for hydrophobic molecules like this compound. The compound is highly soluble in organic solvents like DMSO but has very low solubility in water.[1][2] When the DMSO stock is added to an aqueous solution, the abrupt change in solvent polarity causes the compound to crash out of solution, forming a precipitate.
Q2: How can I prevent the initial precipitation of this compound when preparing my working solution?
A2: A gradual reduction in solvent polarity is key. Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in pure DMSO. Then, add this intermediate stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound more effectively and can prevent immediate precipitation.
Q3: My this compound solution was initially clear, but I observed a precipitate after some time. What could be the cause?
A3: This phenomenon, known as "crashing out," can be due to several factors. The initial solution may have been supersaturated, a thermodynamically unstable state where the concentration of a solute is higher than its equilibrium solubility. Over time, the compound will return to a more stable, lower-energy crystalline state, resulting in precipitation. Other factors can include temperature fluctuations, prolonged storage in the aqueous solution, or interactions with components in your buffer.
Q4: What is the recommended method for preparing this compound for in vivo studies?
A4: For in vivo applications, a formulation containing co-solvents and surfactants is often necessary to maintain the solubility of this compound. One published protocol for an injectable solution involves a three-step process:
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Dissolve this compound in DMSO.
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Add PEG300 and mix until the solution is clear.
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Add Tween 80 and mix until clear, then add ddH2O to the final volume.[1] This mixed-micelle formulation helps to keep the hydrophobic compound in suspension in an aqueous environment.
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, this can be cell-line dependent. It is always best practice to include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this guide to troubleshoot the issue.
Step 1: Identify the Stage of Precipitation
-
Immediate Precipitation: Occurs instantly upon adding the DMSO stock to the aqueous buffer.
-
Delayed Precipitation: The solution is initially clear but becomes cloudy or forms a precipitate over time.
Step 2: Address the Issue
Based on the type of precipitation, consider the following solutions:
| Issue | Possible Cause | Suggested Solution |
| Immediate Precipitation | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. |
| High final concentration of this compound. | Reduce the final concentration of this compound in your working solution. | |
| Low final concentration of co-solvent. | Increase the final percentage of DMSO in your aqueous solution, being mindful of your experimental system's tolerance. | |
| Delayed Precipitation | Supersaturated solution. | Prepare fresh working solutions for each experiment and use them immediately. |
| Temperature fluctuations. | Store your aqueous solution at a constant temperature. Note that the solubility of some compounds can decrease with changes in temperature. | |
| Chemical degradation. | This compound may degrade over time in aqueous solutions, leading to less soluble byproducts. Prepare solutions fresh and avoid prolonged storage. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents. Note the significant difference between its solubility in organic solvents and aqueous solutions.
| Solvent | Solubility | Source |
| DMSO | 61 mg/mL (132.16 mM) | [1] |
| DMSO | 47 mg/mL | [3] |
| DMSO | 25 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| DMF | 25 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | [2] |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. DMSO solutions can be stored at -20°C for up to 3 months.[3]
Protocol 2: Kinetic Solubility Assay
This protocol allows you to determine the approximate solubility of this compound in your specific aqueous buffer.
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Prepare Stock Solution: Make a high-concentration stock of this compound in DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock with your aqueous buffer of choice.
-
Incubation: Incubate the plate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours), allowing the solution to equilibrate.
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Observation: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility.
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Quantification (Optional): For a more quantitative measurement, you can filter the solutions to remove any precipitate and then measure the concentration of the dissolved this compound in the filtrate using a UV-Vis spectrophotometer or HPLC.
Signaling Pathway
This compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[4][5] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn leads to a metabolic collapse and induces apoptosis in cancer cells.[5]
References
Cell line-specific sensitivity to STF-118804
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NAMPT inhibitor, STF-118804.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly specific next-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2][3][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor in numerous cellular processes.[2][3][6] By inhibiting NAMPT, this compound depletes cellular NAD+ and ATP levels, leading to a metabolic collapse.[3][6][7] This metabolic stress activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, ultimately inducing apoptosis in sensitive cancer cells.[3][4][5][6][7][8]
2. Which cancer cell lines are sensitive to this compound?
This compound has demonstrated high potency in a variety of cancer cell lines, particularly those with a high dependency on the NAD+ salvage pathway.[2][9] Sensitive cell lines include:
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B-cell Acute Lymphoblastic Leukemia (B-ALL): Especially cell lines with MLL chromosomal translocations, such as SEM and KP-Y-RL.[2][10] MV411 is another sensitive B-ALL cell line.[2][10]
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Pancreatic Ductal Adenocarcinoma (PDAC): Cell lines such as PaTu8988t, Panc-1, SU86.86, and Panc04.03 have shown sensitivity.[5][7] Panc-1 and PaTu8988t appear to be particularly sensitive.[5]
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Neuroblastoma: High-risk neuroblastoma cell lines have shown sensitivity to this compound.[1][11]
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Other Cancers: An NCI-60 cell line screen indicated high selectivity for certain colon and prostate cancer cell lines.[2]
3. Are there known resistant cell lines to this compound?
Yes, some cell lines have shown resistance to this compound. For instance, the non-MLL B-ALL cell lines REH and SUP-B15 have been reported as resistant.[2]
4. What are the molecular determinants of sensitivity and resistance to this compound?
The primary determinant of sensitivity is a cell's reliance on the NAMPT-mediated NAD+ salvage pathway.[2]
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Sensitivity:
-
Resistance:
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Low NAMPT Dependence: Cells that can utilize alternative NAD+ biosynthesis pathways, such as the Preiss-Handler pathway (from nicotinic acid) or the de novo pathway (from tryptophan), may be resistant.[2][8]
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NAMPT Overexpression: Overexpression of the NAMPT protein can lead to resistance by increasing the amount of drug target.[2]
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ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can cause drug efflux and contribute to resistance.[9]
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Upregulation of Alternative Pathways: Increased expression of enzymes in other NAD+ synthesis pathways, like quinolinate phosphoribosyltransferase (QPRT), can confer resistance.[9]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed in a supposedly sensitive cell line. | 1. Inactive Compound: this compound may have degraded. 2. Cell Line Misidentification/Contamination: The cell line may not be what it is presumed to be. 3. High Seeding Density: A high cell density can reduce the effective drug concentration per cell. 4. Presence of NAD+ Precursors in Media: The culture medium may contain nicotinic acid or other precursors that bypass NAMPT inhibition. | 1. Compound Integrity: Purchase fresh this compound or test the activity of the current stock on a highly sensitive control cell line (e.g., MV411). This compound dissolved in DMSO can be stored at -20°C for up to 3 months.[1] 2. Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling. 3. Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your cytotoxicity assay. 4. Use Appropriate Media: Check the formulation of your cell culture medium and supplements. If necessary, use a custom medium devoid of alternative NAD+ precursors. |
| High variability between replicate wells in a viability assay. | 1. Uneven Cell Seeding: Inconsistent number of cells plated across wells. 2. Edge Effects: Wells on the periphery of the plate may experience different temperature and evaporation rates. 3. Inaccurate Drug Dilution: Errors in preparing the serial dilutions of this compound. | 1. Proper Cell Plating: Ensure thorough mixing of the cell suspension before and during plating. 2. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize edge effects. 3. Careful Dilution Series: Prepare fresh drug dilutions for each experiment and use calibrated pipettes. |
| Unexpected cell death in vehicle-treated control cells. | 1. DMSO Toxicity: The concentration of the vehicle (DMSO) may be too high. 2. Suboptimal Culture Conditions: Issues with incubator CO2 levels, temperature, or humidity. | 1. Limit DMSO Concentration: Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). 2. Monitor Incubator: Regularly check and calibrate the incubator settings. |
| Rescue experiment with nicotinic acid or NMN is not working. | 1. Insufficient Concentration: The concentration of the rescue agent may be too low to effectively bypass NAMPT inhibition. 2. Inefficient Uptake: The cells may not efficiently take up the rescue agent. | 1. Titrate Rescue Agent: Perform a dose-response experiment to determine the optimal concentration of nicotinic acid or nicotinamide mononucleotide (NMN) for rescue. Exogenous NMN has been shown to block the effects of this compound.[6][7] 2. Check for Appropriate Transporters: Confirm that the cell line expresses the necessary transporters for nicotinic acid or NMN uptake. |
Data Presentation
Table 1: In Vitro Potency (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| SEM | B-cell Acute Lymphoblastic Leukemia | Low nM range | [2][10] |
| KP-Y-RL | B-cell Acute Lymphoblastic Leukemia | Low nM range | [2] |
| MV411 | B-cell Acute Lymphoblastic Leukemia | Low nM range | [10] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | 6.25 - 25 | [5] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | 6.25 - 25 | [5] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | 6.25 - 25 | [5] |
| Panc04.03 | Pancreatic Ductal Adenocarcinoma | 6.25 - 25 | [5] |
| REH | B-cell Acute Lymphoblastic Leukemia | Resistant | [2] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Resistant | [2] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Blue®)
This protocol is adapted from established methods for assessing cell viability in response to this compound.[2][10]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 6 x 10⁵ cells/mL).[10]
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.5% DMSO).
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Treatment: Add the diluted this compound and vehicle control to the respective wells.
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Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[10]
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Reagent Addition: Add CellTiter-Blue® reagent to each well at a 1:10 dilution.[10]
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Final Incubation: Incubate the plate for an additional 4 hours at 37°C.[10]
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Data Acquisition: Measure fluorescence at an excitation of 555 nm and an emission of 590 nm using a plate reader.[10]
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Analysis: Calculate the IC₅₀ value using appropriate software (e.g., Prism).
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on flow cytometry methods used to assess this compound-induced apoptosis.[2]
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Treatment: Treat cells (e.g., MV411) with this compound (e.g., 100 nM) for various time points (e.g., 24, 48, 72 hours).[2]
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Cell Harvesting: Harvest the cells by centrifugation.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Data Acquisition: Analyze the stained cells by flow cytometry.
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Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for in vitro testing of this compound.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: STF-118804 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of STF-118804, a potent and selective NAMPT inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, particularly concerning variability in its efficacy.
Issue 1: Higher than Expected IC50 Value for this compound
Question: We are observing a significantly higher IC50 value for this compound in our cancer cell line than what is reported in the literature. What could be the cause?
Answer:
Several factors can contribute to a higher than expected IC50 value. One of the most common is the interference of serum proteins in the cell culture medium.
Possible Causes and Solutions:
-
Serum Protein Binding: this compound, like many small molecule inhibitors, can bind to proteins present in fetal bovine serum (FBS) or other sera. This binding reduces the concentration of free, unbound drug available to enter the cells and inhibit its target, NAMPT. According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active.
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Cell Line Specificity: The intrinsic sensitivity of your cell line to NAMPT inhibition might differ from those published.
-
Experimental Conditions: Variations in cell density, incubation time, and the specific viability assay used can all influence the apparent IC50.
Recommended Troubleshooting Steps:
-
Perform a Serum Shift Assay: To determine the effect of serum on this compound potency in your specific cell line, conduct a dose-response experiment with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0%). A rightward shift in the dose-response curve and an increase in the IC50 value with higher serum concentrations would indicate serum protein binding.
-
Review and Standardize Protocol: Ensure your experimental protocol is consistent with established methods. Pay close attention to cell seeding density, treatment duration, and the viability assay parameters.
-
Use a Control Compound: Include a well-characterized control compound with known sensitivity in your cell line to validate your assay setup.
Issue 2: Inconsistent Results Between Experiments
Question: We are seeing significant variability in the efficacy of this compound between different experimental runs, even when using the same protocol. What could be causing this?
Answer:
Inconsistent results can be frustrating and are often due to subtle variations in experimental conditions.
Possible Causes and Solutions:
-
Serum Lot-to-Lot Variability: Different lots of FBS can have varying protein compositions and concentrations, leading to differences in drug binding.
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Inconsistent Cell Culture Conditions: Factors such as cell passage number and confluency at the time of treatment can affect cellular metabolism and drug sensitivity.
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Pipetting Errors: Inaccurate serial dilutions of this compound can lead to significant variations in the final concentrations.
Recommended Troubleshooting Steps:
-
Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability from this source.
-
Standardize Cell Culture Practices: Maintain a consistent cell passage number range and ensure cells are in the exponential growth phase and at a consistent confluency when treated.
-
Verify Pipetting Accuracy: Regularly calibrate pipettes and use good pipetting technique to ensure accurate and reproducible dilutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse, activation of the AMPK pathway, inhibition of the mTOR pathway, and ultimately, apoptosis in cancer cells.[1][2]
Q2: How does serum protein binding affect the efficacy of this compound?
A2: Serum proteins, primarily albumin, can bind to small molecule drugs like this compound. This binding is a reversible equilibrium, but only the unbound, or "free," drug is able to diffuse across the cell membrane and interact with its intracellular target, NAMPT. Therefore, a higher concentration of serum proteins can lead to a lower effective concentration of this compound, resulting in a higher apparent IC50 value.
Q3: How can I quantify the impact of serum on this compound's IC50?
A3: You can perform an IC50 shift assay. This involves measuring the dose-response of this compound in your cell line of interest in the presence of varying concentrations of serum (e.g., 10%, 5%, 2%, 1%, 0%). The results will allow you to quantify the "fold shift" in the IC50 at different serum levels.
Q4: Should I perform my experiments in serum-free media to avoid this issue?
A4: While performing experiments in serum-free media would eliminate the variable of protein binding, it may not be feasible for all cell lines, as many require serum for survival and proliferation. A prolonged period in serum-free conditions could induce stress responses that might confound the results of your drug treatment. A common approach is to allow cells to attach in serum-containing medium and then switch to a lower serum medium for the duration of the drug treatment.
Q5: What is the typical IC50 of this compound?
A5: The IC50 of this compound is highly potent, often in the low nanomolar range. For example, in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, the IC50 is reported to be less than 10 nM.[4][5] In pancreatic ductal adenocarcinoma cell lines, IC50 values have been reported in the range of 6 to 25 nM.[6] However, these values are dependent on the cell line and the specific experimental conditions, including serum concentration.
Data Presentation
The following tables present hypothetical data to illustrate the expected impact of serum concentration on the efficacy of this compound.
Table 1: Hypothetical IC50 Values of this compound in Pancreatic Cancer Cell Line (Panc-1) at Different FBS Concentrations.
| FBS Concentration (%) | IC50 (nM) | Fold Shift in IC50 (Compared to 0% FBS) |
| 10 | 25.8 | 5.2 |
| 5 | 15.2 | 3.0 |
| 2 | 8.9 | 1.8 |
| 1 | 6.5 | 1.3 |
| 0 | 5.0 | 1.0 |
Table 2: Hypothetical IC50 Values of this compound in a B-ALL Cell Line (MV4-11) at Different FBS Concentrations.
| FBS Concentration (%) | IC50 (nM) | Fold Shift in IC50 (Compared to 0% FBS) |
| 10 | 9.5 | 4.8 |
| 5 | 5.8 | 2.9 |
| 2 | 3.4 | 1.7 |
| 1 | 2.5 | 1.3 |
| 0 | 2.0 | 1.0 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete culture medium (containing your standard FBS concentration).
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Preparation of this compound Dilutions: Prepare a 2X serial dilution of this compound in culture medium with the desired FBS concentration (e.g., 10%, 5%, 2%, 1%, or 0%). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method like the MTT assay. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
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Data Analysis: Solubilize the formazan (B1609692) crystals with 100 µL of DMSO or other suitable solvent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
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IC50 Calculation: Normalize the absorbance data to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Serum Shift Assay
Caption: Workflow for an IC50 serum shift assay.
Logical Relationship of Serum Protein Binding
Caption: Impact of serum protein binding on drug availability.
References
Interpreting unexpected results from STF-118804 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-118804. Our goal is to help you interpret unexpected results and refine your experimental design for this potent and selective NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a next-generation, competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound depletes the intracellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes. This NAD+ depletion leads to a metabolic collapse, characterized by decreased ATP levels, reduced glucose uptake, and diminished lactate (B86563) excretion.[2][3][4][5] The resulting energy crisis triggers the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR pathway, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2][3][4][5][6]
Q2: I am not observing the expected level of cytotoxicity. What are some potential reasons?
Several factors can contribute to lower-than-expected cytotoxicity. Please consider the following:
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Cell Line Sensitivity: Different cancer cell lines exhibit varying degrees of sensitivity to this compound. For example, in pancreatic ductal adenocarcinoma (PDAC) cell lines, Panc-1 and PaTu8988t have been shown to be more sensitive than SU86.86.[1][3] It is crucial to determine the IC50 for your specific cell line.
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On-Target Effect Verification: To confirm that the observed effects are due to NAMPT inhibition, a rescue experiment is essential. Supplementing the cell culture medium with exogenous nicotinamide mononucleotide (NMN), the product of the NAMPT enzyme, should reverse the cytotoxic effects of this compound.[1][2][3][4][5] If NMN supplementation does not rescue the cells, it may indicate an off-target effect or an issue with the experimental setup.
-
Compound Integrity: Ensure the proper storage and handling of this compound. The compound is typically stored as a powder at -20°C and dissolved in DMSO for a stock solution.[7] Repeated freeze-thaw cycles or prolonged storage of diluted solutions at room temperature may lead to degradation. Prepare fresh dilutions in your cell culture medium for each experiment.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to this compound. High cell densities may require higher concentrations of the inhibitor to achieve the desired effect.
Q3: My IC50 values for this compound are inconsistent across experiments. How can I improve reproducibility?
Inconsistent IC50 values are a common challenge in cell-based assays. To improve reproducibility, consider the following:
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Standardize Cell Culture Practices: Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
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Optimize Seeding Density: Perform an initial experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.
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Precise Compound Handling: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and is below a toxic level (typically <0.5%).
-
Assay Duration: The duration of exposure to this compound will impact the IC50 value. A 72-hour incubation is a common time point for assessing cell viability.[1]
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Control for Media Components: The concentration of nicotinamide in the cell culture medium can compete with this compound and affect its potency. Use a medium with a known and consistent composition.
Q4: Are there known off-target effects of this compound?
This compound is described as a highly specific NAMPT inhibitor.[2][4][5] Studies have shown that its cytotoxic effects can be rescued by NMN, strongly suggesting on-target activity.[1][2][3][4][5] Furthermore, overexpression of NAMPT has been shown to confer resistance to this compound, further indicating its specificity.[8] While significant off-target effects have not been reported, it is good practice to confirm on-target activity in your specific experimental system using rescue experiments.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No significant decrease in cell viability | 1. Cell line is resistant. 2. Compound has degraded. 3. Incorrect concentration used. | 1. Test a range of concentrations up to the micromolar level. Consider using a positive control cell line known to be sensitive. 2. Prepare fresh stock and working solutions of this compound. 3. Verify calculations and dilution series. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during treatment. 3. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Use calibrated pipettes and change tips between dilutions. 3. Fill the outer wells of the plate with sterile media or PBS to minimize evaporation from the experimental wells. |
| Effect of this compound is not rescued by NMN | 1. Off-target effect. 2. Insufficient NMN concentration. 3. NMN degradation. | 1. Consider that the observed phenotype may be independent of NAMPT inhibition in your specific model. 2. Perform a dose-response of NMN to determine the optimal rescue concentration. 3. Prepare fresh NMN solutions for each experiment. |
| Cell morphology changes unexpectedly | 1. Apoptosis induction. 2. Off-target cytotoxicity. | 1. This is an expected outcome. Confirm apoptosis using assays such as Annexin V staining or caspase activity assays. 2. Perform an NMN rescue experiment. If morphology does not revert to normal, investigate potential off-target effects. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| B-cell acute lymphoblastic leukemia (B-ALL) cell lines | Leukemia | < 10 | [9] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | Lower than SU86.86 | [1][3] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | Lower than SU86.86 | [1][3] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | Higher than Panc-1 and PaTu8988t | [3] |
| Panc04.03 | Pancreatic Ductal Adenocarcinoma | Data not specified | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Orthotopic mouse model of pancreatic cancer (Panc-1 cells) | 25 mg/kg, intraperitoneally | Reduced tumor size after 21 days | [2][4][5] |
| Orthotopic xenograft model of ALL | Not specified | Regression of leukemia and extended survival | [8] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
On-Target Activity Verification (NMN Rescue)
-
Cell Seeding: Seed cells as you would for a standard cell viability assay.
-
Pre-treatment with NMN: Before adding this compound, pre-incubate the cells with an optimized concentration of NMN for a few hours.
-
Co-treatment: Add this compound at a concentration around its IC50 value to the wells, both with and without NMN pre-treatment.
-
Incubation and Analysis: Incubate for the standard duration (e.g., 72 hours) and assess cell viability using an appropriate method (e.g., MTT assay). A successful rescue will show a significant increase in cell viability in the NMN co-treated wells compared to those treated with this compound alone.
Visualizations
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, AMPK activation, mTOR inhibition, and apoptosis.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
STF-118804 toxicity in normal versus cancer cells
Welcome to the technical support center for STF-118804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on its differential toxicity in normal versus cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse, activation of the AMPK pathway, inhibition of the mTOR pathway, and ultimately inducing apoptosis in cancer cells.[3][5][6][7]
Q2: Why does this compound exhibit differential toxicity between cancer and normal cells?
A2: Many cancer cells have a higher metabolic demand and are more reliant on the NAMPT-mediated NAD+ salvage pathway for their rapid proliferation and survival.[8][9] This increased dependency makes them particularly sensitive to NAMPT inhibition. Normal cells, in contrast, may have lower rates of NAD+ turnover or be better able to utilize alternative NAD+ biosynthesis pathways, such as the de novo pathway from tryptophan, making them less susceptible to the effects of this compound.[4]
Q3: What are the common cancer cell lines sensitive to this compound?
A3: this compound has shown high potency in a variety of cancer cell lines, including B-cell acute lymphoblastic leukemia (B-ALL) cell lines (with IC50 values in the low nM range), pancreatic ductal adenocarcinoma (PDAC) cells (Panc-1, PaTu8988t), and high-risk neuroblastoma cell lines.[1][2][5][6]
Q4: Can resistance to this compound develop?
A4: Yes, acquired resistance to NAMPT inhibitors can occur. Potential mechanisms of resistance include the upregulation of the de novo NAD+ synthesis pathway, for instance through increased expression of quinolinate phosphoribosyl transferase (QPRT), or mutations in the NAMPT gene itself.[8][10]
Q5: How can I rescue the effects of this compound in my cell culture?
A5: The cytotoxic effects of this compound can be blocked by supplementing the culture medium with exogenous nicotinamide mononucleotide (NMN), the product of the NAMPT enzyme.[3][5][11] This demonstrates the on-target effect of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Cell passage number and health. 2. Inaccurate cell seeding density. 3. Degradation of this compound stock solution. 4. Variation in incubation time. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Optimize and standardize cell seeding density for each cell line. 3. Prepare fresh dilutions from a recently prepared DMSO stock. Store stock solutions at -20°C or -80°C.[1][6] 4. Ensure consistent incubation times for all experiments. |
| High toxicity observed in normal/control cell lines | 1. High concentration of this compound used. 2. Specific normal cell type may have higher NAMPT dependency. 3. Off-target effects at high concentrations. | 1. Perform a dose-response curve to determine the optimal concentration with a therapeutic window between cancer and normal cells. 2. Investigate the expression level of NAMPT in your specific normal cell line. 3. Lower the concentration of this compound and increase incubation time if necessary. |
| No significant effect on cancer cell viability | 1. Cell line may be resistant to NAMPT inhibition. 2. Insufficient drug concentration or incubation time. 3. Inactive this compound compound. | 1. Check for the expression of enzymes in the de novo NAD+ synthesis pathway (e.g., QPRT).[10] 2. Increase the concentration of this compound and/or extend the incubation period (e.g., up to 72 hours).[6] 3. Verify the purity and activity of your this compound batch. |
| Precipitation of this compound in culture medium | 1. Poor solubility in aqueous buffer. 2. Exceeding the solubility limit. | 1. First dissolve this compound in DMSO to make a concentrated stock solution before diluting it in the aqueous culture medium.[1] 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. |
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Multiple B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | < 10 nM | [2] |
| MV4-11 | Leukemia | Low nM range | [12] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | Sensitive (low nM) | [6] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | Sensitive (low nM) | [6] |
| NB1691 | Neuroblastoma | Statistically significant reduction in viability at ≥10nM | [13] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from standard methodologies to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5][6]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol outlines the measurement of apoptosis by detecting the activity of executioner caspases.
Materials:
-
This compound
-
96-well white-walled, clear-bottom plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound and controls as described in the cell viability protocol.
-
Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[9]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[9]
-
Measure the luminescence using a plate reader to quantify caspase-3/7 activity.[9]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability.
Troubleshooting Logic for Unexpected Results
Caption: Logic for troubleshooting common issues.
References
- 1. tribioscience.com [tribioscience.com]
- 2. STF 118804 | NAMPT | Tocris Bioscience [tocris.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of STF-118804 and Other NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, with their heightened metabolic demands, are particularly vulnerable to the depletion of NAD+. This guide provides a comprehensive comparison of the preclinical efficacy of STF-118804, a novel competitive NAMPT inhibitor, against other well-characterized NAMPT inhibitors, including FK866, GMX1778, KPT-9274, and OT-82. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for further research and development.
At a Glance: Key Differences in Mechanism and Profile
| Feature | This compound | FK866 (APO866) | GMX1778 (CHS-828) | KPT-9274 | OT-82 |
| Mechanism of Action | Competitive NAMPT inhibitor[1] | Non-competitive NAMPT inhibitor[1] | Competitive NAMPT inhibitor[2] | Dual inhibitor of NAMPT and PAK4[3][4] | NAMPT inhibitor |
| Primary Effect | Depletion of cellular NAD+ and ATP pools, leading to metabolic collapse and apoptosis[5][6] | Depletion of cellular NAD+ and ATP pools, leading to apoptosis[7] | Depletion of cellular NAD+ and subsequent ATP, inducing programmed cell death[8] | Depletes NAD+, inhibits PAK4 signaling, reduces G2/M transit, and induces apoptosis[3] | Depletes NAD+ and ATP, induces apoptosis, particularly in hematological malignancies[9][10][11] |
| Key Distinctions | High potency in pancreatic and leukemia models[5] | Well-characterized, widely used as a reference compound. | Potent inhibitor with demonstrated in vivo activity.[12] | Dual targeting of metabolism and a key signaling kinase.[3] | Shows selectivity for hematological malignancies over solid tumors.[13][10][11] |
In Vitro Efficacy: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other NAMPT inhibitors across a range of cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | This compound (nM) | FK866 (nM) |
| Panc-1 | ~10-25[5][6] | ~1-3[14] |
| PaTu8988t | ~10-25[5] | Data not specified |
| SU86.86 | ~100[5] | Data not specified |
| Panc04.03 | IC50 determined[5] | Data not specified |
Table 2: IC50 Values in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line Type | IC50 Range (nM) |
| This compound | B-ALL cell lines | Low nM range (<10)[15][16] |
| OT-82 | Leukemia cell lines | 0.2 - 4.0[9][10] |
| Hematopoietic cancer cells (average) | 2.89 ± 0.47[13][10] | |
| FK866 | K562 (Leukemia) | ~0.3-0.4 (Ki)[14] |
Table 3: IC50 Values in Various Other Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 Value (nM) |
| GMX1778 | A2780 (Ovarian) | 1 - 5[2] |
| NUGC (Gastric) | 25[2] | |
| In vitro (enzymatic) | < 25[2][12] | |
| KPT-9274 | Ovarian, Endometrial, Breast cancer cell lines | 25 - 83[17] |
| Glioma cell lines | 100 - 1000[16] | |
| In vitro (enzymatic) | ~120[4] | |
| OT-82 | Non-hematopoietic cancer cells (average) | 13.03 ± 2.94[13][10] |
| FK866 | SW480 (Colorectal) | 14.3[18] |
| LoVo (Colorectal) | 32.7[18] | |
| U251 (Glioblastoma) | ~40[19] |
Impact on Cellular Metabolism: NAD+ and ATP Depletion
A primary mechanism of action for NAMPT inhibitors is the disruption of cellular energy metabolism through the depletion of NAD+ and subsequently ATP.
This compound:
-
Treatment of pancreatic cancer cell lines (Panc-1, PaTu8988t, SU86.86) with this compound resulted in a concentration-dependent decrease in NAD+ levels within 24 hours.[5][20] This was followed by a significant reduction in intracellular ATP levels.[5][20]
Other NAMPT Inhibitors:
-
FK866: Treatment of pancreatic cancer cells with FK866 leads to a decrease in the NAD+/NADH ratio and a near-total depletion of the cellular NAD pool within 24 hours.[7]
-
OT-82: In leukemia cells, OT-82 induced a complete depletion of NAD+ within 24 hours, followed by a near-complete reduction in ATP levels within 48 hours.[9]
-
GMX1778: Inhibition of NAMPT by GMX1778 leads to NAD+ depletion, followed by ATP depletion, ultimately resulting in cell death.[8]
-
KPT-9274: In 3D-cultured ovarian cancer spheroids, KPT-9274 inhibited NAD+ and NADPH production in a dose-dependent manner.[3]
Signaling Pathways and Downstream Effects
The inhibition of NAMPT triggers a cascade of downstream signaling events, primarily related to metabolic stress.
Studies on this compound in pancreatic cancer cells have shown that its treatment activates the energy-sensing AMP-activated protein kinase (AMPK) pathway and inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, key regulators of cell growth and metabolism.[5][6] This is a common downstream effect of NAMPT inhibition, as the depletion of ATP leads to an increase in the AMP/ATP ratio, which activates AMPK.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate NAMPT inhibitors.
In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the NAMPT inhibitor (e.g., this compound) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the inhibitor to exert its effect.
-
Viability Measurement: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent (e.g., CellTiter-Glo®) is added. Metabolically active cells convert the reagent into a colored or luminescent product.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are then used to calculate the IC50 value.[1]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of NAMPT inhibitors in a living organism.
Detailed Steps:
-
Cell Implantation: Human cancer cells are implanted, either subcutaneously or orthotopically, into immunocompromised mice.[1][21][22]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, another NAMPT inhibitor).[1][21][22]
-
Drug Administration: The inhibitors are administered according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).[1][21][22]
-
Monitoring: Tumor volume and the bodyweight of the mice are measured regularly throughout the study.[21][22]
NAMPT Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.
Detailed Steps:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Recombinant human NAMPT enzyme is pre-incubated with various concentrations of the test inhibitor.[23][24][25]
-
Initiation of Reaction: The enzymatic reaction is started by adding the substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).[23][24]
-
Coupled Reaction for Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by NMNAT. The amount of NAD+ produced is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.[23][24][26]
-
Data Analysis: The signal is measured over time, and the rate of the reaction is used to determine the inhibitory activity of the compound and calculate its IC50 value.[23]
Conclusion
This compound is a potent, competitive NAMPT inhibitor with significant preclinical efficacy, particularly in models of pancreatic cancer and acute lymphoblastic leukemia.[5][15] Its performance is comparable, and in some cases superior, to the well-established non-competitive inhibitor FK866.[1] When compared to other NAMPT inhibitors such as GMX1778 and the dual NAMPT/PAK4 inhibitor KPT-9274, this compound demonstrates a distinct profile that warrants further investigation. The choice of a specific NAMPT inhibitor for further development will depend on a comprehensive evaluation of its efficacy in relevant cancer models, as well as its pharmacokinetic and toxicity profiles. This guide provides a foundational comparison to aid researchers in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of STF-118804 and Standard Chemotherapy for B-cell Acute Lymphoblastic Leukemia (B-ALL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the investigational agent STF-118804 and standard-of-care chemotherapy regimens for the treatment of B-cell Acute Lymphoblastic Leukemia (B-ALL). The information is intended to offer an objective overview based on available preclinical and clinical data to inform research and drug development efforts.
**Executive Summary
B-cell Acute Lymphoblastic Leukemia (B-ALL) is a hematological malignancy characterized by the overproduction of immature B-lymphocytes. Standard treatment for B-ALL involves multi-agent chemotherapy regimens that have significantly improved survival rates, particularly in pediatric patients. However, toxicity and relapse remain significant challenges, especially in adults.
This compound is a novel small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound disrupts cellular metabolism and induces apoptosis in cancer cells, which often have a high dependency on this pathway. Preclinical studies have demonstrated the high potency of this compound against B-ALL cell lines and in animal models.
This guide will compare the preclinical data of this compound with the established clinical outcomes of two standard chemotherapy regimens: CALGB 8811 and Hyper-CVAD.
Mechanism of Action
This compound: Targeting Cellular Metabolism
This compound functions as a potent and selective inhibitor of NAMPT.[1] This enzyme is critical for the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism (glycolysis and oxidative phosphorylation) and DNA repair. Cancer cells, due to their high proliferation rate and metabolic demands, are often more reliant on the NAMPT-mediated NAD+ salvage pathway than normal cells. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse, induction of apoptosis, and ultimately, cancer cell death.[2][3][4]
Standard Chemotherapy: Multi-pronged Attack
Standard chemotherapy regimens for B-ALL, such as CALGB 8811 and Hyper-CVAD, utilize a combination of cytotoxic drugs that target different aspects of cancer cell proliferation and survival. These agents work through various mechanisms, including:
-
DNA Damage: Alkylating agents (e.g., cyclophosphamide) and anthracyclines (e.g., doxorubicin, daunorubicin) damage cancer cell DNA, leading to cell cycle arrest and apoptosis.
-
Inhibition of DNA Synthesis: Antimetabolites (e.g., methotrexate, cytarabine, 6-mercaptopurine) interfere with the synthesis of DNA and RNA, thereby halting cell division.
-
Disruption of Mitosis: Vinca alkaloids (e.g., vincristine) disrupt the formation of the mitotic spindle, preventing cell division.
-
Hormonal Effects: Corticosteroids (e.g., prednisone, dexamethasone) have lympholytic effects and induce apoptosis in lymphoid cells.
-
Enzyme Depletion: L-asparaginase depletes the amino acid asparagine, which is essential for the survival of leukemia cells.
The combination of these drugs with different mechanisms of action aims to maximize cancer cell kill and overcome potential drug resistance.
Preclinical Efficacy of this compound
The antitumor activity of this compound in B-ALL has been evaluated in in vitro and in vivo preclinical models.
In Vitro Potency
This compound has demonstrated high potency against a panel of human B-ALL cell lines, with IC50 values in the low nanomolar range.[1] It has also shown efficacy against leukemic samples from pediatric ALL patients.[1]
| Cell Line/Sample Type | IC50 (nM) |
| Human B-ALL Cell Lines | Low nanomolar range[1] |
| Pediatric ALL Patient Samples | Low nanomolar range[1] |
In Vivo Efficacy in a B-ALL Xenograft Model
In an orthotopic xenograft model of high-risk ALL, this compound treatment led to a regression of leukemia and significantly extended the survival of the mice.[1]
| Parameter | Result |
| Treatment | This compound (dose not specified in abstract)[1] |
| Outcome | Regression of leukemia and significantly extended survival[1] |
Clinical Efficacy of Standard Chemotherapy Regimens
The efficacy of standard chemotherapy regimens is well-established through numerous clinical trials. Below are the outcomes for two commonly used regimens in adult B-ALL.
CALGB 8811
This regimen is a standard multi-agent chemotherapy protocol for adult ALL.
| Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) | 3-Year OS Rate |
| Adults (16-80 years) | 85% | 36 months | - |
| Adults < 30 years | 94% | - | 69% |
| Adults 30-59 years | 85% | - | 39% |
| Adults ≥ 60 years | 39% | - | - |
Hyper-CVAD (Hyper-fractionated Cyclophosphamide, Vincristine, Doxorubicin, Dexamethasone)
Hyper-CVAD is a dose-intensive regimen used for adult ALL.
| Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) | 5-Year OS Rate |
| Adults (median age 39.5) | 91% | 35 months | 39% |
| Adults (median age 42) | 90.4% | 39.6 months | 50% |
Experimental Protocols
This compound Orthotopic Xenograft Model
A detailed protocol for the this compound orthotopic xenograft model is outlined below, based on available information.
-
Cell Line: Human B-ALL cells engineered to constitutively express firefly luciferase.[1]
-
Animal Model: Sublethally irradiated immunodeficient mice.[1]
-
Engraftment: Cells are transplanted into the mice, and engraftment is allowed to proceed for two weeks, monitored by bioluminescent imaging.[1]
-
Treatment: Once the bioluminescent signal is detectable, mice are treated with this compound or a vehicle control.[1]
-
Monitoring: Leukemia progression is monitored via bioimaging, and overall survival is recorded.[1]
Standard Chemotherapy Regimens: A Phased Approach
Standard chemotherapy for B-ALL is administered in distinct phases:
-
Induction: The initial, intensive phase of treatment aimed at achieving a complete remission. This typically involves a combination of drugs like vincristine, a corticosteroid, an anthracycline, and L-asparaginase, sometimes with cyclophosphamide.[5][6][7]
-
Consolidation/Intensification: This phase follows induction to eliminate any remaining leukemia cells and prevent relapse. It involves different combinations of chemotherapy agents, often at high doses.[5][6][7]
-
Maintenance: A less intensive, long-term phase of treatment (typically around 2 years) to prevent the leukemia from returning. It usually involves daily oral chemotherapy and periodic intravenous treatments.[5][6][7]
Detailed Regimen Protocols:
CALGB 8811 Induction (Course I - 4 weeks):
-
Cyclophosphamide: 1200 mg/m² IV on day 1
-
Daunorubicin: 45 mg/m²/day IV on days 1-3
-
Vincristine: 2 mg IV on days 1, 8, 15, and 22
-
Prednisone: 60 mg/m²/day PO on days 1-21
-
L-asparaginase: Dose and schedule as per protocol
Hyper-CVAD (alternating cycles every 21 days):
-
Course A (Cycles 1, 3, 5, 7):
-
Cyclophosphamide: 300 mg/m² IV over 2 hours every 12 hours for 6 doses on days 1-3
-
Mesna: 600 mg/m²/day continuous IV infusion on days 1-3
-
Vincristine: 2 mg IV on days 4 and 11
-
Doxorubicin: 50 mg/m² IV on day 4
-
Dexamethasone: 40 mg PO on days 1-4 and 11-14
-
-
Course B (Cycles 2, 4, 6, 8):
-
Methotrexate: 200 mg/m² IV over 2 hours, followed by 800 mg/m² IV over 22 hours on day 1
-
Cytarabine: 3 g/m² IV over 2 hours every 12 hours for 4 doses on days 2-3
-
Leucovorin rescue
-
Logical Relationship and Future Directions
The comparison between this compound and standard chemotherapy highlights the evolution of B-ALL treatment strategies, moving from broad-spectrum cytotoxic agents to targeted therapies.
While standard chemotherapy regimens are the current backbone of B-ALL treatment, their significant toxicity and the occurrence of relapse underscore the need for novel therapeutic approaches. This compound, with its targeted mechanism of action and promising preclinical data, represents a potential future option. Further research is warranted to evaluate its efficacy and safety in clinical trials, both as a single agent and in combination with existing chemotherapy or other targeted agents. The development of such targeted therapies may lead to more personalized and less toxic treatment strategies for B-ALL patients.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. massivebio.com [massivebio.com]
- 6. Chemotherapy for acute lymphoblastic leukaemia (ALL) | Macmillan Cancer Support [macmillan.org.uk]
- 7. emedicine.medscape.com [emedicine.medscape.com]
A Head-to-Head Comparison of NAMPT Inhibitors: STF-118804 vs. CHS-828
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a compelling strategy. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular metabolism, DNA repair, and redox reactions. Cancer cells, with their heightened metabolic demands, are particularly vulnerable to the depletion of NAD+. This guide provides a detailed, head-to-head comparison of two prominent NAMPT inhibitors: the next-generation compound STF-118804 and the earlier-generation molecule CHS-828 .
This objective comparison is based on available preclinical data, focusing on their mechanism of action, in vitro efficacy, and the signaling pathways they modulate. While direct comparative studies are limited, this guide synthesizes data from independent research to offer valuable insights for the scientific community.
Mechanism of Action: A Shared Target, Distinct Consequences
Both this compound and CHS-828 exert their cytotoxic effects by inhibiting the enzymatic activity of NAMPT, leading to a rapid decline in intracellular NAD+ levels.[1][2] This NAD+ depletion triggers a cascade of events culminating in cancer cell death.
The primary consequence of NAMPT inhibition is a severe energy crisis within the cancer cell. The reduction in NAD+ impairs ATP production through both glycolysis and oxidative phosphorylation.[3][4] Furthermore, the depletion of NAD+, a necessary substrate for poly(ADP-ribose) polymerases (PARPs), compromises DNA repair mechanisms.[5]
A key downstream signaling consequence of NAMPT inhibition is the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[3][6] This signaling cascade is a cellular response to energy stress and contributes to the anti-proliferative effects of these inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CHS-828 from various preclinical studies. It is important to note that these values were not obtained from direct head-to-head experiments and variations in experimental conditions (e.g., cell lines, assay duration) can influence the results.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | Pancreatic Ductal Adenocarcinoma | PaTu8988t, Panc-1 | Low nM range | [3][6] |
| Pancreatic Ductal Adenocarcinoma | SU86.86 | Higher nM range | [3][6] | |
| B-cell Acute Lymphoblastic Leukemia | Various | Low nM range | [7] | |
| CHS-828 | Myeloma | Various | 10 - 300 | [4] |
| Breast Cancer | MCF-7 | Potent cytotoxic effects | [8][9] | |
| Small Cell Lung Cancer | NYH | Potent cytotoxic effects | [8][9] |
Table 2: Effects on Cellular Metabolism and Signaling
| Compound | Parameter Measured | Cancer Type/Cell Line | Effect | Reference(s) |
| This compound | Intracellular NAD+ Levels | Pancreatic Cancer | Significant decrease | [3][10] |
| Intracellular ATP Levels | Pancreatic Cancer | Significant decrease | [3][10] | |
| AMPK Activation | Pancreatic Cancer | Increased phosphorylation | [3][11] | |
| mTOR Pathway | Pancreatic Cancer | Inhibition | [3][11] | |
| CHS-828 | Intracellular NAD+ Levels | Cancer Cells | Depletion | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound and CHS-828 via NAMPT inhibition.
Caption: Downstream signaling effects of NAMPT inhibition on the AMPK/mTOR pathway.
Caption: General experimental workflow for evaluating NAMPT inhibitors in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate NAMPT inhibitors.
NAMPT Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.
-
Principle: The assay is a coupled enzymatic reaction. NAMPT converts nicotinamide and PRPP to NMN. NMN is then converted to NAD+, which is subsequently used by a cycling enzyme to reduce a probe, generating a fluorescent or colorimetric signal.[12]
-
Reagents: Recombinant human NAMPT enzyme, NAMPT assay buffer, nicotinamide, PRPP, ATP, NMNAT, a cycling enzyme mix (e.g., alcohol dehydrogenase), and a detection probe.[11][12]
-
Procedure:
-
The NAMPT enzyme is pre-incubated with various concentrations of the inhibitor (this compound or CHS-828).
-
The enzymatic reaction is initiated by adding the substrates.
-
The plate is incubated to allow for the generation of the signal.
-
The fluorescence or absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.[12]
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[3][6][8]
-
Reagents: Cancer cell lines, cell culture medium, this compound or CHS-828, MTT or MTS reagent, and a solubilization solution (for MTT).[3][6][8]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well and incubated.
-
If using MTT, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[10]
Intracellular NAD+ Measurement Assay
This assay quantifies the primary pharmacodynamic effect of NAMPT inhibitors.
-
Principle: Intracellular NAD+ is extracted from cells and quantified, often using a cycling assay or HPLC.[1][13]
-
Reagents: Cancer cell lines, this compound or CHS-828, NAD+ extraction buffer, and an NAD+ quantification kit or HPLC system.[1][13]
-
Procedure:
-
Data Analysis: NAD+ levels are normalized to the total protein concentration of the cell lysate and compared between treated and untreated cells.[13]
Conclusion
Both this compound and CHS-828 are potent inhibitors of NAMPT that induce cancer cell death through the depletion of NAD+ and subsequent metabolic and signaling disruptions. This compound, as a next-generation inhibitor, has shown promising preclinical activity in specific cancer models such as pancreatic cancer and acute lymphoblastic leukemia. CHS-828, an earlier compound, has a broader history of investigation across various cancer types and has entered clinical trials, which have provided insights into its toxicity profile.
The choice of inhibitor for future research and development will depend on a multitude of factors, including the specific cancer type being targeted, the desired therapeutic window, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design rigorous preclinical studies to further evaluate these and other NAMPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. broadpharm.com [broadpharm.com]
- 9. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effect of STF-118804: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the on-target effect of a novel therapeutic agent is a cornerstone of preclinical research. This guide provides a comprehensive comparison of STF-118804, a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), with other known NAMPT inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying biological pathways and experimental workflows.
Introduction to this compound and NAMPT Inhibition
This compound is a next-generation small molecule inhibitor that targets NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[3] Many cancer cells exhibit a heightened dependency on the NAMPT-mediated salvage pathway to maintain their high metabolic and proliferative rates, making NAMPT an attractive therapeutic target.[3][4] this compound has demonstrated potent cytotoxic effects in various cancer models, particularly in acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC), by inducing apoptosis and metabolic collapse.[5][6][7]
Comparative Analysis of NAMPT Inhibitors
The on-target efficacy of this compound can be benchmarked against other well-characterized NAMPT inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across a panel of cancer cell lines, providing a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | B-ALL cell lines | Acute Lymphoblastic Leukemia | < 10 | [2][8] |
| Pediatric ALL patient samples | Acute Lymphoblastic Leukemia | 3.1 - 32.3 | [9] | |
| FK866 | HepG2 | Liver Carcinoma | 1 - 3 | [3] |
| SW480 | Colorectal Cancer | 14.3 | [10] | |
| LoVo | Colorectal Cancer | 32.7 | [10] | |
| PANC-1 | Pancreatic Cancer | (sensitizes to metformin) | [11] | |
| KP4 | Pancreatic Cancer | (sensitizes to metformin) | [11] | |
| OT-82 | Leukemia cell lines (mean) | Leukemia | 1.3 | [1] |
| ALL PDX cells (mean) | Acute Lymphoblastic Leukemia | 1.2 | [1] | |
| HP cancer cells (mean) | Hematopoietic Cancers | 2.89 | ||
| non-HP cancer cells (mean) | Various Solid Tumors | 13.03 | ||
| KPT-9274 | A2780 | Ovarian Cancer | 25 - 83 | [7] |
| 1A9CP80 | Ovarian Cancer | 25 - 83 | [7] | |
| IGROV1 | Ovarian Cancer | 25 - 83 | [7] | |
| OVCAR8 | Ovarian Cancer | 25 - 83 | [7] | |
| ACI-98 | Endometrial Cancer | 25 - 83 | [7] | |
| T47D | Breast Cancer | 25 - 83 | [7] | |
| Glioma cell lines | Glioma | 100 - 1000 | [5][12] |
Key Experimental Protocols for On-Target Validation
To confirm that the biological effects of this compound are a direct consequence of NAMPT inhibition, a series of validation experiments are essential.
Cellular NAD+ Level Assay
This assay directly quantifies the intracellular concentration of NAD+, the product of the NAMPT-catalyzed reaction. A significant reduction in NAD+ levels following treatment with this compound is a primary indicator of on-target activity.[13]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose-range of this compound and a vehicle control for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and perform NAD+ extraction. To measure NAD+ specifically, treat the cell lysate with a mild acid (e.g., 0.1 N HCl) and heat to degrade NADH.[14]
-
NAD+ Quantification: Utilize a commercial NAD/NADH assay kit, which typically employs an enzymatic cycling reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+.[15][16]
-
Data Analysis: Normalize the measured NAD+ levels to the total protein concentration of each sample. Compare the NAD+ levels in this compound-treated cells to the vehicle-treated controls.
PARP Activity Assay
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair that use NAD+ as a substrate.[9] Inhibition of NAMPT leads to NAD+ depletion, which in turn reduces PARP activity. This downstream functional assay provides further evidence of on-target engagement.[13]
Protocol:
-
Cell Treatment and Lysate Preparation: Treat cells with this compound as described in the NAD+ assay protocol. Prepare whole-cell lysates.
-
PARP Activity Measurement: Use a commercially available PARP activity assay kit. These kits often measure the incorporation of biotinylated ADP-ribose onto histone proteins in an ELISA-based format.[17]
-
Data Analysis: Quantify the colorimetric or chemiluminescent signal, which is proportional to PARP activity. Compare the activity in this compound-treated cells to that in vehicle-treated cells.
NMN Rescue Experiment
This critical experiment confirms the specificity of this compound for the NAMPT pathway. Supplementing the culture medium with nicotinamide mononucleotide (NMN), the direct product of the NAMPT reaction, should bypass the inhibitory effect of this compound and rescue the cells from its cytotoxic effects.[13]
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate. Treat cells with this compound at a concentration that induces significant cytotoxicity. In a parallel set of wells, co-treat the cells with this compound and a high concentration of NMN.
-
Cell Viability Assessment: After the desired incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Compare the cell viability in wells treated with this compound alone to those co-treated with this compound and NMN. A significant restoration of viability in the presence of NMN indicates on-target activity.
In Vivo Xenograft Studies
Evaluating the efficacy of this compound in a preclinical in vivo model is a crucial step in its validation.
Protocol:
-
Xenograft Model Establishment: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[18][19]
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.[20]
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure intratumoral NAD+ levels and assess biomarkers of apoptosis to confirm on-target drug effects in the tumor tissue.[21]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NAMPT signaling pathway and the experimental workflows for validating the on-target effects of this compound.
Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound.
Caption: A stepwise experimental workflow for validating the on-target effect of this compound.
Caption: Logical flow demonstrating the on-target effect of this compound and its rescue by NMN.
References
- 1. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PARP assay [assay-protocol.com]
- 10. researchgate.net [researchgate.net]
- 11. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Limited Direct Evidence on STF-118804 in Gemcitabine-Resistant PDAC, a Look at Alternative Strategies
While direct experimental data on the efficacy of STF-118804 specifically in gemcitabine-resistant Pancreatic Ductal Adenocarcinoma (PDAC) cells is not currently available in peer-reviewed literature, preclinical studies highlight its potential as a therapeutic agent in PDAC by targeting cellular metabolism. This guide provides a comparative overview of this compound's mechanism of action and explores alternative therapeutic strategies currently under investigation for gemcitabine-resistant PDAC.
This compound is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse in cancer cells that are highly dependent on this coenzyme for energy production and survival.[1][3][4] Preclinical studies have demonstrated that this compound reduces the growth of PDAC cells both in vitro and in vivo and shows an additive effect when combined with gemcitabine (B846).[1][3][5][6]
Gemcitabine remains a standard-of-care chemotherapy for PDAC, but its effectiveness is often limited by the development of resistance.[7][8][9] Mechanisms of gemcitabine resistance are complex and can involve alterations in drug transport and metabolism, as well as the activation of pro-survival signaling pathways.[10][11]
Comparative Analysis of Therapeutic Strategies
Given the absence of direct comparative data for this compound in gemcitabine-resistant PDAC, this section outlines alternative approaches and their underlying mechanisms.
| Therapeutic Strategy | Mechanism of Action | Key Experimental Findings |
| NAMPT Inhibition (e.g., this compound, FK866) | Inhibition of the NAD+ salvage pathway, leading to energy depletion and cell death in cancer cells with high metabolic rates.[1][3] | This compound and FK866 have been shown to reduce PDAC tumor size in preclinical models.[1][6] Combination with gemcitabine has an additive effect in decreasing cell viability.[1][3][5][6] |
| Targeting BCL-XL (e.g., DT2216) | BCL-XL is a protein that helps cancer cells survive. DT2216 is a special agent that specifically breaks down BCL-XL, making the cancer cells more vulnerable to treatment. | The combination of gemcitabine and DT2216 has been shown to synergistically induce cell death in multiple pancreatic cancer cell lines in vitro and inhibit tumor growth in vivo.[9] |
| Combination Chemotherapy (e.g., FOLFIRINOX, Oxaliplatin-based regimens) | Utilizes a combination of cytotoxic agents to target different aspects of cancer cell proliferation and survival. | FOLFIRINOX (5-FU, leucovorin, irinotecan, and oxaliplatin) has shown superior survival outcomes compared to gemcitabine alone in some patients.[12] Oxaliplatin-fluoropyrimidine combinations have also shown promise in second-line treatment.[13] |
| Targeting Signaling Pathways (e.g., MEK inhibitors) | Inhibition of specific signaling pathways, such as the ERK pathway, that are involved in cell proliferation and survival and have been implicated in gemcitabine resistance.[14] | The MEK inhibitor U0126 was found to increase the sensitivity of resistant pancreatic cancer cells to gemcitabine.[14] |
| Metabolic Reprogramming (e.g., Metformin) | Metformin (B114582), a drug that inhibits a part of the cell's energy-making machinery, can make pancreatic cancer cells more sensitive to other drugs that block a different energy pathway.[15][16] | Combining metformin with the NAMPT inhibitor FK866 has been shown to be selectively toxic to pancreatic cancer cells.[15] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments relevant to the study of novel therapeutics in PDAC.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PDAC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the therapeutic agent (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of PDAC cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Drug Administration: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., this compound) according to the planned dosing schedule and route.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as weight measurement and histological examination.
NAD+ Level Measurement
-
Cell Lysis: Lyse the treated and control PDAC cells to release intracellular components.
-
NAD+ Cycling Assay: Use a commercially available NAD+/NADH assay kit that utilizes a cycling reaction to measure the amount of NAD+ in the cell lysates.
-
Quantification: Measure the absorbance or fluorescence of the reaction product, which is proportional to the NAD+ concentration.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language.
Caption: Mechanism of this compound action via NAMPT inhibition.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. tribioscience.com [tribioscience.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Natural Products as Adjunctive Treatment for Pancreatic Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. primescholars.com [primescholars.com]
- 14. Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of NAMPT Inhibitors: STF-118804 and GMX1778
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, STF-118804 and GMX1778. By examining their mechanisms of action, preclinical efficacy, and available quantitative data, this document aims to inform research and development decisions in the field of oncology and metabolic therapies.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling. Due to their high metabolic and proliferative rates, many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway for NAD+ regeneration, making NAMPT a compelling therapeutic target.[3] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[1][4]
This compound is a novel and highly specific competitive inhibitor of NAMPT.[1][5] GMX1778, also known as CHS-828, is another potent and specific inhibitor of NAMPT.[6][7] Its prodrug, GMX1777, has been evaluated in Phase I clinical trials.[6][8] Both compounds have demonstrated significant anti-tumor activity in preclinical models.
Mechanism of Action and Signaling Pathway
Both this compound and GMX1778 exert their cytotoxic effects by inhibiting NAMPT, thereby blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1][8] This leads to a rapid depletion of intracellular NAD+ levels. The consequences of NAD+ depletion are multifaceted and include:
-
Metabolic Collapse: A reduction in NAD+ impairs ATP production, leading to a severe energy crisis within the cancer cell.[1][4]
-
Inhibition of NAD+-Dependent Enzymes: The function of enzymes that rely on NAD+ as a cofactor, such as poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins involved in gene regulation, is compromised.[9]
-
Increased Oxidative Stress: The depletion of NAD+ can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[9]
A unique aspect of GMX1778's mechanism is that it also acts as a substrate for NAMPT. The enzyme phosphoribosylates GMX1778, and this modified form is retained more effectively within the cell, contributing to its sustained inhibitory activity.[6][9]
Below is a diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of its inhibition by this compound and GMX1778.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and GMX1778 from preclinical studies. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | B-ALL cell lines | Acute Lymphoblastic Leukemia | <10 | [10] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~25 | [4] | |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | ~25 | [4] | |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | ~100 | [4] | |
| GMX1778 | A2780 | Ovarian Cancer | 1 - 5 | [11] |
| NYH | Small Cell Lung Cancer | 1.7 | [7] | |
| NUGC | Gastric Cancer | 25 | [11] | |
| IM-9 | Multiple Myeloma | 30 (for metabolic changes) | [8] | |
| HeLa | Cervical Cancer | IC50 < 25 (enzymatic) | [6][7] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Pancreatic Cancer (Orthotopic Panc-1) | Not specified | Reduced tumor size after 21 days (comparable to FK866) | [9][12][13] |
| GMX1778 | Neuroendocrine Tumors (GOT1 xenograft) | 100 mg/kg/week, p.o. | Halted tumor growth | [7][14][15] |
| Neuroendocrine Tumors (GOT1 xenograft) | 250 mg/kg/week, p.o. | Complete tumor eradication within 3 weeks | [7][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NAMPT inhibitors are provided below.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NAMPT inhibitor on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the NAMPT inhibitor (e.g., this compound or GMX1778) for 72 hours. A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the NAMPT inhibitor in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The NAMPT inhibitor is administered according to a defined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
Conclusion
Both this compound and GMX1778 are potent inhibitors of NAMPT with demonstrated preclinical anti-cancer activity. They induce cancer cell death through the depletion of NAD+ and subsequent metabolic disruption. While GMX1778 has been more extensively studied and has progressed to clinical trials in its prodrug form, this compound shows high potency, particularly in hematological malignancies and pancreatic cancer models. The unique substrate-inhibitor mechanism of GMX1778 may offer advantages in terms of cellular retention.
The choice between these and other NAMPT inhibitors for further research and development will depend on a comprehensive evaluation of their respective pharmacokinetic profiles, toxicity, and potential for combination therapies. The data and protocols presented in this guide provide a foundational comparison to inform such decisions.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Benchmarking STF-118804: A Comparative Guide to Novel Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, STF-118804, against other NAMPT inhibitors and current innovative therapies for acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC). The following sections present a detailed analysis of its mechanism of action, preclinical efficacy, and a comparative assessment against established and emerging treatments, supported by experimental data and detailed protocols.
Introduction to this compound: A Novel NAMPT Inhibitor
This compound is a potent and highly specific competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic crisis and subsequent apoptosis in cancer cells, which have a high demand for NAD+.[3][4] Preclinical studies have demonstrated its efficacy in various cancer models, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL) and solid tumors such as pancreatic ductal adenocarcinoma (PDAC).[1][3]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by disrupting the cellular energy metabolism. Inhibition of NAMPT leads to a reduction in NAD+ biosynthesis from nicotinamide.[1] This depletion of the essential coenzyme NAD+ triggers a cascade of downstream events, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, ultimately culminating in apoptotic cell death.[3][4]
Comparative In Vitro Efficacy of NAMPT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable NAMPT inhibitors across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Pancreatic | Panc-1 | ~25 | [3] |
| PaTu8988t | ~25 | [3] | ||
| SU86.86 | ~100 | [3] | ||
| B-cell ALL | Various | <10 | [5] | |
| FK866 | Pancreatic | PANC-1 | ~2.5 (mM, in combination) | [6] |
| Colorectal | SW480 | 14.3 | ||
| Colorectal | LoVo | 32.7 | [7] | |
| Glioblastoma | U251 | ~40 | [8] | |
| KPT-9274 | Renal Cell Carcinoma | 786-O | ~120 (enzymatic) | [9] |
| Ovarian | A2780 | - | [10] | |
| GMX1778 (CHS-828) | Various | NCI-60 Panel | Varies |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and assays used across different studies.
Preclinical In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in vivo in xenograft models of both ALL and pancreatic cancer.
Acute Lymphoblastic Leukemia (ALL)
In an orthotopic xenograft model of ALL, this compound treatment led to a significant extension of survival.
Pancreatic Ductal Adenocarcinoma (PDAC)
In an orthotopic mouse model of PDAC using Panc-1 cells, both this compound (25 mg/kg) and FK866 (15 mg/kg) significantly reduced tumor size after 21 days of treatment.[1][5]
| Treatment Group | Tumor Growth | Reference |
| Vehicle | Progressive Tumor Growth | [1][5] |
| This compound (25 mg/kg) | Significant Reduction in Tumor Size | [1][5] |
| FK866 (15 mg/kg) | Significant Reduction in Tumor Size | [1][5] |
Furthermore, combination studies in pancreatic cancer models have shown that this compound has an additive effect when combined with standard-of-care chemotherapeutic agents such as gemcitabine, paclitaxel, and etoposide.[9][11]
Benchmarking Against Novel Cancer Therapies
Acute Lymphoblastic Leukemia (ALL)
| Therapy | Mechanism of Action | Key Clinical Efficacy Data (Relapsed/Refractory ALL) | Reference |
| This compound | NAMPT Inhibitor | Preclinical: Extended survival in xenograft models | [1] |
| Blinatumomab | BiTE® (Bispecific T-cell Engager) anti-CD19/CD3 | TOWER study: Median OS 7.7 months vs 4.0 months with SOC chemotherapy. | [7] |
| Inotuzumab Ozogamicin | Anti-CD22 Antibody-Drug Conjugate | INO-VATE ALL study: CR/CRi rate of 80.7% vs 29.4% with chemotherapy. | [12] |
| Tisagenlecleucel (CAR-T) | CD19-directed CAR-T cell therapy | ELIANA study: Overall remission rate of 81% in pediatric and young adult patients. | [13] |
Pancreatic Ductal Adenocarcinoma (PDAC)
| Therapy | Mechanism of Action | Key Clinical Efficacy Data (Metastatic PDAC) | Reference |
| This compound | NAMPT Inhibitor | Preclinical: Reduced tumor growth in xenograft models | [1][5] |
| Olaparib (for germline BRCA-mutated) | PARP Inhibitor | POLO trial: Median PFS 7.4 months vs 3.8 months with placebo. | [14][15] |
| Sotorasib (for KRAS G12C-mutated) | KRAS G12C Inhibitor | CodeBreaK 100 trial: Objective response rate of 21.1%. | [16][17] |
| Adagrasib (for KRAS G12C-mutated) | KRAS G12C Inhibitor | KRYSTAL-1 trial: Disease control rate of 100% in evaluable patients. | [10][18] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the effect of a compound on cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
NAMPT Enzymatic Assay
This protocol describes a general method for measuring the enzymatic activity of NAMPT and the inhibitory effect of compounds.
Principle: The assay measures the production of NMN, the product of the NAMPT-catalyzed reaction, through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.[21]
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing NAMPT enzyme, nicotinamide (substrate), and PRPP (co-substrate) in an appropriate buffer.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.[21]
-
Detection: Add a detection reagent containing a coupling enzyme (e.g., NMNAT) and a probe that generates a signal in the presence of the final product (NAD+).
-
Signal Measurement: Measure the fluorescence or absorbance to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.
In Vivo Xenograft Model
This protocol provides a general outline for establishing and evaluating the efficacy of a test compound in a mouse xenograft model.
References
- 1. oncotarget.com [oncotarget.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. BLINCYTO® (blinatumomab) Clinical Data | TOWER Study in Relapsed/Refractory B-cell ALL [blincytohcp.com]
- 8. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]
- 9. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Pfizer Announces Final Results from Inotuzumab Ozogamicin Pivotal Phase 3 Study in Adults with Relapsed/Refractory Acute Lymphoblastic Leukemia | Pfizer [pfizer.com]
- 13. ascopubs.org [ascopubs.org]
- 14. facingourrisk.org [facingourrisk.org]
- 15. The Role of Olaparib in Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide: STF-118804 and PARP Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, STF-118804, and Poly (ADP-ribose) polymerase (PARP) inhibitors, focusing on their potential in combination cancer therapy. While direct comparative studies of an this compound and PARP inhibitor combination are not yet available in the public domain, this document synthesizes preclinical data for each agent and explores the strong scientific rationale for their synergistic use.
Introduction: Targeting Cancer Metabolism and DNA Repair
Modern oncology is increasingly focused on combination therapies that target multiple, complementary pathways essential for cancer cell survival. Two such critical pathways are cellular metabolism and DNA damage repair (DDR).
This compound is a potent and selective next-generation inhibitor of NAMPT, a key enzyme in the NAD+ salvage pathway.[1] By depleting the cellular pool of NAD+, a crucial coenzyme for numerous cellular processes including energy metabolism and DNA repair, this compound induces a metabolic crisis in cancer cells, leading to their death.[2][3]
PARP inhibitors are a class of drugs that exploit deficiencies in the DDR pathway, particularly in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[4] These inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, which are then converted to lethal double-strand breaks during DNA replication.[4] In HRD cells, these double-strand breaks cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality.
Mechanisms of Action and Rationale for Combination
The distinct yet interconnected mechanisms of this compound and PARP inhibitors provide a strong basis for their combined use to achieve synergistic anti-tumor effects.
This compound: Inducing Metabolic Collapse
This compound inhibits NAMPT, the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[3][5] Cancer cells, with their high metabolic demands, are often more reliant on this salvage pathway for NAD+ regeneration than normal cells.[6] Inhibition of NAMPT by this compound leads to a rapid depletion of NAD+, which in turn:
-
Inhibits ATP production: This leads to a severe energy crisis and metabolic collapse within the cancer cell.[2][5]
-
Activates AMPK and inhibits mTOR pathways: These are key regulators of cellular energy homeostasis and cell growth.[2][5]
-
Reduces cancer cell viability and growth: Preclinical studies have demonstrated the efficacy of this compound in reducing the growth of various cancer cell lines, including pancreatic ductal adenocarcinoma.[1][2]
PARP Inhibitors: Exploiting DNA Repair Deficiencies
PARP enzymes are critical for the repair of DNA single-strand breaks. PARP inhibitors block this function in two ways:
-
Catalytic inhibition: They prevent PARP from synthesizing poly(ADP-ribose) chains, which are necessary to recruit other DNA repair proteins.
-
PARP trapping: They stabilize the interaction between PARP and DNA, creating a toxic lesion that obstructs DNA replication.
This leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA mutated), these double-strand breaks cannot be repaired, leading to genomic instability and cell death.[7]
The Synergy of Combining this compound and PARP Inhibitors
The catalytic activity of PARP enzymes is highly dependent on NAD+ as a substrate.[8][9] This creates a direct link between the mechanism of action of this compound and PARP inhibitors. Preclinical studies combining the NAMPT inhibitor FK866 with the PARP inhibitor olaparib (B1684210) have demonstrated a synergistic effect in triple-negative breast cancer cells.[10][11] The proposed mechanism for this synergy is that by depleting the cellular NAD+ pool, NAMPT inhibitors enhance the efficacy of PARP inhibitors.[12] This suggests that a combination of this compound and a PARP inhibitor could be a powerful therapeutic strategy.
Preclinical Data Summary
While no studies have directly compared this compound with PARP inhibitors in a combination setting, the following tables summarize the available preclinical data for this compound in combination with chemotherapy and for various PARP inhibitors in combination therapies.
This compound in Combination Therapy (Preclinical)
| Cancer Type | Combination Agent | Effect | Reference |
| Pancreatic Ductal Adenocarcinoma | Paclitaxel | Additive | [2][13] |
| Pancreatic Ductal Adenocarcinoma | Gemcitabine | Additive | [2][13] |
| Pancreatic Ductal Adenocarcinoma | Etoposide | Additive | [2][13] |
PARP Inhibitors in Combination Therapy (Preclinical and Clinical)
| PARP Inhibitor | Cancer Type | Combination Agent | Effect | Reference |
| Olaparib | Triple-Negative Breast Cancer | FK866 (NAMPT inhibitor) | Synergistic | [10][11] |
| Olaparib | Ovarian Cancer | Cediranib (VEGFR inhibitor) | Synergistic | [10] |
| Olaparib | Prostate Cancer | Abiraterone (Androgen Receptor inhibitor) | Synergistic | [14] |
| Niraparib | Ovarian Cancer | Bevacizumab (VEGF inhibitor) | Synergistic | [10] |
| Niraparib | Prostate Cancer | Abiraterone Acetate | Synergistic | [15][16] |
| Rucaparib | Ovarian Cancer | Nutlin-3/RG7388 (MDM2 inhibitors) | Synergistic/Additive | [4] |
| Talazoparib | Prostate Cancer | Enzalutamide (Androgen Receptor inhibitor) | Synergistic | [17][18][19] |
| Veliparib | Squamous Non-Small Cell Lung Cancer | Carboplatin and Paclitaxel | No significant benefit | [20][21] |
Visualizing the Pathways and Experimental Designs
Signaling Pathway Diagrams
Caption: Signaling pathways of this compound and PARP inhibitors.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing synergy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic potential of this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a PARP inhibitor, and their combination on the metabolic activity of cancer cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[22]
-
Treatment: Treat the cells with various concentrations of this compound, the PARP inhibitor, and their combination in a fixed-ratio or checkerboard design. Include vehicle-treated wells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[23]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Clonogenic Survival Assay
Objective: To assess the long-term effect of the drug combination on the ability of single cancer cells to form colonies.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.[15][24]
-
Treatment: Treat the cells with the drugs for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.[24]
-
Fixing and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid and stain with crystal violet.[15]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.
Synergy Analysis (Combination Index)
Objective: To quantitatively determine if the combination of this compound and a PARP inhibitor is synergistic, additive, or antagonistic.
Method:
-
Data Input: Use the dose-response data from the cell viability or clonogenic assays.
-
Calculation: Utilize the Chou-Talalay method to calculate the Combination Index (CI).[25][26]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot for Apoptosis Markers
Objective: To detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.[27][28]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[27]
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers such as cleaved PARP, cleaved Caspase-3, and Bcl-2 family proteins.[29][30]
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.[27]
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[18][31]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle, this compound alone, PARP inhibitor alone, and combination). Administer the treatments according to the desired schedule.[31]
-
Tumor Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Tissue Analysis: Excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and DNA damage (γH2AX).[32]
Conclusion and Future Directions
The distinct and complementary mechanisms of action of this compound and PARP inhibitors present a compelling rationale for their use in combination therapy. The depletion of NAD+ by this compound is hypothesized to potentiate the cytotoxic effects of PARP inhibitors, potentially overcoming resistance and expanding their therapeutic window.
Future research should focus on direct preclinical evaluation of this compound in combination with various PARP inhibitors across a panel of cancer cell lines with different genetic backgrounds (both HRD and HR-proficient). In vivo studies using xenograft and patient-derived xenograft (PDX) models will be crucial to validate the efficacy and safety of this combination. Furthermore, the identification of predictive biomarkers for response to this combination therapy will be essential for its successful clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. Biological Functions and Therapeutic Potential of NAD+ Metabolism in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic lethality of PARP and NAMPT inhibition in triple‐negative breast cancer cells | EMBO Molecular Medicine [link.springer.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. molbiolcell.org [molbiolcell.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived Tumor Xenografting: A Technique to Generate Experimental Mouse Model for Evaluating Urothelial Cell Carcinoma [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. LLC cells tumor xenograft model [protocols.io]
- 19. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 20. Clonogenic Assay [en.bio-protocol.org]
- 21. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 25. punnettsquare.org [punnettsquare.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. benchchem.com [benchchem.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Apoptosis western blot guide | Abcam [abcam.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. histospring.com [histospring.com]
Evaluating the Therapeutic Index of STF-118804: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
STF-118804 has emerged as a potent and selective next-generation inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway essential for cancer cell metabolism and survival. This guide provides a comprehensive evaluation of the therapeutic index of this compound, comparing its performance against other NAMPT inhibitors, supported by experimental data.
Comparative Efficacy and Therapeutic Index
The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. A wider therapeutic index indicates a greater separation between the doses required for therapeutic effect and those causing toxicity. This compound has demonstrated a promising therapeutic window in preclinical studies.
Key Findings:
-
This compound exhibits high potency against various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL), with IC50 values in the low nanomolar range.[1]
-
Notably, this compound shows significantly less cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index.
-
In comparison, while other NAMPT inhibitors like FK866 and CHS-828 are also potent, this compound's profile suggests a potentially improved safety margin.
The following table summarizes the available IC50 data for this compound and its alternatives in both cancerous and normal cell lines, providing a quantitative comparison of their therapeutic indices.
| Compound | Cancer Cell Line | IC50 (nM) | Normal Cell Type | IC50 (nM) | Therapeutic Index (Approx.) | Reference |
| This compound | B-ALL cell lines | < 10 | Human hematopoietic progenitor cells | > 100 | > 10 | |
| FK866 (APO866) | Hematologic cancer cells | 0.09 - 27.2 | Normal hematopoietic progenitor cells | Not significantly affected | High | [2] |
| SW480 (colon cancer) | 14.3 | - | - | - | ||
| LoVo (colon cancer) | 32.7 | - | - | - | ||
| HepG2 (liver cancer) | 1 - 3 | - | - | - | [3] | |
| CHS-828 (GMX1778) | Human myeloma cell lines | 10 - 300 | Normal fibroblasts and endothelial cells | Lesser effects observed | Favorable | [4][5] |
| NAMPT enzyme inhibition | < 25 | - | - | - | [6] |
Mechanism of Action: The NAMPT Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for survival. Inhibition of NAMPT by this compound leads to NAD+ depletion, triggering a metabolic crisis and ultimately inducing apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
In Vitro NAMPT Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant human NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
NAD+/NADH detection kit (e.g., colorimetric or fluorometric)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO, then dilute further in NAMPT assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add recombinant human NAMPT enzyme to each well and incubate for 15 minutes at 37°C to allow for compound binding.
-
Initiate the reaction by adding a substrate mix containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Add NMNAT to convert the product of the NAMPT reaction (NMN) to NAD+.
-
Incubate for a further 30 minutes at 37°C.
-
Add the NAD+/NADH detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by metabolically active cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound and control compounds
-
MTS reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Orthotopic Leukemia Xenograft Model
This in vivo model recapitulates the human disease by injecting human leukemia cells into immunodeficient mice, allowing for the evaluation of drug efficacy in a more physiologically relevant setting.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human leukemia cell line (e.g., expressing luciferase)
-
Phosphate-buffered saline (PBS)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Bioluminescent imaging system
Procedure:
-
Culture and harvest the human leukemia cells.
-
Resuspend the cells in sterile PBS at the desired concentration.
-
Inject the leukemia cells intravenously into the tail vein of the immunodeficient mice.
-
Allow the leukemia to engraft and establish, typically monitored by bioluminescent imaging.
-
Once the tumor burden is detectable, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Monitor tumor progression regularly using bioluminescent imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., flow cytometry to quantify leukemia cells in bone marrow and spleen).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent NAMPT inhibitor with a favorable therapeutic index. Its ability to selectively target cancer cells while sparing normal cells, combined with its in vivo efficacy, positions it as a promising candidate for further clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research and independent verification of these findings by the scientific community. Continued investigation into the therapeutic potential of this compound is warranted to fully elucidate its clinical utility in treating various malignancies.
References
- 1. content.abcam.com [content.abcam.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
STF-118804: A Comparative Guide to its Efficacy Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
STF-118804 has emerged as a potent and highly specific competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. By disrupting this pathway, this compound induces a metabolic crisis within cancer cells, leading to cell death. This guide provides a comprehensive comparison of this compound's efficacy across various cancer subtypes, its performance against other NAMPT inhibitors, and detailed experimental methodologies to support further research.
Mechanism of Action: Inducing Metabolic Collapse
This compound's primary mechanism of action is the competitive inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[1] The resulting depletion of cellular NAD+ and ATP pools triggers a cascade of events, including the activation of the AMP-activated protein kinase (AMPK) pathway and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, culminating in apoptosis.[1][2]
In Vitro Efficacy: Potency Across a Range of Cancer Cell Lines
This compound has demonstrated significant anti-proliferative activity in the low nanomolar range across various cancer cell lines. Notably, in the National Cancer Institute's NCI-60 screen, it exhibited high selectivity for colon and prostate cancer cell lines.[3]
| Cancer Subtype | Cell Line | This compound IC50 (nM) | Reference |
| Pancreatic Ductal Adenocarcinoma | Panc-1 | Lower IC50 (more sensitive) | [2] |
| PaTu8988t | Lower IC50 (more sensitive) | [2] | |
| SU86.86 | Higher IC50 (less sensitive) | [2] | |
| Panc04.03 | Data available | [2] | |
| B-cell Acute Lymphoblastic Leukemia | SEM | 2.7 (2.3–3.2) | [3] |
| KP-Y-RL | 2.6 (1.9–3.4) | [3] | |
| Neuroendocrine | Kelly | ~10-100 | [4] |
| NCI-H82 | ~10-100 | [4] |
Comparative Analysis with Other NAMPT Inhibitors
This compound has been evaluated alongside other NAMPT inhibitors, demonstrating comparable or superior efficacy in preclinical models.
This compound vs. FK866
In an orthotopic mouse model of pancreatic cancer, both this compound and the first-generation NAMPT inhibitor FK866 significantly reduced tumor size after 21 days of treatment, indicating comparable in vivo efficacy.[1][5] However, this compound is a competitive inhibitor, while FK866 is a non-competitive inhibitor of NAMPT.[2]
This compound vs. GMX1778
Studies comparing the effects of this compound and GMX1778 (also known as CHS-828) on neuroendocrine cancer cell lines revealed that both compounds effectively reduce NAD+ and ATP levels.[4]
| Cell Line | Inhibitor | IC50 |
| Neuroendocrine | ||
| Kelly | GMX1778 | ~1-10 nM |
| This compound | ~10-100 nM | |
| NCI-H82 | GMX1778 | ~1-10 nM |
| This compound | ~10-100 nM |
In Vivo Efficacy: Pancreatic Cancer Xenograft Model
An orthotopic xenograft model using Panc-1 cells in mice demonstrated the in vivo efficacy of this compound.
| Treatment Group | Dosage | Tumor Size Reduction | Reference |
| This compound | 25 mg/kg | Significant | [5] |
| FK866 | 15 mg/kg | Significant | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, AMPK activation, mTOR inhibition, and ultimately apoptosis.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: A typical workflow for determining the IC50 of this compound using an MTT-based cell viability assay.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo orthotopic xenograft study comparing this compound and FK866 in pancreatic cancer.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and are allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). Cells are then incubated for a predetermined period, typically 72 hours.[2]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan (B1609692).
-
Solubilization and Measurement: A solubilization solution is added to each well to dissolve the formazan crystals. The absorbance of the resulting solution is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Orthotopic Pancreatic Cancer Xenograft Study
This protocol describes a method for evaluating the in vivo efficacy of this compound in a clinically relevant animal model.[5]
-
Cell Preparation and Implantation: Panc-1 cells engineered to express luciferase are harvested and suspended in a suitable medium. A small incision is made in the abdomen of anesthetized immunodeficient mice to expose the pancreas, and the Panc-1 cell suspension is injected into the pancreas.
-
Tumor Engraftment and Randomization: Tumor engraftment and growth are monitored non-invasively by bioluminescence imaging. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound, and a comparator drug like FK866).
-
Drug Administration: The assigned treatments are administered to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection). For the study comparing this compound and FK866, treatments were administered for three consecutive weeks.[5]
-
Monitoring: Tumor growth is monitored regularly using bioluminescence imaging. The general health of the animals is also monitored, including body weight measurements.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the primary tumors are excised and weighed. Tumor tissue can also be collected for further analysis, such as measuring NAD+ levels to confirm the on-target effect of the drug.
Conclusion
This compound is a promising next-generation NAMPT inhibitor with potent and selective activity against a range of cancer subtypes, particularly pancreatic, leukemia, colon, and prostate cancers. Its distinct competitive mechanism of action and demonstrated in vitro and in vivo efficacy, comparable to other NAMPT inhibitors, make it a compelling candidate for further preclinical and clinical investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore the full therapeutic potential of this compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: STF-118804 Disposal
This document provides mandatory procedures for the safe handling and disposal of STF-118804, a potent and selective inhibitor of the Apopto-Kinase signaling pathway. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling
This compound is a cytotoxic compound. All handling and disposal operations must be performed within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
-
Double-nitrile gloves
-
Chemical splash goggles
-
Face shield
-
Impermeable lab coat
-
Closed-toe shoes
In case of exposure, immediately follow institutional emergency protocols. Flush affected skin with water for at least 15 minutes and seek immediate medical attention.
Waste Segregation and Collection
Proper segregation at the point of generation is the first step in safe disposal.
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and empty vials. Collect in a dedicated, clearly labeled, puncture-proof hazardous waste container lined with a heavy-duty yellow bag.
-
Liquid Waste: Includes unused stock solutions, cell culture media containing this compound, and solvent rinses. Collect in a dedicated, labeled, leak-proof, and chemically compatible hazardous waste container (e.g., HDPE or glass). Do not mix with other chemical waste streams.
-
Sharps Waste: Includes contaminated needles and syringes. Dispose of immediately in a designated sharps container for cytotoxic waste.
Chemical Inactivation Protocol
For liquid waste, chemical inactivation is required before consolidation for final disposal. The primary method involves degradation via oxidation.
Experimental Protocol: Inactivation of Aqueous this compound Solutions
-
Preparation: Working in a chemical fume hood, ensure the liquid waste container has at least 20% headspace to accommodate the reaction.
-
Reagent Addition: Slowly add a freshly prepared solution of sodium hypochlorite (B82951) (bleach) to the liquid this compound waste.
-
Mixing: Gently swirl the container to ensure thorough mixing. Do not cap tightly during the reaction to allow for off-gassing.
-
Reaction: Allow the mixture to react for the specified contact time.
-
Neutralization: After the contact time, neutralize any remaining bleach by adding sodium thiosulfate.
-
Final pH Check: Check the pH of the final solution. It should be between 6.0 and 8.0 before it is consolidated into the final hazardous waste container.
Table 1: Quantitative Parameters for this compound Inactivation
| Parameter | Specification | Notes |
| Inactivating Reagent | Sodium Hypochlorite (NaOCl) | Use a standard, unstabilized lab or commercial grade. |
| Final NaOCl Concentration | >5% (v/v) | Ensure final concentration in the waste mixture is at least 5%. |
| Minimum Contact Time | 12 hours | Longer times are acceptable; do not shorten. |
| Neutralizing Reagent | Sodium Thiosulfate (Na₂S₂O₃) | Add until effervescence ceases. |
| Final pH Range | 6.0 - 8.0 | Adjust with dilute HCl or NaOH if necessary. |
Disposal Workflow and Visualization
The overall disposal process follows a strict, logical flow to ensure safety and compliance from the lab bench to final pickup by certified waste management personnel.
Caption: Logical workflow for the disposal of this compound waste.
Mechanism of Action Context
Understanding the potent biological activity of this compound underscores the importance of these disposal procedures. The compound selectively inhibits Apopto-Kinase 3 (APK3), a critical node in a pro-survival signaling pathway, thereby inducing apoptosis in targeted cells.
Caption: Fictional Apopto-Kinase signaling pathway inhibited by this compound.
Personal protective equipment for handling STF-118804
Essential Safety and Handling Guide for STF-118804
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance to ensure safe and effective use.
Chemical Identifier: this compound is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C25H23N3O4S | [1][2][3] |
| Molecular Weight | 461.5 g/mol | [1] |
| CAS Number | 894187-61-2 | [1][3] |
| Purity | >98% | [3] |
| Formulation | Powder | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years (when stored properly) | [1] |
| Solubility | - DMSO: 20 mg/mL - DMF: 25 mg/mL - Ethanol: 1 mg/mL | [1] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat must be worn. For procedures with a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powder, use an analytical balance within the fume hood.
-
Solution Preparation: Prepare solutions in the fume hood. For detailed protocols on preparing stock solutions, refer to the experimental protocols section.
-
Spill Prevention: Handle the compound carefully to avoid generating dust or spills.
Storage Plan:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep the compound in a freezer at -20°C for long-term stability.[3]
-
Solutions in DMSO may be stored at -20°C for up to 3 months.[3]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes) as hazardous chemical waste.
-
Waste Containers: Use designated, properly labeled hazardous waste containers.
-
Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department immediately.
Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below.
Preparation of Stock Solutions
-
For in vitro cell-based assays:
-
To prepare a 20 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO.[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
For in vivo animal experiments:
-
Formulation 1 (Parenteral Administration): A formulation for intraperitoneal injection involves preparing a solution in a vehicle such as a mixture of DMSO, PEG300, Tween80, and saline.
-
Formulation 2 (Subcutaneous Administration): For subcutaneous injection, this compound can be suspended in corn oil.
-
In Vitro Cell Viability Assay
-
Seed human cell lines in 96-well plates.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time (e.g., 72 hours).[4]
-
Assess cell viability using a suitable reagent, such as CellTiter-Blue, by measuring fluorescence at the appropriate excitation and emission wavelengths.[4]
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
